molecular formula C8H9F2NO B1307924 2,3-Difluoro-4-methoxybenzylamine CAS No. 886500-75-0

2,3-Difluoro-4-methoxybenzylamine

Cat. No.: B1307924
CAS No.: 886500-75-0
M. Wt: 173.16 g/mol
InChI Key: DBQHLJOOMYBKNQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxybenzylamine is a useful research compound. Its molecular formula is C8H9F2NO and its molecular weight is 173.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-difluoro-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQHLJOOMYBKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396838
Record name 2,3-Difluoro-4-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-75-0
Record name 2,3-Difluoro-4-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Difluoro-4-methoxybenzylamine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. The document elucidates its core physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, explores its applications as a building block in the development of novel therapeutics, and details robust analytical methodologies for its characterization and quality control. This guide serves as an essential resource for researchers leveraging fluorinated scaffolds to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are strategically employed to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Aromatic amines, particularly benzylamines, are privileged structures in drug design, appearing in a wide array of therapeutic agents. The strategic placement of fluorine atoms on the benzene ring, as seen in this compound, can profoundly influence the compound's electronic properties and its interactions with protein active sites, making it a valuable building block for creating drug candidates with enhanced pharmacological profiles.[2]

Core Physicochemical Properties

This compound, identified by CAS Number 886500-75-0 , is a substituted aromatic amine with a unique combination of functional groups that dictate its physical and chemical behavior.[3] A summary of its key properties is presented below.

PropertyValueSource
CAS Number 886500-75-0[3]
Molecular Formula C₈H₉F₂NO[3]
Molecular Weight 173.16 g/mol [3]
Density 1.22 g/cm³[3]
Boiling Point 223.1°C at 760 mmHg[3]
Flash Point 88.7°C[3]
Refractive Index 1.495[3]
InChI InChI=1/C8H9F2NO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,4,11H2,1H3[3]

These properties indicate a relatively stable liquid at room temperature with a high boiling point, suitable for a variety of synthetic transformations. The presence of the amine group provides a site for hydrogen bonding and further functionalization, while the difluoro-methoxy substituted phenyl ring enhances lipophilicity and can influence metabolic pathways.[2]

Synthesis and Mechanistic Insights

The synthesis of substituted benzylamines often proceeds through the corresponding benzaldehyde intermediate. A robust and logical synthetic pathway for this compound involves a two-step process starting from a commercially available precursor, 3,4-Difluoroanisole.

Step 1: Directed Ortho-Metalation and Formylation

The first step is the regioselective formylation of 3,4-Difluoroanisole to produce 2,3-Difluoro-6-methoxybenzaldehyde. This transformation is efficiently achieved via directed ortho-metalation. The methoxy group directs the deprotonation to the adjacent ortho position (C2) using a strong base like lithium diisopropylamide (LDA). The resulting lithium-aryl species is a potent nucleophile that readily attacks an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality.[4]

Step 2: Reductive Amination

The second step converts the aldehyde to the target primary amine. Reductive amination is a highly effective method for this conversion. The aldehyde is first condensed with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the corresponding benzylamine. Various reducing agents can be employed, with sodium borohydride or catalytic hydrogenation being common choices for their efficiency and selectivity. This method is widely used for the synthesis of primary amines from aldehydes.[5]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination A 3,4-Difluoroanisole B 1. LDA, THF, -75°C 2. DMF A->B Reagents C 2,3-Difluoro-6-methoxybenzaldehyde B->C Product D 2,3-Difluoro-6-methoxybenzaldehyde E Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) D->E Reagents F This compound (Final Product) E->F Product

Synthetic pathway for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for synthesizing more complex molecules with potential therapeutic applications. The fluorinated phenyl moiety is particularly attractive for developing central nervous system (CNS) active agents, where metabolic stability and the ability to cross the blood-brain barrier are critical.[6]

Key Application Areas:

  • Scaffold for Bioactive Molecules: The primary amine serves as a versatile handle for constructing amides, sulfonamides, and secondary or tertiary amines, which are common functional groups in active pharmaceutical ingredients (APIs).[7]

  • Modulation of Pharmacokinetics: The difluoro substitution pattern is known to block sites of metabolic oxidation (cytochrome P450-mediated), potentially increasing the half-life and bioavailability of a drug candidate.[8]

  • Receptor Binding and Selectivity: The electronic modifications imparted by the fluorine and methoxy groups can fine-tune the binding affinity and selectivity of a molecule for its target protein, such as kinases, G-protein coupled receptors (GPCRs), or ion channels.[6][9]

For instance, similar fluorinated benzylamine cores have been incorporated into inhibitors of monoamine oxidase B (MAO-B) for Parkinson's disease and antagonists for dopamine receptors.[6][8]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is critical for its use in research and development. A multi-step analytical workflow is typically employed for comprehensive characterization.[10]

Workflow for Analysis:

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable organic solvent, such as methanol or acetonitrile.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is the method of choice for assessing purity. A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) with a modifier like formic acid or trifluoroacetic acid typically provides excellent separation of the main component from any impurities.

  • Identification and Confirmation:

    • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for definitive identification by confirming the molecular weight of the parent ion.[11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR provide unambiguous structural confirmation by detailing the chemical environment of each atom in the molecule.

  • Quantification: Purity is typically determined by HPLC with UV detection, calculating the area percentage of the main peak relative to all other peaks. A quantitative NMR (qNMR) approach can also be used for highly accurate purity assessment against a certified reference standard.

G Sample Sample Preparation (Dissolution in Solvent) HPLC HPLC Separation (Reversed-Phase C18) Sample->HPLC UV Purity Assessment (UV Detection) HPLC->UV MS Structural ID (Mass Spectrometry) HPLC->MS NMR Structural Confirmation (¹H, ¹⁹F, ¹³C NMR) HPLC->NMR Report Certificate of Analysis UV->Report MS->Report NMR->Report

General analytical workflow for quality control.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its unique pattern of fluorination and methoxylation offers medicinal chemists a powerful tool to enhance the drug-like properties of new molecular entities. The well-defined synthetic route and clear analytical methodologies facilitate its reliable production and characterization, ensuring its quality for demanding research applications. As the quest for more effective and safer therapeutics continues, the utility of such precisely engineered building blocks will undoubtedly expand.

References

  • 2,6-Difluoro-4-methoxybenzylamine | C8H9F2NO | CID 3866087. PubChem. [Link]

  • The synthetic method of 2,4 difluoro benzene methanamines.
  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • 2,4-difluoro-3-methoxybenzylamine (C8H9F2NO). PubChemLite. [Link]

  • 2,6-Difluoro-4-Methoxybenzylamine CAS#: 771573-20-7. ChemWhat. [Link]

  • 4-Methoxybenzylamine | C8H11NO | CID 75452. PubChem. [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9. Sarex. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Synthetic method of 2,4-difluorobenzene methylamine.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. [Link]

Sources

A Technical Guide to 2,3-Difluoro-4-methoxybenzylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluoro-4-methoxybenzylamine is a substituted aromatic amine that serves as a valuable and versatile building block in modern synthetic chemistry. Its unique structure, featuring a benzylamine core modified with two adjacent fluorine atoms and a methoxy group, imparts a distinct combination of steric and electronic properties. The strategic placement of fluorine atoms is a widely recognized strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth analysis of the chemical properties, a proposed synthetic pathway, reactivity profile, and potential applications of this compound for researchers and professionals in drug development and materials science.

Core Chemical and Physical Properties

The physicochemical properties of this compound are dictated by the interplay of its functional groups. The primary amine group offers a site for hydrogen bonding and nucleophilic reactions, while the difluoro-methoxy substituted phenyl ring contributes to its aromatic character and modulates its polarity and reactivity.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 886500-75-0 [3]
Molecular Formula C₈H₉F₂NO [3]
Molecular Weight 173.16 g/mol [3]
Appearance Liquid (typical) [1]
Density 1.22 g/cm³ [3]
Boiling Point 223.1°C at 760 mmHg [3]
Flash Point 88.7°C [3]
Refractive Index 1.495 [3]

| Synonyms | 1-(2,3-Difluoro-4-methoxyphenyl)methanamine |[3] |

Caption: Chemical structure of this compound.

Anticipated Spectroscopic Profile

3.1 ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, amine, and methoxy protons.

  • Aromatic Protons (δ 6.8-7.2 ppm): Two signals are expected in the aromatic region, each integrating to 1H. These protons will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms (JH-F).

  • Benzylic Protons (δ ~3.8-4.0 ppm): The two protons of the CH₂ group adjacent to the amine will likely appear as a singlet or a narrowly split multiplet.

  • Methoxy Protons (δ ~3.9 ppm): The three protons of the OCH₃ group will appear as a sharp singlet.

  • Amine Protons (δ ~1.5-2.5 ppm): The two NH₂ protons will typically appear as a broad singlet. The chemical shift can vary depending on solvent and concentration.

3.2 ¹³C NMR Spectroscopy The carbon spectrum will be characterized by the influence of the electronegative fluorine and oxygen atoms.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JC-F) and will be significantly shifted. The carbon attached to the methoxy group will also be shifted downfield.

  • Benzylic Carbon (δ ~40-45 ppm): The CH₂ carbon signal will appear in the aliphatic region.

  • Methoxy Carbon (δ ~56 ppm): The OCH₃ carbon will give a signal in the characteristic region for methoxy groups.

3.3 FT-IR Spectroscopy The infrared spectrum provides confirmation of the key functional groups.

  • N-H Stretch (3300-3400 cm⁻¹): A pair of medium-intensity peaks characteristic of a primary amine.

  • C-H Stretch (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Multiple peaks corresponding to the C-H bonds of the phenyl ring, CH₂ group, and CH₃ group.

  • C=C Stretch (Aromatic, 1500-1600 cm⁻¹): Peaks indicating the benzene ring.

  • C-O Stretch (Ether, 1200-1250 cm⁻¹): A strong absorption for the aryl-alkyl ether linkage.

  • C-F Stretch (1000-1100 cm⁻¹): Strong absorptions characteristic of aryl-fluorine bonds.

Synthesis and Purification

A robust and widely applicable method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. This approach offers high yields and operational simplicity.

4.1 Proposed Synthetic Workflow The synthesis commences with 2,3-difluoro-4-methoxybenzaldehyde, which is reacted with an ammonia source to form an intermediate imine. This imine is then reduced in situ to yield the target primary amine.

start 2,3-Difluoro-4- methoxybenzaldehyde reagents + NH4OAc + NaBH(OAc)3 (Reducing Agent) process Reductive Amination (One-Pot Reaction) reagents->process workup Aqueous Work-up & Extraction process->workup purify Column Chromatography workup->purify product 2,3-Difluoro-4- methoxybenzylamine purify->product

Caption: Proposed workflow for the synthesis of the target compound.

4.2 Detailed Experimental Protocol: Reductive Amination

  • Rationale: This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is milder and more selective for imines over aldehydes compared to other hydrides like NaBH₄, minimizing side reactions and simplifying the one-pot procedure. Dichloroethane (DCE) is an excellent solvent for this reaction, as it is non-protic and effectively solubilizes the reactants.

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 2,3-difluoro-4-methoxybenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

    • Add ammonium acetate (NH₄OAc, 1.5 eq) to the solution and stir for 30 minutes at room temperature. This period allows for the initial formation of the imine intermediate.

    • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring mixture. An exothermic reaction may be observed.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the final product.

Reactivity and Chemical Behavior

The primary amine of this compound is a potent nucleophile and the main center of its reactivity. It readily participates in reactions typical of primary amines.

  • N-Acylation: Reacts with acyl chlorides or anhydrides to form stable amide bonds, a cornerstone reaction in the synthesis of pharmaceuticals and bioactive molecules.

  • N-Alkylation: Can be alkylated using alkyl halides, though over-alkylation to secondary and tertiary amines is possible.

  • Imine Formation: Condenses with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

The electronic properties of the aromatic ring are modulated by the substituents. The methoxy group is an electron-donating group, while the fluorine atoms are electron-withdrawing. This complex electronic environment influences the molecule's pKa and its potential for undergoing reactions like electrophilic aromatic substitution.

amine This compound R-CH₂-NH₂ acyl_chloride Acyl Chloride R'-COCl amine:port->acyl_chloride Nucleophilic Attack product N-Acylated Product (Amide) R-CH₂-NH-CO-R' acyl_chloride->product + Base (e.g., Et₃N) - HCl

Caption: Diagram of a typical N-acylation reaction.

Applications in Research and Development

The true value of this compound lies in its application as a specialized building block.

  • Medicinal Chemistry: The incorporation of fluorinated motifs is a key strategy for enhancing the pharmacological profile of drug candidates.[2] The difluoro substitution pattern can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity to improve cell permeability and CNS penetration.[6][7] This amine is an ideal starting point for creating novel compound libraries for screening against various biological targets.

  • Materials Science: Aromatic amines are precursors for high-performance polymers, dyes, and other functional materials. The specific substitution pattern of this compound could be exploited to create materials with unique optical or electronic properties.

  • Analytical Standards: It can be used as a reference standard for analytical method development and validation in quality control processes for more complex active pharmaceutical ingredients (APIs) derived from it.[8]

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate care.

Table 2: GHS Hazard Information

Hazard Class Code Statement Source

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |[9][10] |

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid all contact with skin, eyes, and clothing. Do not inhale vapors. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]

  • First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move the person to fresh air.[9]

Conclusion

This compound is a high-value chemical intermediate with significant potential, particularly for the pharmaceutical industry. Its distinct substitution pattern offers a strategic advantage for designing molecules with enhanced drug-like properties. Understanding its chemical properties, reactivity, and safe handling procedures is essential for effectively leveraging this compound in research and development endeavors.

References

  • Angene Chemical. (2025). Safety Data Sheet - this compound. Retrieved from Angene Chemical. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzylamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzylamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from HMDB. [Link]

  • ChemWhat. (n.d.). 2,6-Difluoro-4-Methoxybenzylamine CAS#: 771573-20-7. Retrieved from ChemWhat. [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from ChemRxiv. [Link]

  • PubChemLite. (n.d.). 2,4-difluoro-3-methoxybenzylamine (C8H9F2NO). Retrieved from PubChemLite. [Link]

  • Green Chemistry. (2017). Supporting Information for Ru-catalyzed reductive amination. Retrieved from a university repository. [Link]

  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • Oakwood Chemical. (n.d.). 4-Fluoro-3-methoxybenzylamine. Retrieved from Oakwood Chemical. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from HMDB. [Link]

  • PubChem. (n.d.). 4-Methoxybenzylamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 4-dimethoxybenzylamine.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from Organic Syntheses. [Link]

  • PubMed. (2013). Discovery of an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved from PubMed. [Link]

  • PubMed Central. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. Retrieved from PubMed Central. [Link]

  • MDPI. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from MDPI. [Link]

Sources

2,3-Difluoro-4-methoxybenzylamine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Utility of 2,3-Difluoro-4-methoxybenzylamine

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical research sectors. The document delineates its core molecular structure, physicochemical properties, and predicted spectroscopic signatures. A plausible, detailed synthetic pathway is proposed, grounded in established chemical principles for analogous compounds. Furthermore, this guide explores the strategic importance of this molecule as a versatile building block in medicinal chemistry, highlighting the role of its specific fluorination and methoxy substitution pattern in designing novel bioactive compounds. Safety, handling, and storage protocols are also summarized to ensure its proper use in a research and development setting.

Introduction to Fluorinated Benzylamines in Drug Discovery

The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its strategic functionalization allows for the precise tuning of pharmacological and pharmacokinetic properties. In recent decades, the incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[1] Fluorine and fluorine-containing motifs can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[1][2]

This compound emerges as a highly valuable synthon, or chemical building block, that combines the benzylamine framework with the strategic benefits of fluorine. The vicinal difluoro substitution pattern on the aromatic ring is particularly noteworthy, as it creates a unique electronic and steric environment that can modulate interactions with biological targets and resist metabolic degradation. This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their synthetic and drug discovery programs.

Core Molecular Profile

The fundamental identity and physical characteristics of this compound are summarized below.

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 886500-75-0 [3]
Molecular Formula C₈H₉F₂NO [3]
Molecular Weight 173.16 g/mol [3]
IUPAC Name (2,3-Difluoro-4-methoxyphenyl)methanamine [3]
Synonyms 1-(2,3-Difluoro-4-methoxyphenyl)methanamine, 2,3-Difluoro-4-methoxybenzenemethanamine [3]
Density 1.22 g/cm³ [3]
Boiling Point 223.1 °C at 760 mmHg [3]

| Flash Point | 88.7 °C |[3] |

Elucidation of the Molecular Structure

The structure of this compound is defined by a benzene ring substituted with an aminomethyl group (-CH₂NH₂), a methoxy group (-OCH₃), and two fluorine atoms at adjacent positions. The precise arrangement of these groups dictates the molecule's chemical reactivity and its potential to interact with biological systems. While proprietary experimental data is held by manufacturers, the structure can be unequivocally confirmed using a suite of standard spectroscopic techniques.

Predicted Spectroscopic Characterization

The expected spectroscopic signatures are crucial for identity confirmation and quality control during and after synthesis.

Table 2: Predicted Spectroscopic Data for Structure Verification

Technique Functional Group Expected Signature
¹H NMR -NH₂ (Amine) Broad singlet, ~1.5-2.5 ppm
-CH₂- (Methylene) Singlet, ~3.8-4.0 ppm
-OCH₃ (Methoxy) Singlet, ~3.9 ppm
Aromatic-H Two doublets or multiplets in the aromatic region, ~6.8-7.2 ppm, showing H-F coupling.
¹³C NMR -CH₂- (Methylene) ~40-45 ppm
-OCH₃ (Methoxy) ~56 ppm
Aromatic Carbons 6 signals, ~110-160 ppm. Carbons bonded to fluorine will show large C-F coupling constants (¹JCF ≈ 240-250 Hz, ²JCF ≈ 15-25 Hz).
¹⁹F NMR Aromatic C-F Two distinct signals in the typical aryl fluoride region, exhibiting F-F and F-H coupling.
Mass Spec (EI) Molecular Ion (M⁺) m/z = 173.07
Key Fragments Loss of -NH₂ (m/z = 157), benzyl cation fragment (m/z = 156).
IR Spectroscopy N-H Stretch Doublet peak (primary amine), ~3300-3400 cm⁻¹
C-H Stretch (sp³) ~2850-2950 cm⁻¹
C=C Stretch (Aromatic) ~1500-1620 cm⁻¹
C-O Stretch (Ether) Strong peak, ~1250 cm⁻¹

| | C-F Stretch | Strong peaks, ~1100-1300 cm⁻¹ |

Note: Predicted chemical shifts (ppm) are relative to TMS. The actual values can vary based on the solvent and spectrometer frequency used.[4]

Synthetic Strategy and Rationale

While multiple synthetic routes to this compound are conceivable, a highly efficient and common strategy in industrial and academic labs involves the reduction of the corresponding benzonitrile. This approach is favored due to the high yields and the commercial availability of the nitrile precursor.

Proposed Synthetic Pathway: Reduction of Nitrile

The conversion of 2,3-difluoro-4-methoxybenzonitrile to the target benzylamine is a direct and robust transformation. The choice of reducing agent is critical; powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are effective.

Synthetic Pathway Precursor 2,3-Difluoro-4-methoxybenzonitrile Reagent 1. LiAlH₄ in THF 2. H₂O Quench Precursor->Reagent Product This compound Reagent->Product Reduction

A plausible synthetic route to the target compound.
Detailed Experimental Protocol (Generalized)

This protocol describes a standard laboratory procedure for the reduction of a benzonitrile to a benzylamine using LiAlH₄.

CAUTION: This reaction is highly exothermic and produces flammable hydrogen gas during quenching. It must be performed by trained personnel in a chemical fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE).

  • Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried or oven-dried before use to remove all traces of moisture.

  • Reagent Suspension: The flask is charged with a calculated amount of Lithium Aluminum Hydride (LiAlH₄, ~1.5-2.0 equivalents) and suspended in anhydrous tetrahydrofuran (THF) under a positive pressure of nitrogen. The suspension is cooled to 0 °C in an ice-water bath.

    • Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. Cooling prevents the reaction from becoming uncontrollable during the addition of the substrate.

  • Substrate Addition: 2,3-Difluoro-4-methoxybenzonitrile (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It may then be heated to reflux for several hours to ensure the reaction goes to completion. The progress is monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy to complete the reduction of the intermediate imine species to the final amine.

  • Workup and Quenching: The reaction is carefully cooled back to 0 °C. The excess LiAlH₄ is quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This procedure generates a granular precipitate of aluminum salts that is easily filtered.

    • Trustworthiness: This specific quenching procedure is a self-validating system that reliably separates the inorganic salts from the organic product, simplifying purification.

  • Extraction and Purification: The resulting slurry is filtered, and the solid salts are washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate used in the synthesis of more complex molecules, particularly in the life sciences.[5]

Application Workflow cluster_0 Core Component cluster_1 Synthetic Elaboration cluster_2 Target Application BuildingBlock This compound Synthesis Coupling Reactions (e.g., Amide formation, Reductive amination) BuildingBlock->Synthesis Target Bioactive Molecules (e.g., CNS Agents, D4 Antagonists) Synthesis->Target Application Therapeutic / Agrochemical Research Target->Application

Role as a key intermediate in R&D workflows.
  • Medicinal Chemistry: The amine functional group serves as a versatile handle for constructing larger molecules. It can readily undergo reactions like amide bond formation, reductive amination, or serve as a nucleophile in substitution reactions. The specific substitution pattern is valuable for structure-activity relationship (SAR) studies, where researchers systematically modify parts of a molecule to optimize its biological activity.[6][7] For example, related fluorinated benzylamines have been used to develop potent and selective dopamine D4 receptor antagonists and CNS-penetrant modulators for glutamate receptors.[6][8]

  • Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of novel organic molecules. The fluorinated benzylamine motif can be incorporated to enhance the efficacy and environmental stability of potential agrochemical candidates.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound may be proprietary, data from structurally similar benzylamines (e.g., 4-methoxybenzylamine, 2,4-difluorobenzylamine) provide a strong basis for hazard assessment and handling procedures.[9][10][11] These compounds are typically classified as corrosive.

Table 3: Recommended Safety and Handling Procedures

Category Recommendation Rationale
GHS Hazards Corrosive: Causes severe skin burns and eye damage (H314). The primary amine group imparts basicity and reactivity, leading to corrosive properties.[10][11]
Handling Use only in a well-ventilated chemical fume hood. Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][12] To prevent inhalation of vapors and contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials. Some amines are air-sensitive and may require storage under an inert atmosphere (e.g., nitrogen).[9][10] To prevent degradation from moisture, air, or reaction with incompatible substances.
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9][11] Violent or exothermic reactions can occur with these substances.

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. In all cases of exposure, seek immediate medical attention.[9][13] | Rapid and thorough decontamination is essential to minimize tissue damage. |

Conclusion

This compound stands out as a sophisticated chemical intermediate with significant potential for advanced scientific research. Its molecular architecture, characterized by a unique difluoro-methoxy substitution pattern on a benzylamine core, offers a compelling combination of features for the development of novel pharmaceuticals and other high-value chemical entities. This guide has provided a technical framework for understanding its structure, synthesis, and application, empowering researchers to safely and effectively integrate this versatile building block into their discovery pipelines.

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An In-Depth Technical Guide to the Safe Handling of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methoxybenzylamine is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its unique structural features, including the difluoro-substituted phenyl ring and the primary amine group, make it a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.[3][4] The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, binding affinity, and bioavailability.[5] However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling of this compound, grounded in an understanding of its chemical properties and reactivity. It is designed to empower researchers and drug development professionals to work with this compound safely and effectively, ensuring the integrity of their research and the well-being of laboratory personnel.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of the materials being handled. This compound is classified as a corrosive substance, a designation that dictates the majority of the handling precautions.[6]

Primary Hazard: Severe Skin and Eye Corrosion

The most significant hazard associated with this compound is its potential to cause severe skin burns and serious eye damage.[6] This corrosive nature is a characteristic of many organic amines. The basicity of the amine group can disrupt the lipid bilayer of cell membranes, leading to tissue damage.[7] Furthermore, upon contact with moisture on the skin or in the eyes, amines can form alkaline solutions that can cause saponification of fats and extraction of membrane lipids, resulting in deep and painful tissue necrosis.[8][9] The presence of fluorine atoms on the aromatic ring can also influence the compound's reactivity and potential for adverse biological effects.[5]

Inhalation and Ingestion Hazards

Long-Term Exposure Considerations

Chronic exposure to aromatic amines as a class has been associated with various health concerns, including sensitization and potential carcinogenicity.[12][13] Damaged skin can significantly increase the dermal absorption of aromatic amines.[14] Therefore, minimizing exposure is crucial not only to prevent acute corrosive injuries but also to mitigate the potential for long-term health effects.

Physicochemical and Toxicological Data Summary
PropertyValueSource(s)
Chemical Name This compound[6]
CAS Number 886500-75-0[6]
Molecular Formula C₈H₉F₂NO[6]
Molecular Weight 173.16 g/mol [6]
Appearance Colorless to light yellow liquid[15]
Boiling Point 223.1°C at 760 mmHg[4]
Density 1.22 g/cm³[4]
Flash Point 88.7°C[4]
Refractive Index 1.495[4]
Solubility Immiscible with water[16]
GHS Hazard Class Skin Corrosion/Irritation, Category 1B[6]
LD50 (Oral, Rat) of Benzylamine 552 mg/kg[11]

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

To effectively manage the risks associated with this compound, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Hierarchy of Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Elimination and Substitution: In a research and development context, eliminating the use of a necessary intermediate like this compound is often not feasible. Substitution with a less hazardous alternative should be considered if the chemical properties of the substitute do not compromise the research objectives.

2. Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the following are essential:

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[17]
  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[18]
  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[8]

3. Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs.
  • Restricted Access: Designate specific areas for working with this compound and restrict access to authorized personnel.
  • Labeling: All containers must be clearly labeled with the chemical identity and appropriate hazard warnings.

4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other control measures.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory when handling this compound.[17]
  • Gloves: Use chemical-resistant gloves. Given the aromatic amine nature of the compound, nitrile or neoprene gloves are generally recommended, but always consult the glove manufacturer's compatibility chart for specific breakthrough times.[8]
  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required. A chemically resistant apron is also recommended.[8]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to well-defined experimental protocols is paramount for ensuring safety. The following sections provide step-by-step methodologies for common laboratory operations involving this compound.

General Handling and Storage

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, acid anhydrides, acid chlorides, and oxidizing agents.[7][19]

  • Keep containers tightly closed to prevent the absorption of moisture and carbon dioxide from the air.

  • Store in a designated corrosives cabinet.[15]

Handling:

  • Always work in a chemical fume hood.[17]

  • Wear the appropriate PPE as outlined in Section 2.[8]

  • Use a chemical-resistant tray or secondary containment to catch any potential spills.

  • Avoid creating aerosols or mists.

  • Wash hands thoroughly after handling, even if gloves were worn.[6]

Spill and Emergency Response

A prompt and appropriate response to a spill is critical to minimizing harm.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size and Hazard start->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontrolled contain Contain Spill with Absorbent Material minor_spill->contain evacuate Evacuate Area Alert Others major_spill->evacuate call_emergency Call Emergency Response evacuate->call_emergency end Procedure Complete call_emergency->end neutralize Neutralize with Weak Acid (e.g., Sodium Bisulfate) contain->neutralize cleanup Collect Residue with Absorbent Pads neutralize->cleanup decontaminate Decontaminate Area with Soap and Water cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose restock Restock Spill Kit dispose->restock restock->end

Caption: A decision-making workflow for responding to a chemical spill.

Minor Spill (Contained within a fume hood):

  • Alert others in the immediate area.

  • Ensure you are wearing appropriate PPE.

  • Contain the spill by applying an absorbent material like vermiculite or sand around the perimeter.

  • Neutralize the spill by cautiously adding a weak acid, such as sodium bisulfate, starting from the outside and working inwards. Avoid adding strong acids, as this can cause a violent reaction.

  • Test the pH of the spilled material with pH paper to ensure it is neutralized (pH 6-8).

  • Collect the absorbed and neutralized material using a scoop and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a soap and water solution.

  • Wipe the area dry with paper towels and dispose of them in the hazardous waste container.

  • Report the incident to your supervisor.

Major Spill (Outside of a fume hood or a large volume):

  • Evacuate the immediate area and alert all personnel.

  • If safe to do so, close the doors to the laboratory to contain the vapors.

  • Activate the fire alarm if the spill is large or poses a fire hazard.

  • Call your institution's emergency response team and provide them with the chemical name, location, and approximate quantity of the spill.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A safety shower should be used if the area of contact is large. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][17]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[8]

Decontamination and Waste Disposal

Decontamination:

  • All surfaces and equipment that have come into contact with this compound should be decontaminated.

  • A solution of a weak acid (e.g., 5% acetic acid) can be used to neutralize any residual amine, followed by a thorough cleaning with soap and water.[20]

  • Contaminated PPE should be removed carefully and decontaminated or disposed of as hazardous waste.

Waste Disposal:

  • All waste materials containing this compound, including contaminated absorbents, PPE, and reaction byproducts, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all institutional, local, and national regulations for the disposal of fluorinated organic chemical waste.

Section 4: Reactivity and Incompatibility

A thorough understanding of the chemical reactivity of this compound is essential for preventing hazardous reactions in the laboratory.

Basicity: The primary amine group makes this compound basic. It will react exothermically with acids.[12]

Incompatible Materials:

  • Strong Oxidizing Agents: Can react violently.

  • Acids, Acid Anhydrides, and Acid Chlorides: Will undergo vigorous, exothermic neutralization reactions.[7][19]

  • Hypochlorites: Can react to form explosive N-chloroamines.[21]

Thermal Decomposition: When heated to decomposition, this compound can emit toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[6]

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist and drug development professional. However, its corrosive nature and potential for toxicity demand a high level of respect and meticulous adherence to safety protocols. By implementing the hierarchy of controls, following established standard operating procedures, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound to advance their scientific endeavors. A proactive and informed approach to safety is not a barrier to innovation but rather a cornerstone of responsible and successful research.

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An In-depth Technical Guide to 2,3-Difluoro-4-methoxybenzylamine: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Benzylamines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2] Within this context, fluorinated benzylamines represent a privileged class of intermediates and pharmacophores. Their structural motif is prevalent in a wide array of biologically active compounds, serving as a versatile building block for therapeutics targeting a diverse range of diseases.[3][4]

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methoxybenzylamine, a compound of growing interest for its potential in generating novel chemical entities with tailored pharmacological profiles. While direct literature on this specific isomer is emerging, this guide synthesizes information from closely related analogues and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into a proposed synthetic pathway, explore its predicted physicochemical properties, and discuss its potential as a scaffold in the development of new therapeutic agents, drawing parallels from the biological activities of similar substituted benzylamines.[5][6]

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be strategically approached in two key stages: the formation of the precursor aldehyde, 2,3-difluoro-4-methoxybenzaldehyde, followed by its conversion to the target benzylamine via reductive amination.

Part 1: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

The synthesis of the key intermediate, 2,3-difluoro-4-methoxybenzaldehyde, can be envisioned starting from the commercially available 3,4-difluoroanisole. A highly effective method for the introduction of a formyl group onto an activated aromatic ring is ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[7]

Experimental Protocol: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

  • Materials:

    • 3,4-Difluoroanisole

    • n-Butyllithium (n-BuLi) in hexanes

    • N,N-Dimethylformamide (DMF)

    • Anhydrous Tetrahydrofuran (THF)

    • Diisopropylamine

    • Hydrochloric acid (HCl), 1M solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine to the cooled THF.

    • To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

    • In a separate flask, dissolve 3,4-difluoroanisole in anhydrous THF.

    • Add the solution of 3,4-difluoroanisole dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 2 hours at this temperature to ensure complete ortho-lithiation.

    • Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture. The reaction is typically rapid. Stir for an additional hour at -78 °C.

    • Quench the reaction by the slow addition of 1M HCl solution.

    • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2,3-difluoro-4-methoxybenzaldehyde.

Causality Behind Experimental Choices:

  • Ortho-lithiation: The methoxy group is an ortho-directing group, facilitating the deprotonation at the adjacent C2 position by the strong base, LDA. The use of a low temperature (-78 °C) is critical to prevent side reactions and ensure regioselectivity.

  • Quenching with DMF: DMF serves as an efficient one-carbon electrophile to introduce the formyl group.

  • Aqueous Workup: The acidic quench protonates the intermediate alkoxide, and the subsequent washes remove unreacted reagents and byproducts.

Diagram: Synthesis of 2,3-difluoro-4-methoxybenzaldehyde

G cluster_0 Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde start 3,4-Difluoroanisole intermediate 2,3-Difluoro-4-methoxybenzaldehyde start->intermediate 1. LDA, THF, -78 °C 2. DMF

Part 2: Reductive Amination to this compound

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[8][9] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine source (in this case, ammonia), which is then reduced in situ to the corresponding amine. Sodium borohydride is a common and effective reducing agent for this transformation.[10][11]

Experimental Protocol: Reductive Amination

  • Materials:

    • 2,3-Difluoro-4-methoxybenzaldehyde

    • Ammonium acetate or aqueous ammonia

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2,3-difluoro-4-methoxybenzaldehyde in methanol in a round-bottom flask.

    • Add a solution of aqueous ammonia (or ammonium acetate) to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride in small portions. Control the addition to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization to yield pure this compound.

Self-Validating System and Rationale:

  • Imine Formation: The reaction of the aldehyde with ammonia forms an imine intermediate. The equilibrium is driven forward by the subsequent reduction.

  • In Situ Reduction: Sodium borohydride is a mild reducing agent that selectively reduces the imine C=N bond in the presence of the aromatic ring. Performing the reduction in situ is efficient and avoids the isolation of the potentially unstable imine.

Diagram: Reductive Amination Workflow

G cluster_1 Reductive Amination Workflow aldehyde 2,3-Difluoro-4-methoxybenzaldehyde imine Imine Intermediate aldehyde->imine amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine product This compound imine->product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Physicochemical and Spectroscopic Properties

PropertyPredicted ValueSource/Method
Molecular Formula C₈H₉F₂NOCalculation
Molecular Weight 173.16 g/mol Calculation
XLogP3 ~1.0 - 1.5Prediction[12]
Boiling Point ~220-240 °C at 760 mmHgEstimation
pKa (of amine) ~8.5 - 9.5Estimation
¹H NMR (predicted) Aromatic protons: ~6.8-7.2 ppm (m)Chemical Shift Prediction
Methoxy protons: ~3.9 ppm (s)
Methylene protons: ~3.8 ppm (s)
Amine protons: ~1.5-2.5 ppm (br s)
¹³C NMR (predicted) Aromatic carbons: ~110-160 ppm (with C-F coupling)Chemical Shift Prediction
Methoxy carbon: ~56 ppm
Methylene carbon: ~40 ppm

Potential Applications in Medicinal Chemistry and Drug Development

The unique substitution pattern of this compound suggests several promising avenues for its application in drug discovery. The presence and positioning of the fluorine and methoxy groups can significantly influence the molecule's interaction with biological targets and its overall pharmacokinetic profile.

Modulation of Physicochemical Properties for Improved Drug-likeness
  • Lipophilicity and Permeability: The two fluorine atoms increase lipophilicity, which can enhance membrane permeability and oral bioavailability. The methoxy group can modulate this effect and also provide a hydrogen bond acceptor.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life of drug candidates.[13]

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms will lower the pKa of the benzylamine compared to its non-fluorinated counterpart. This can be crucial for optimizing the ionization state of a drug at physiological pH, affecting its solubility and target engagement.

A Scaffold for Targeting Diverse Biological Systems

Substituted benzylamines are key components of numerous approved drugs and clinical candidates. By analogy to related structures, this compound could serve as a valuable starting point for the development of:

  • Enzyme Inhibitors: Many enzyme active sites have specific hydrophobic and hydrogen-bonding pockets. The substituted phenyl ring of this benzylamine can be tailored to fit into such pockets. For example, substituted benzylamines have shown potent and selective inhibition of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is a target for prostate cancer.[5][14]

  • Receptor Ligands: The benzylamine moiety can be incorporated into larger molecules designed to interact with G-protein coupled receptors (GPCRs) or ion channels. The substitution pattern can influence the binding affinity and selectivity for specific receptor subtypes.

  • Antimicrobial Agents: The lipophilic nature of fluorinated compounds can facilitate their entry into microbial cells. Benzylamine derivatives have been investigated as novel antimycotic agents.[6]

Diagram: Conceptual Drug Discovery Workflow

G cluster_2 Conceptual Drug Discovery Workflow start 2,3-Difluoro-4- methoxybenzylamine derivatization Chemical Derivatization start->derivatization screening High-Throughput Screening derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Conclusion

This compound stands as a promising, albeit underexplored, building block for medicinal chemistry. Its synthesis, achievable through established organic transformations, opens the door to a new region of chemical space for drug discovery. The strategic placement of two fluorine atoms and a methoxy group on the benzylamine scaffold provides a rich platform for fine-tuning the physicochemical and pharmacological properties of novel drug candidates. This guide has provided a comprehensive, technically grounded framework for the synthesis and potential applications of this compound, intended to empower researchers and drug development professionals in their quest for the next generation of therapeutics.

References

  • Jackson, T. et al. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

  • Amatangelo, E. et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Scifinder. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ACS Publications. [Link]

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The Emergence of 2,3-Difluoro-4-methoxybenzylamine: A Technical Primer for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. This technical guide provides an in-depth exploration of 2,3-Difluoro-4-methoxybenzylamine, a fluorinated aromatic amine with significant potential as a building block in the development of novel therapeutics. While the discovery of this specific molecule is not widely documented as a singular event, its importance arises from the convergence of synthetic strategies aimed at creating diverse libraries of fluorinated compounds for drug screening. This document details a proposed synthetic pathway, outlines its key physicochemical characteristics, and explores its potential applications in drug development, grounded in the established roles of fluorinated benzylamines in medicinal chemistry.

Introduction: The Rationale for Fluorination in Benzylamine Scaffolds

Benzylamines are a ubiquitous structural motif in a vast array of biologically active compounds. The introduction of fluorine atoms onto the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate lipophilicity, and block sites of metabolic oxidation, often leading to improved metabolic stability and bioavailability.[1][2] Specifically, the 2,3-difluoro substitution pattern, combined with the 4-methoxy group, creates a unique electronic and steric environment that can be exploited to fine-tune interactions with biological targets. This guide serves as a comprehensive resource for researchers looking to leverage the properties of this compound in their drug discovery programs.

Proposed Synthesis of this compound

Step 1: Synthesis of the Aldehyde Precursor: 2,3-Difluoro-4-methoxybenzaldehyde

The initial step focuses on the regioselective formylation of 1,2-difluoro-3-methoxybenzene. This transformation can be efficiently achieved via ortho-lithiation followed by quenching with an appropriate formylating agent.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C, and n-butyllithium is added dropwise to generate lithium diisopropylamide (LDA) in situ.

  • Ortho-directing Group: A solution of 1,2-difluoro-3-methoxybenzene in anhydrous THF is then added slowly to the LDA solution, maintaining the temperature at -78 °C. The methoxy group directs the lithiation to the ortho position.

  • Formylation: After stirring for a designated period, anhydrous N,N-dimethylformamide (DMF) is added dropwise as the formylating agent.

  • Quench and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 2,3-difluoro-4-methoxybenzaldehyde.

Step 2: Reductive Amination to Yield this compound

The conversion of the aldehyde to the primary amine is a critical step, for which reductive amination is a highly effective and widely used method.[3][4] This one-pot procedure involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its immediate reduction.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,3-difluoro-4-methoxybenzaldehyde in an appropriate solvent such as methanol or dichloromethane, an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added.

  • Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the corresponding imine. The progress of this step can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is deemed sufficient, a reducing agent is added portion-wise. Sodium borohydride is a suitable choice, although milder and more selective reagents like sodium triacetoxyborohydride can also be employed to minimize side reactions.[1]

  • Quench and Work-up: The reaction is carefully quenched with water, and the organic solvent is removed under reduced pressure. The aqueous residue is then basified with a solution of sodium hydroxide and extracted with dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude this compound can be further purified by distillation or column chromatography to achieve high purity.

Physicochemical Properties

While experimental data for this compound is not extensively published, its physicochemical properties can be predicted based on its structure and comparison with similar molecules.[5][6][7]

PropertyPredicted Value/Observation
Molecular Formula C₈H₉F₂NO
Molecular Weight 173.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 200-220 °C at atmospheric pressure
Solubility Expected to be sparingly soluble in water, but soluble in common organic solvents like methanol, ethanol, and dichloromethane.
pKa (of the conjugate acid) Estimated to be around 8.5-9.0, typical for a primary benzylamine.

Visualization of the Synthetic Workflow

The proposed two-step synthesis can be visualized as a clear and logical workflow.

Synthesis_Workflow Start 1,2-Difluoro-3-methoxybenzene Step1 Ortho-lithiation with LDA, followed by formylation with DMF Start->Step1 Intermediate 2,3-Difluoro-4-methoxybenzaldehyde Step1->Intermediate Step2 Reductive Amination with NH₃ source and NaBH₄ Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic route to this compound.

Applications in Drug Development

While specific biological activities of this compound are yet to be extensively reported, its structural motifs suggest a range of potential therapeutic applications. Fluorinated benzylamines are key intermediates in the synthesis of various pharmaceuticals.[8][9]

As a Scaffold for Novel Kinase Inhibitors

The benzylamine moiety can serve as a versatile scaffold for the development of kinase inhibitors. The amine group provides a key hydrogen bonding interaction point within the ATP-binding pocket of many kinases. The difluoro-methoxy substituted phenyl ring can be tailored to occupy hydrophobic pockets and its unique electronic properties can influence binding affinity and selectivity.

Potential in Neuroscience Drug Discovery

Substituted benzylamines are known to interact with various receptors and transporters in the central nervous system (CNS). The increased lipophilicity imparted by the fluorine atoms may enhance blood-brain barrier permeability, making this compound an attractive starting point for the synthesis of novel CNS-active agents, potentially targeting conditions such as depression, anxiety, or neurodegenerative diseases.

Antimicrobial and Anticancer Agents

Fluorinated aromatic compounds have shown promise as both antimicrobial and anticancer agents.[10] The presence of fluorine can enhance the compound's ability to disrupt cellular processes in pathogens or cancer cells. Further derivatization of the amine functionality of this compound could lead to the discovery of potent new therapeutic agents in these areas.

Hypothetical Signaling Pathway Involvement

To illustrate a potential application, the following diagram depicts a hypothetical scenario where a derivative of this compound acts as an inhibitor of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in oncology.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Phosphorylates Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor Derivative of This compound Inhibitor->RTK Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of a generic RTK pathway by a hypothetical drug.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chemical transformations. The unique combination of its structural features makes it a valuable starting point for the development of novel therapeutics across a range of disease areas. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this intriguing fluorinated molecule.

References

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An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and efficacy of new chemical entities (NCEs) in the pharmaceutical industry.[1][2][3] This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-Difluoro-4-methoxybenzylamine, a fluorinated benzylamine derivative of significant interest in medicinal chemistry. Due to the limited availability of public domain quantitative solubility data for this specific compound, this guide synthesizes theoretical predictions based on its molecular structure with established, rigorous experimental protocols for determining both thermodynamic and kinetic solubility. This document is intended for researchers, chemists, and drug development professionals, offering a framework for assessing the compound's behavior in various solvent systems and guiding formulation and development strategies.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, few properties are as fundamental as solubility. Defined as the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature, solubility is a prerequisite for absorption and, consequently, bioavailability for orally administered drugs.[2][4] A compound must be in solution to permeate biological membranes and reach its therapeutic target.[3] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities exhibiting this undesirable trait, leading to challenges in formulation, erratic absorption, and potential failure in clinical trials.[3][4]

This compound (C₈H₉F₂NO) is a substituted benzylamine, a structural motif common in pharmacologically active molecules. The presence of fluorine atoms and a methoxy group can significantly influence its metabolic stability, binding affinity, and overall physicochemical profile. Therefore, a thorough understanding of its solubility is not merely an academic exercise but a crucial step in unlocking its therapeutic potential. This guide provides the foundational knowledge and practical methodologies to comprehensively characterize the solubility of this compound.

Physicochemical Properties and Structural Analysis

A molecule's solubility is intrinsically linked to its structure. The interplay of its functional groups with a given solvent determines the extent to which it will dissolve.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₉F₂NO[5]
Molecular Weight 173.16 g/mol [5]
Appearance Not specified; related compounds are often liquids or low-melting solids.
pKa (Predicted) The primary amine group (-NH₂) is basic and is expected to have a pKa in the range of 8-9.General chemical knowledge

Structural Analysis and Solubility Prediction:

The structure of this compound contains several key features that govern its solubility:

  • Aromatic Ring: The benzene ring is hydrophobic and contributes to poor solubility in aqueous media but favors solubility in non-polar organic solvents.

  • Primary Amine (-NH₂): This is a polar, basic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence enhances solubility in polar protic solvents (like water and ethanol) and allows for salt formation in acidic conditions, which dramatically increases aqueous solubility.

  • Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor, contributing moderately to solubility in polar solvents.

  • Fluorine Atoms (-F): Fluorine is highly electronegative, but its small size means its impact on polarity is complex. In this structure, the C-F bonds are polar, but the overall effect on molecular polarity and hydrogen bonding capability is less significant than the amine group. Fluorination often increases lipophilicity.

Based on this analysis, this compound is predicted to be a weak base with limited solubility in neutral water but increasing solubility in acidic aqueous solutions due to protonation of the amine group. It is expected to exhibit good solubility in a range of polar organic solvents.

Table 2: Predicted Qualitative Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Acidic) 0.1 N HClHighProtonation of the basic amine group forms a highly soluble ammonium salt.
Aqueous (Neutral) Water, PBS (pH 7.4)Low to Sparingly SolubleThe hydrophobic aromatic ring dominates, with limited contribution from polar groups.
Polar Protic Ethanol, MethanolHighCapable of hydrogen bonding with the amine and methoxy groups.
Polar Aprotic DMSO, DMF, AcetonitrileHighThe high polarity of these solvents can effectively solvate the molecule.[6]
Halogenated Dichloromethane (DCM)HighThe moderate polarity is well-suited to the overall polarity of the compound.
Non-Polar Toluene, HexanesLow"Like dissolves like" principle; the molecule's polarity is too high for these non-polar solvents.

Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical data. The two primary types of solubility measured are thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of a compound.[7]

Protocol:

  • Preparation: Prepare a series of vials containing the desired solvent (e.g., pH 7.4 phosphate-buffered saline).

  • Addition of Compound: Add an excess amount of solid this compound to each vial, ensuring that undissolved solid remains visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a sufficient period (24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is typically achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., PVDF).[8]

  • Quantification: Dilute the saturated supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the concentration against a standard curve prepared with known concentrations of the compound. The resulting concentration is the thermodynamic solubility.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery as it reflects the concentration a compound can achieve upon rapid dissolution from a concentrated stock solution (typically DMSO).[9]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer in the wells. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effect.[8]

  • Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the amount of precipitation. This can be done directly by nephelometry (light scattering) or turbidimetry.[10][11] Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by HPLC-UV or UV-Vis spectroscopy.[9] The concentration at which precipitation is observed is the kinetic solubility.

Visualization of Experimental Workflows

A clear understanding of the experimental process is vital for reproducibility and accuracy.

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis start Add Excess Solid to Solvent shake Agitate for 24-72h at Constant Temp start->shake Equilibration separate Centrifuge or Filter shake->separate collect Collect Supernatant separate->collect analyze Quantify by HPLC-UV collect->analyze result Equilibrium Solubility analyze->result

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_run Execution & Measurement cluster_result Result stock Prepare 10mM DMSO Stock add Add DMSO Stock to Buffer stock->add plate Aliquot Aqueous Buffer to Plate plate->add incubate Incubate & Shake (1-2 hours) add->incubate detect Detect Precipitation (Nephelometry/UV-Vis) incubate->detect result Kinetic Solubility detect->result

Sources

A Technical Guide to the Spectroscopic Profile of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-4-methoxybenzylamine is a compound of interest, featuring a unique substitution pattern on the benzene ring that presents a distinct challenge and opportunity for spectroscopic characterization. This guide provides an in-depth analysis of the expected spectroscopic signature of this molecule, offering a predictive framework for researchers engaged in its synthesis and application. While direct experimental data for this specific compound is not widely published, this document leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust, predictive, and scientifically grounded technical overview.

Molecular Structure and Key Features

The structural attributes of this compound are pivotal to understanding its spectroscopic behavior. The molecule consists of a benzylamine core with two fluorine atoms at positions 2 and 3, and a methoxy group at position 4 of the aromatic ring. This arrangement leads to a complex interplay of electronic effects and through-bond/through-space couplings, which are discernible through various spectroscopic techniques.

Figure 1. Molecular Structure of this compound cluster_ring C1 C1 C2 C2 C1->C2 CH2NH2 CH₂NH₂ C1->CH2NH2 C3 C3 C2->C3 F2 F C2->F2 C4 C4 C3->C4 F3 F C3->F3 C5 C5 C4->C5 OCH3 OCH₃ C4->OCH3 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the methoxy protons.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic H-6~7.0 - 7.2ddJ(H-H) ≈ 8-9, J(H-F) ≈ 1-2
Aromatic H-5~6.8 - 7.0tJ(H-H) ≈ 8-9, J(H-F) ≈ 8-9
Methoxy (-OCH₃)~3.9s-
Benzylic (-CH₂NH₂)~3.8s-
Amine (-NH₂)~1.5 - 2.5br s-

Causality Behind Assignments:

  • Aromatic Protons: The electron-donating methoxy group at C4 will shield the aromatic protons, shifting them upfield. The two fluorine atoms will introduce complex splitting patterns due to both H-H and H-F couplings. H-6 is expected to be a doublet of doublets due to coupling with H-5 and a smaller long-range coupling to one of the fluorine atoms. H-5 will likely appear as a triplet of doublets (or a complex multiplet) due to coupling with H-6 and the two fluorine atoms.

  • Methoxy and Benzylic Protons: These protons are expected to appear as sharp singlets as they are not coupled to any other protons. Their chemical shifts are influenced by the electronic environment of the aromatic ring.

  • Amine Protons: The amine protons typically appear as a broad singlet and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of fluorine will lead to characteristic C-F couplings.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
C4-OCH₃~150 - 155dJ(C-F) ≈ 240-250
C2-F~145 - 150ddJ(C-F) ≈ 240-250, J(C-F) ≈ 15-20
C3-F~140 - 145ddJ(C-F) ≈ 240-250, J(C-F) ≈ 15-20
C1-CH₂NH₂~130 - 135tJ(C-F) ≈ 3-5
C6~115 - 120dJ(C-F) ≈ 3-5
C5~110 - 115ddJ(C-F) ≈ 20-25, J(C-F) ≈ 3-5
-OCH₃~56s-
-CH₂NH₂~40 - 45tJ(C-F) ≈ 2-4

Causality Behind Assignments:

The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbons directly attached to the highly electronegative fluorine atoms (C2 and C3) and the oxygen atom (C4) will be the most deshielded. The key feature will be the large one-bond C-F coupling constants (¹JCF) and smaller two- and three-bond couplings (²JCF and ³JCF), which are invaluable for unambiguous assignments.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[1] It provides direct information about the chemical environment of the fluorine atoms.

Predicted ¹⁹F NMR Data:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-2-130 to -140dJ(F-F) ≈ 15-20
F-3-140 to -150dJ(F-F) ≈ 15-20

Causality Behind Assignments:

The chemical shifts of the fluorine atoms are sensitive to the electronic effects of the other substituents on the ring. The two fluorine atoms will be coupled to each other, resulting in a doublet for each. Further coupling to the aromatic protons will likely lead to more complex multiplets. The principles of ¹⁹F NMR are well-established for the structural elucidation of fluorinated molecules.[2][3]

Figure 2. Key NMR Coupling Relationships H5 H5 H6 H6 H5->H6 ³J(H-H) F2 F2 H5->F2 ⁴J(H-F) F3 F3 H5->F3 ³J(H-F) H6->F2 ³J(H-F) F2->F3 ³J(F-F)

Caption: Key NMR Coupling Relationships in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-F bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3300 - 3500N-H stretch (amine)
2850 - 3000C-H stretch (aromatic and aliphatic)
1500 - 1600C=C stretch (aromatic)
1200 - 1300C-O stretch (aryl ether)
1000 - 1200C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

m/zIon
173.0652[M]⁺ (Molecular Ion)
156.0625[M - NH₃]⁺
142.0468[M - CH₂NH₂]⁺

The fragmentation pattern will likely involve the loss of the amine group and subsequent rearrangements of the aromatic ring.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum using a standard pulse program for ¹⁹F. Reference the chemical shifts to an external standard such as CFCl₃.

IR Spectroscopy
  • Sample Preparation: Place a small amount of the liquid or solid sample on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer such as an ESI-TOF or Orbitrap.

  • Data Acquisition: Introduce the sample into the ion source via direct infusion or after separation by liquid chromatography. Acquire the spectrum in positive ion mode.

Figure 3. Spectroscopic Analysis Workflow cluster_synthesis cluster_analysis cluster_elucidation Compound This compound NMR NMR (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Confirm Structure NMR->Structure IR->Structure MS->Structure

Caption: A typical workflow for the spectroscopic analysis and structure confirmation of a synthesized compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively characterize this molecule upon its synthesis and purification. The detailed analysis of the underlying principles governing the spectroscopic features, supported by data from analogous compounds, serves as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

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A Technical Guide to the Potential Research Applications of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

<_Step1>

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern chemical synthesis, fluorinated building blocks are indispensable tools, enabling the creation of complex molecules with enhanced properties for pharmaceuticals, agrochemicals, and materials science.[1] 2,3-Difluoro-4-methoxybenzylamine is a unique reagent characterized by a benzylamine core, strategically decorated with two adjacent fluorine atoms and a methoxy group on the aromatic ring. This specific substitution pattern imparts a distinct combination of electronic and steric properties, making it a compelling scaffold for synthetic exploration.

The benzylamine moiety itself is a versatile functional group, readily participating in reactions like N-alkylation, N-acylation, and Schiff base formation, establishing it as a valuable starting point for diverse molecular architectures.[2] The true potential of this molecule, however, lies in the synergistic effects of its substituents:

  • Vicinal Difluoro Groups (C2, C3): The two fluorine atoms, being the most electronegative elements, create a strong dipole moment and significantly alter the electronic nature of the aromatic ring.[3] This can modulate the pKa of the benzylic amine, influence non-covalent interactions with biological targets, and, crucially, block potential sites of metabolic oxidation.[4][5] The strategic placement of fluorine is a well-established method to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[6][7]

  • Methoxy Group (C4): Positioned para to the benzylamine group, the electron-donating methoxy group can influence the reactivity of the aromatic ring and participate in hydrogen bonding.[8] Its presence can be critical for receptor binding and for fine-tuning the overall physicochemical properties of a molecule.[8]

This guide will explore the untapped potential of this compound as a key intermediate, proposing its application in medicinal chemistry, agrochemical development, and materials science. We will delve into the scientific rationale behind its use, provide exemplary synthetic protocols, and outline logical workflows for its incorporation into discovery programs.

Physicochemical Properties

A summary of the key computed and known properties of this compound's isomer, 2,6-Difluoro-4-methoxybenzylamine, is presented below. These properties are crucial for designing reaction conditions and predicting the behavior of resulting molecules in biological and material systems.

PropertyValueSource
Molecular Formula C₈H₉F₂NO[9]
Molecular Weight 173.16 g/mol [9]
IUPAC Name (2,6-difluoro-4-methoxyphenyl)methanamine[9]
CAS Number 771573-20-7[9]

PART 1: Applications in Medicinal Chemistry & Drug Discovery

The incorporation of fluorine is a cornerstone of modern drug design, with fluorinated compounds consistently represented among newly approved drugs.[10] The unique substitution pattern of this compound makes it an exemplary starting material for creating novel therapeutic agents with potentially superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]

Scientific Rationale: Engineering Metabolic Stability and Target Affinity

The primary motivation for using this building block in drug discovery is to leverage the effects of fluorination.[5]

  • Blocking Metabolic Oxidation: Aromatic rings, particularly those activated by electron-donating groups like methoxy, are susceptible to oxidation by cytochrome P450 enzymes in the liver.[4] This is a common pathway for drug metabolism and can lead to rapid clearance or the formation of reactive metabolites. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic attack.[3] By placing fluorine atoms at the 2 and 3 positions, these sites are effectively shielded from metabolic degradation, which can increase the bioavailability and half-life of a drug candidate.[4]

  • Modulating Basicity (pKa): The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the benzylamine nitrogen.[12] This modulation of basicity is a critical parameter in drug design, as it affects the ionization state of the molecule at physiological pH, which in turn influences solubility, cell membrane permeability, and binding to the target protein.[5]

  • Enhancing Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity and selectivity of a ligand for its target protein.[3] The combination of the fluoro and methoxy groups offers multiple points for potential interactions within a receptor's binding pocket.

Proposed Application: Synthesis of a Novel Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site. This compound can serve as a key starting material for a novel kinase inhibitor scaffold through a straightforward amide coupling reaction.

G cluster_synthesis Synthetic Workflow cluster_validation Validation Workflow A 2,3-Difluoro-4- methoxybenzylamine (Starting Material) C Amide Coupling (e.g., HATU, EDCI) A->C B Heterocyclic Carboxylic Acid (Coupling Partner) B->C D Novel Kinase Inhibitor Candidate (Product) C->D E Biochemical Assay (Kinase Panel Screening) D->E F Cell-Based Assay (Proliferation, Apoptosis) E->F G In Vitro ADME (Metabolic Stability) F->G H Lead Optimization G->H G A 2,3-Difluoro-4- methoxybenzylamine C N-Alkylation (Base, Solvent) A->C B Alkyl Halide or Epoxide Electrophile (e.g., substituted benzyl bromide) B->C D Novel Fungicide Candidate C->D E Purification (Chromatography) D->E F Fungicidal Activity Screening (e.g., against Botrytis cinerea) E->F G Phytotoxicity Testing F->G

Sources

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Difluoro-4-methoxybenzylamine as a Chemical Intermediate

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Judicious fluorination can enhance metabolic stability, improve membrane permeability, increase binding affinity to target proteins, and modulate pKa[1][2][3]. Consequently, organofluorine compounds are prevalent in a significant portion of newly approved pharmaceuticals[4].

Within this context, this compound emerges as a highly valuable chemical intermediate. This molecule provides a pre-functionalized aromatic ring system where the electronic and steric properties are precisely tuned by the difluoro and methoxy substituents. The vicinal fluorine atoms create a unique electronic environment, while the methoxy group can serve as a key interaction point or a handle for further modification. The primary amine function offers a versatile anchor for coupling with a wide array of chemical entities, making it an ideal building block for constructing complex active pharmaceutical ingredients (APIs). This guide provides a technical overview of its synthesis, properties, and applications for researchers and scientists in drug development.

Physicochemical Properties

A clear understanding of a chemical intermediate's physical properties is fundamental for its effective use in synthesis, including planning for reaction conditions, purification, and storage.

PropertyValueSource
CAS Number 886500-75-0[5]
Molecular Formula C₈H₉F₂NO[5]
Molecular Weight 173.16 g/mol [5]
Boiling Point 223.1°C at 760 mmHg[5]
Density 1.22 g/cm³[5]
Flash Point 88.7°C[5]
Refractive Index 1.495[5]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved through a two-step process: the formylation of a suitable precursor to yield 2,3-difluoro-4-methoxybenzaldehyde, followed by the reductive amination of this aldehyde.

Step 1: Synthesis of the Precursor Aldehyde

The key precursor, 2,3-difluoro-4-methoxybenzaldehyde, can be synthesized from 1,2-difluoro-3-methoxybenzene via a directed ortho-metalation (DoM) reaction. This powerful strategy allows for highly regioselective functionalization of aromatic rings.

Causality of the Method: The methoxy group (-OCH₃) is a potent directed metalation group (DMG). Its lone pair electrons coordinate to a strong base like n-butyllithium (nBuLi), directing the deprotonation to the adjacent, most acidic ortho position. In this case, the C4 position is activated by the ortho methoxy group, leading to regioselective lithiation. The subsequent quench with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group at the desired position. A similar strategy has been demonstrated for the synthesis of related isomers[6].

Aldehyde Synthesis Workflow cluster_0 Step 1: Directed ortho-Metalation and Formylation Start 1,2-Difluoro-3- methoxybenzene Reagent1 1. n-BuLi, THF, -78°C 2. DMF Start->Reagent1 DoM Product1 2,3-Difluoro-4- methoxybenzaldehyde Reagent1->Product1 Formylation

Synthesis of the aldehyde precursor via directed ortho-metalation.
Step 2: Reductive Amination to Form the Benzylamine

Reductive amination is a robust and widely used method for synthesizing amines from carbonyl compounds[7]. The process involves the initial formation of an imine or iminium ion intermediate from the aldehyde and an amine source (e.g., ammonia), which is then reduced in situ to the target primary amine.

Causality of Reagent Choice: While various reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation[8][9]. It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde. This selectivity prevents the competing reduction of the aldehyde to the corresponding alcohol, leading to higher yields of the desired amine. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE)[9].

Reductive Amination Mechanism Aldehyde 2,3-Difluoro-4-methoxybenzaldehyde R-CHO Imine Iminium Ion Intermediate [R-CH=NH₂]⁺ Aldehyde->Imine + NH₃ - H₂O Ammonia Ammonia NH₃ Product This compound R-CH₂-NH₂ Imine->Product Reduction Reducer NaBH(OAc)₃ Reducer->Imine

General mechanism of reductive amination.

Applications as a Chemical Intermediate

This compound serves as a critical building block in the synthesis of biologically active molecules. The fluorinated benzylamine moiety is a common feature in compounds designed to interact with specific biological targets.

  • Scaffold for Bioactive Molecules: The primary amine provides a point of attachment for constructing amides, sulfonamides, and secondary or tertiary amines, which are functional groups frequently found in drug candidates.

  • Modulation of Physicochemical Properties: Incorporating this fragment into a larger molecule can enhance its metabolic stability by blocking potential sites of oxidation on the aromatic ring[3][10]. The fluorine atoms also increase lipophilicity, which can improve cell membrane permeability[11].

  • Receptor and Enzyme Inhibition: Fluorinated aromatic rings can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate.

While specific blockbuster drugs containing this exact intermediate are not publicly detailed, its structural motifs are highly relevant in programs targeting kinases, proteases, and G-protein coupled receptors, where substituted benzylamines are common pharmacophores.

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for analogous transformations.

Protocol 1: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

This protocol is adapted from procedures for directed ortho-metalation of similar aromatic ethers.[6]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) to the stirred THF. Following this, add a solution of 1,2-difluoro-3-methoxybenzene (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture.

  • Warming and Quenching: After stirring for 30 minutes at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2,3-difluoro-4-methoxybenzaldehyde.

Protocol 2: Synthesis of this compound

This protocol is a standard procedure for reductive amination using sodium triacetoxyborohydride.[7][8]

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-difluoro-4-methoxybenzaldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Source: Add ammonium acetate (NH₄OAc) (5-10 equivalents) to the solution. The large excess of the ammonia source drives the formation of the imine intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred mixture at room temperature. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. The crude amine can be purified by column chromatography or by acid-base extraction to yield the final product.

Safety and Handling

As with many fluorinated benzylamines, this compound should be handled with care, assuming it possesses corrosive properties.

  • GHS Classification: Based on data for analogous compounds, it is classified as causing severe skin burns and eye damage (Category 1A, 1B, or 1C)[12][13].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat[12][14]. Work in a well-ventilated fume hood.

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing[12].

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[12][14].

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration[14].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances[14].

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages for drug discovery and development. Its unique substitution pattern provides a scaffold with desirable physicochemical properties imparted by the fluorine and methoxy groups, while the primary amine function allows for straightforward incorporation into a diverse range of molecular architectures. The reliable and well-understood synthetic routes to this compound further enhance its utility, making it a valuable tool for medicinal chemists aiming to create next-generation therapeutics.

References

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An In-depth Technical Guide to the Biological Activity of Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a drug candidate's physicochemical and pharmacological profile.[1][2][3] When applied to privileged scaffolds like benzylamine, a structure found in numerous bioactive compounds, fluorination can unlock significant therapeutic potential.[4][5]

Physicochemical Impact of Fluorination

Strategic fluorination can profoundly alter a molecule's properties:

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolically labile sites, increasing the compound's half-life and bioavailability.[3][6]

  • Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF₃) can decrease it, impacting membrane permeability and target engagement.[2][6]

  • pKa Modulation: The high electronegativity of fluorine can lower the pKa of nearby amine groups, affecting the molecule's ionization state at physiological pH.[6] This is critical for receptor binding and absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Control: Fluorine substitution can influence molecular conformation through stereoelectronic effects, locking the molecule into a bioactive conformation that enhances binding affinity for its target.[7]

The Benzylamine Scaffold: A Privileged Structure

Benzylamines are a versatile class of compounds recognized for a wide array of biological activities, including antifungal, antioxidant, and anticancer properties.[4][8][9] Their structural simplicity and synthetic tractability make them ideal starting points for medicinal chemistry campaigns. The combination of this proven scaffold with the strategic introduction of fluorine has led to the development of potent and selective modulators of various biological targets.

G cluster_properties Fluorination Strategic Fluorination Properties Modulated Physicochemical Properties Fluorination->Properties Impacts Benzylamine Benzylamine Scaffold Activity Enhanced Biological Activity & Pharmacokinetics Benzylamine->Activity Provides Core Structure Metabolic Increased Metabolic Stability Lipophilicity Altered Lipophilicity pKa Lowered pKa Conformation Conformational Restriction Properties->Activity Leads to

Caption: Impact of fluorination on the benzylamine scaffold.

Key Biological Activities of Fluorinated Benzylamines

The primary therapeutic area for fluorinated benzylamines has been in neurology, particularly as inhibitors of monoamine oxidase. However, their utility extends to other enzyme systems and disease states.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters like dopamine.[10] The selective inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. Fluorinated benzylamines have emerged as potent and selective MAO-B inhibitors.[10][11]

By inhibiting MAO-B, these compounds prevent the breakdown of dopamine in the striatum, which helps to alleviate the motor symptoms of Parkinson's disease. This targeted inhibition is considered neuroprotective, as it may also reduce the oxidative stress generated during dopamine metabolism.[11][12]

MAO_Pathway Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by TherapeuticEffect Increased Dopamine Levels (Therapeutic Effect) Dopamine->TherapeuticEffect Leads to Metabolites Inactive Metabolites + Reactive Oxygen Species (ROS) MAOB->Metabolites Neurodegeneration Neurodegeneration Metabolites->Neurodegeneration Contributes to FluorinatedBenzylamine Fluorinated Benzylamine (MAO-B Inhibitor) FluorinatedBenzylamine->MAOB Inhibits

Caption: Mechanism of MAO-B inhibition for neuroprotection.

SAR studies have provided critical insights into designing selective MAO-B inhibitors.[13] For a series of N-benzylamine-sulfonamide derivatives, key observations include:

  • High Selectivity: Nearly all synthesized compounds showed high selectivity for MAO-B over MAO-A.[13]

  • Positional Isomerism: Halogen substitution on the phenyl ring significantly influences inhibitory activity. Generally, para-substitution results in higher potency compared to ortho- or meta-positions.[13]

  • Halogen Identity: Among halogenated derivatives, a 4-bromo substituted compound displayed the most potent MAO-B inhibition, followed by 4-chloro and then 4-fluoro substitutions.[13]

Table 1: In Vitro MAO-B Inhibitory Activity of N-Benzylamine-Sulfonamide Derivatives [13]

Compound R (Substitution) IC₅₀ (µM) MAO-B Selectivity Index (SI) for MAO-B
4f 4-fluorophenyl 0.35 ± 0.01 > 285.7
4c 4-chlorophenyl 0.21 ± 0.01 > 476.2
4i 4-bromophenyl 0.041 ± 0.001 > 2439.0
4t 3,4-dichlorophenyl 0.065 ± 0.002 > 1538.5

| Safinamide | Reference Drug | 0.021 | - |

Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher value indicates greater selectivity for MAO-B.

A novel series of fluorinated benzyloxy chalcone derivatives has been developed as highly potent and selective reversible MAO-B inhibitors.[11] Compound FBZ13 was identified as the most potent, with an IC₅₀ value of 0.0053 µM, which is four times lower than the reference drug safinamide.[11] Kinetic studies confirmed these compounds act as competitive and reversible inhibitors. Furthermore, they exhibited excellent brain permeability in PAMPA assays and demonstrated neuroprotective activity by mitigating oxidative stress in human neuroblastoma cells.

Inhibition of Other Enzyme Systems

Fluorinated benzylamines have shown inhibitory activity against other clinically relevant enzymes:

  • 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): This enzyme is a target for prostate cancer therapeutics. Substituted aryl benzylamines have been developed as potent, low nanomolar inhibitors of 17β-HSD3.[14] While initial fluorinated analogues showed lower activity, the benzylamine template itself proved highly effective, with the lead compound demonstrating an IC₅₀ of approximately 75 nM.[14]

  • Carbonic Anhydrase IX (CA IX): As an anticancer target, CA IX is overexpressed in many human cancers. Fluorinated benzenesulfonamides, which share structural similarities with benzylamines, have been developed as potent and selective CA IX inhibitors with picomolar binding affinity.[15]

Neuroprotective and Antioxidant Properties

Beyond MAO-B inhibition, some fluorinated benzylamines exhibit direct neuroprotective effects.

  • FENM (Fluoroethylnormemantine): This structural analogue of the Alzheimer's drug Memantine has shown potent neuroprotective and anti-amnesic effects in animal models.[16] It prevented Aβ₂₅₋₃₅-induced memory deficits, oxidative stress, inflammation, and apoptosis more robustly than memantine itself.[16]

  • Antioxidant Activity: Certain benzylamine structures are effective peroxyl radical scavengers and can inhibit lipid peroxidation.[8] Lipophilicity plays a key role, with more lipophilic derivatives showing maximal cytoprotection of neurons exposed to hydrogen peroxide.[8] This antioxidant capacity is a valuable secondary mechanism for neuroprotection.[17]

Anticancer and Cytotoxic Activities

The benzylamine scaffold has also been investigated for anticancer properties. 2-acetyl-benzylamine, isolated from a natural source, showed significant cytotoxic properties against several leukemia cell lines, with IC₅₀ values around 0.40 mM.[18] It was found to induce cell cycle arrest and apoptosis by modulating the JAK2/STAT3 pathway.[18] The introduction of fluorine to such scaffolds is a logical next step to improve potency and pharmacokinetic properties, a common strategy in oncology drug discovery.

Methodologies for Synthesis and Biological Evaluation

A robust drug discovery campaign requires efficient synthetic routes and reliable biological assays. This section outlines common protocols for the synthesis and evaluation of fluorinated benzylamines.

Synthetic Strategies for Fluorinated Benzylamines

The synthesis of these compounds typically involves standard organic chemistry transformations.

  • Reductive Amination: A common and efficient method involves the reaction of a substituted benzaldehyde with an appropriate amine, followed by reduction of the resulting imine, often using a reducing agent like sodium borohydride. This method was used to synthesize a series of novel benzylamine antimycotics.[9]

  • Direct Fluorination: Modern methods allow for the direct fluorination of benzylic C-H bonds using reagents like Selectfluor®, providing an efficient route to α-fluoro compounds.[19][20]

  • Nucleophilic Aromatic Substitution (SNAr): For aryl fluorides, SNAr reactions using sources like potassium fluoride (KF) can install the fluorine atom onto the aromatic ring, though this often requires careful optimization of reaction conditions.[21]

In Vitro Evaluation Protocols

In vitro assays are the foundation of early drug discovery, providing initial data on potency, selectivity, and mechanism.[22]

This protocol is based on the detection of H₂O₂, a product of the MAO-catalyzed oxidation of a substrate, using a fluorogenic probe like Amplex® Red.[13] The causality is direct: less fluorescence indicates greater inhibition of MAO activity.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Substrate (e.g., benzylamine for MAO-B, p-tyramine for MAO-A)

  • Horseradish Peroxidase (HRP)

  • Fluorogenic probe (e.g., Amplex® Red)

  • Test compounds and reference inhibitor (e.g., Safinamide)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. The use of serial dilutions is critical for generating a dose-response curve to accurately calculate the IC₅₀ value.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the MAO enzyme (A or B), HRP, and the fluorogenic probe in the assay buffer. This pre-mixture ensures that all components except the substrate are present to establish a baseline.

  • Assay Initiation: Add 50 µL of the reaction mixture to the wells of the 96-well plate. Then, add 25 µL of the test compound dilutions. Include the following self-validating controls:

    • No Inhibitor Control (Vehicle): Represents 100% enzyme activity.

    • No Enzyme Control: Represents background fluorescence.

    • Known Inhibitor Control: Serves as a positive control to validate assay performance.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Start: Initiate the enzymatic reaction by adding 25 µL of the substrate to all wells.

  • Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader (Excitation: ~530 nm, Emission: ~590 nm).

  • Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

This assay assesses the cytotoxic effect of a compound on cancer or neuronal cell lines. It measures the metabolic activity of cells, where viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma or MOLM-14 leukemia cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated benzylamine derivatives for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive transport across the blood-brain barrier (BBB).

Step-by-Step Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.

  • Compound Addition: The test compound is added to the wells of a donor plate (pH 7.4).

  • Assay Assembly: The filter plate is placed on top of an acceptor plate containing buffer, and the donor plate is placed on top of the filter plate, creating a "sandwich."

  • Incubation: The sandwich is incubated for several hours, allowing the compound to diffuse from the donor plate, through the artificial membrane, and into the acceptor plate.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated. Compounds with high Pe values are predicted to have good BBB penetration.

In Vivo Evaluation Models

Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy and safety in a whole organism.[23][24]

DrugDiscoveryWorkflow cluster_invitro cluster_invivo Synthesis Chemical Synthesis & Compound Library InVitro In Vitro Screening Synthesis->InVitro EnzymeAssay Enzyme Inhibition (e.g., MAO-B Assay) CellAssay Cell-Based Assays (Cytotoxicity, Viability) ADME In Vitro ADME (e.g., PAMPA) HitToLead Hit-to-Lead Optimization (SAR-driven) InVitro->HitToLead Identifies 'Hits' HitToLead->Synthesis Iterative Design InVivo In Vivo Evaluation HitToLead->InVivo Selects 'Leads' PK Pharmacokinetics (PK) & Brain Uptake Efficacy Disease Models (e.g., Xenograft, Neurodegeneration) Tox Toxicology Studies Candidate Preclinical Candidate InVivo->Candidate Validates

Caption: A typical workflow for the discovery of fluorinated benzylamines.
  • Pharmacokinetic (PK) Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted. In animal models (e.g., rats), the compound is administered, and blood (and often brain) samples are collected over time to measure drug concentration. This provides crucial data on half-life, bioavailability, and brain exposure.[24]

  • Animal Models of Disease:

    • Neurodegeneration: To test neuroprotective effects, models such as mice treated with Aβ₂₅₋₃₅ peptide (an Alzheimer's model) or MPTP (a Parkinson's model) are used. Efficacy is measured by behavioral tests (e.g., water maze, passive avoidance) and post-mortem analysis of brain tissue for markers of inflammation and cell death.[16]

    • Cancer: In vivo anticancer activity is often evaluated using xenograft models, where human tumor cells (e.g., MOLM-14 leukemia cells) are implanted in immunocompromised mice.[18] The effect of the compound on tumor growth is monitored over time.[18]

Future Perspectives and Conclusion

Fluorinated benzylamines represent a highly successful application of fluorine chemistry to a privileged biological scaffold. The extensive research into their role as MAO-B inhibitors has established a clear path for developing therapeutics for neurodegenerative diseases. The key insights from SAR studies—highlighting the importance of substituent position and identity—provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity.[13][25]

The future of this chemical class lies in expanding its therapeutic applications. The promising neuroprotective data for compounds like FENM, which act independently of MAO inhibition, suggests these scaffolds could target multiple pathways in complex diseases like Alzheimer's.[16] Similarly, the demonstrated activity against other enzyme targets like 17β-HSD3 and the cytotoxic potential against cancer cells indicate that the full biological scope of fluorinated benzylamines is yet to be explored.[14][18] Continued innovation in synthetic methods for precise fluorination will further accelerate the discovery of novel drug candidates based on this versatile and powerful molecular framework.[26][27]

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The Strategic Role of Fluorine in 2,3-Difluoro-4-methoxybenzylamine: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. This guide provides a detailed technical analysis of 2,3-Difluoro-4-methoxybenzylamine, a versatile building block for pharmaceutical research. We will dissect the multifaceted roles of the fluorine atoms, examining how their unique electronic and steric properties modulate the physicochemical and pharmacokinetic profile of the parent molecule. This document explores the underlying principles of pKa modulation, metabolic stability, lipophilicity, and conformational effects imparted by the specific 2,3-difluoro substitution pattern. Authored for researchers, scientists, and drug development professionals, this guide synthesizes established principles of physical organic chemistry with practical, field-proven insights, offering detailed experimental protocols, quantitative data comparisons, and conceptual diagrams to illuminate the strategic application of this fluorinated intermediate.

Introduction: The Indispensable Role of Fluorine in Drug Design

Fluorine has emerged as a critical element in the medicinal chemist's toolkit, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is not a random occurrence but a deliberate design strategy. The judicious introduction of fluorine can profoundly influence a molecule's properties, including its metabolic stability, receptor binding affinity, lipophilicity, and basicity (pKa).[2][3] These modifications can translate directly into improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles, enhancing a drug candidate's efficacy and safety.[4]

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage.[5] Furthermore, fluorine's high electronegativity—the highest of any element—exerts a powerful inductive effect, altering the electron distribution within a molecule.[6] This guide focuses on this compound, a compound that exemplifies the strategic use of fluorine. The specific placement of two fluorine atoms adjacent to each other and ortho/meta to the key benzylamine functional group, combined with a para-methoxy group, creates a unique interplay of electronic and steric effects that are highly valuable in drug design.

Physicochemical Property Modulation by the 2,3-Difluoro-4-methoxy Motif

The substitution pattern on the aromatic ring of this compound is a carefully orchestrated design to fine-tune its molecular properties. The interplay between the two strongly electron-withdrawing fluorine atoms and the electron-donating methoxy group governs the molecule's overall characteristics.

Electronic Effects and pKa Modulation

The basicity of the primary amine is a critical parameter influencing a drug's solubility, receptor interaction, and cell permeability. The pKa of the conjugate acid of an amine quantifies this property.[7] In this compound, the fluorine atoms drastically reduce the basicity of the amine.

  • Inductive Effect (-I): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. The fluorine at the 2-position (ortho) is in close proximity to the aminomethyl group and has the most significant impact, pulling electron density away from the nitrogen atom and making its lone pair less available to accept a proton. The fluorine at the 3-position (meta) also contributes to this effect, albeit to a lesser extent.[8]

  • Resonance Effect (+M): The para-methoxy group exerts an electron-donating resonance effect, which pushes electron density into the ring and partially counteracts the inductive withdrawal of the fluorines. However, the combined inductive pull of two fluorine atoms typically outweighs the resonance donation of a single methoxy group.

This net electron withdrawal significantly lowers the pKa of the benzylamine compared to its non-fluorinated counterpart, a crucial modification for optimizing bioavailability.[6][9] A lower pKa reduces the degree of protonation at physiological pH (7.4), leading to a higher proportion of the neutral, more membrane-permeable species.[9]

Table 1: Predicted Physicochemical Properties of Benzylamine and Analogs

Compound Structure Predicted pKa (Conjugate Acid) Calculated logP Rationale for Property Change
Benzylamine ~9.3 1.09 Baseline reference compound.
4-Methoxybenzylamine ~9.5 1.05 The electron-donating methoxy group slightly increases basicity (pKa).
2-Fluorobenzylamine ~8.7 1.28 The ortho-fluoro group's strong inductive effect significantly reduces basicity.

| This compound | | ~8.2 - 8.5 | ~1.5 | The combined inductive effect of two fluorines drastically lowers pKa, overriding the methoxy group's donation. Fluorination increases lipophilicity. |

Note: pKa and logP values are estimates based on established principles of physical organic chemistry and computational models. Actual experimental values may vary.

Metabolic Stability Enhancement

A primary reason for incorporating fluorine is to block metabolic "soft spots." Aromatic rings and benzylic positions are often susceptible to oxidation by cytochrome P450 (CYP450) enzymes, leading to rapid clearance of a drug.[10]

The C-F bond is exceptionally strong (~116 kcal/mol) compared to a C-H bond (~100 kcal/mol), making it highly resistant to enzymatic hydroxylation.[5] By placing fluorine atoms at the 2 and 3 positions, these sites on the aromatic ring are effectively shielded from oxidative metabolism. This "metabolic blocking" can significantly increase the half-life and bioavailability of a drug candidate derived from this scaffold.[11][12]

Caption: Fluorine atoms as metabolic shields, preventing CYP450 oxidation.

Lipophilicity and Membrane Permeability

Lipophilicity, often measured as logP (the partition coefficient between octanol and water), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[13] While fluorine is highly electronegative, replacing hydrogen with fluorine generally increases a molecule's lipophilicity.[6][14] This is because fluorine is a poor hydrogen bond acceptor and its low polarizability results in weaker interactions with water.[5] The introduction of two fluorine atoms in this compound is expected to increase its logP, which can enhance its ability to cross lipid cell membranes.[15]

Conformational Control and Binding Interactions

Beyond simple steric and electronic effects, fluorine can engage in specific, favorable interactions with protein targets and influence the molecule's preferred conformation.

  • Dipole-Dipole and Orthogonal Interactions: The highly polarized C-F bond can interact favorably with backbone amides or other polar residues in a protein's binding pocket.[16]

  • Gauche Effect: The presence of a C-F bond can influence the torsional angles of adjacent bonds, stabilizing specific conformations that may be optimal for binding to a biological target.[5] The 2,3-difluoro pattern creates a distinct electrostatic potential on one face of the aromatic ring, which can be exploited for selective recognition by a receptor.

Synthetic and Analytical Methodologies

The practical utility of a building block is defined by its accessibility and the reliability of its characterization. This section provides validated protocols for the synthesis and analysis of this compound.

Proposed Synthesis: Reductive Amination

A common and robust method to synthesize benzylamines is via the reductive amination of the corresponding benzaldehyde. This multi-step, one-pot procedure is highly efficient. The synthesis would start from the commercially available 3,4-difluoroanisole.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established procedures for the synthesis of substituted benzylamines.[17][18]

Step 1: Ortholithiation and Formylation of 3,4-Difluoroanisole

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 250 mL). Cool the flask to -75 °C using an acetone/dry ice bath.

  • Base Addition: Slowly add a 2M solution of lithium diisopropylamide (LDA) in THF/heptane (171 mL, 341 mmol).

  • Substrate Addition: Slowly add a solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -75 °C for 1 hour.[17]

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 27.6 mL, 358 mmol) dropwise. Stir for 15 minutes at -70 °C.

  • Quenching: Quench the reaction by adding acetic acid (30 mL) followed by water (400 mL), allowing the mixture to warm to 10 °C.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (2 x 300 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-difluoro-6-methoxybenzaldehyde, which can be purified by column chromatography.

Step 2: Reductive Amination to this compound

  • Imine Formation: Dissolve the crude aldehyde from Step 1 in methanol. Add ammonium hydroxide (7 equivalents) and stir at room temperature for 2-4 hours until imine formation is complete (monitored by TLC or LC-MS).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes.

  • Workup: After the reaction is complete, quench by slowly adding 1M HCl until the pH is ~7. Remove the methanol under reduced pressure.

  • Extraction & Purification: Add water and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by vacuum distillation or column chromatography to yield this compound as a liquid.

Analytical Characterization

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the methoxy group (singlet, ~3.8 ppm), and the benzylic CH₂ (singlet, ~3.7 ppm) and NH₂ protons (broad singlet).

    • ¹³C NMR: Will confirm the number of unique carbons. The C-F couplings will be visible.

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. It will show two distinct signals for the two non-equivalent fluorine atoms, confirming their presence and chemical environment.[19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition (C₈H₉F₂NO).

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

In Vitro Metabolic Stability Assay

To validate the hypothesis that fluorination enhances metabolic stability, an in vitro assay using human liver microsomes (HLM) is the industry standard.[10]

Protocol: HLM Stability Assay

  • Preparation: Prepare a solution of the test compound (1 µM) in a phosphate buffer (pH 7.4). Prepare a suspension of HLM (0.5 mg/mL protein concentration) in the same buffer.

  • Incubation: Pre-warm the HLM suspension and the test compound solution to 37 °C.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system to the HLM suspension. Immediately add the test compound. A parallel control incubation without the NADPH regenerating system is run to check for non-enzymatic degradation.[10]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Processing: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Conclusion

This compound is a prime example of rational molecular design in medicinal chemistry. The strategic placement of fluorine atoms serves multiple critical functions simultaneously. They act as metabolic shields, significantly enhancing the molecule's resistance to oxidative degradation by CYP450 enzymes.[10] Concurrently, their powerful inductive effects modulate the basicity of the amine group, a key parameter for optimizing membrane permeability and bioavailability.[9] These electronic modifications, coupled with an increase in lipophilicity and the potential for unique binding interactions, make this scaffold a highly valuable starting point for the development of novel therapeutics with improved pharmacokinetic profiles. The synthetic accessibility and clear analytical handles of this molecule further underscore its utility for researchers and drug development professionals aiming to harness the power of fluorine in their discovery programs.

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Methodological & Application

Application Note: A High-Yield, Two-Step Synthesis of 2,3-Difluoro-4-methoxybenzylamine from 3,4-Difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed, field-proven protocol for the synthesis of 2,3-Difluoro-4-methoxybenzylamine, a valuable building block in pharmaceutical and agrochemical research. The synthetic strategy is a robust two-step process commencing with the regioselective ortho-directed formylation of commercially available 3,4-difluoroanisole to yield 2,3-difluoro-4-methoxybenzaldehyde. This intermediate is subsequently converted to the target benzylamine via a highly efficient one-pot reductive amination. This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical process parameters to ensure reproducibility and high yields.

Introduction: The Importance of Fluorinated Benzylamines

Fluorinated organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its specific substitution pattern, serves as a key intermediate for constructing complex molecular architectures with potential therapeutic applications. The synthetic route detailed herein is optimized for efficiency, regioselectivity, and scalability, addressing the common challenges associated with the synthesis of polysubstituted aromatic compounds.

Overall Synthetic Pathway

The transformation from 3,4-difluoroanisole to this compound is achieved in two principal stages:

  • Ortho-Directed Formylation: Introduction of a formyl (-CHO) group at the C2 position of the anisole ring.

  • Reductive Amination: Conversion of the resulting benzaldehyde into the primary benzylamine.

Synthetic_Pathway Start 3,4-Difluoroanisole Intermediate 2,3-Difluoro-4-methoxybenzaldehyde Start->Intermediate Step 1: Ortho-Formylation (LDA, THF, -75°C; then DMF) Product This compound Intermediate->Product Step 2: Reductive Amination (NH4OAc, NaBH(OAc)3, DCE) Experimental_Workflow cluster_step1 Step 1: Ortho-Formylation cluster_step2 Step 2: Reductive Amination s1_setup Setup & Cooldown - Flame-dried flask - Add THF, LDA - Cool to -75 °C s1_reaction Reaction - Add 3,4-Difluoroanisole - Stir 1 hr @ -75 °C - Add DMF s1_setup->s1_reaction Reagents Added s1_workup Quench & Work-up - Add Acetic Acid, Water - Extract with Ether - Wash (H₂O, HCl, Brine) s1_reaction->s1_workup Reaction Complete s1_purify Isolation - Dry (MgSO₄) - Concentrate - Recrystallize s1_workup->s1_purify s1_product Intermediate: 2,3-Difluoro-4-methoxybenzaldehyde s1_purify->s1_product s2_setup One-Pot Setup - Add Aldehyde, NH₄OAc, DCE - Stir 30 min s1_product->s2_setup Proceed to next step s2_reaction Reduction - Add NaBH(OAc)₃ - Stir 12-18 hr @ RT s2_setup->s2_reaction Reducing Agent Added s2_workup Quench & Work-up - Add aq. NaHCO₃ - Extract with DCM - Wash (Brine) s2_reaction->s2_workup Reaction Complete s2_purify Isolation - Dry (Na₂SO₄) - Concentrate - Column Chromatography s2_workup->s2_purify s2_product Final Product: This compound s2_purify->s2_product

Synthesis of 2,3-Difluoro-4-methoxybenzylamine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique properties that fluorine atoms impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. Specifically, substituted benzylamines are prevalent structural motifs in a wide array of biologically active compounds. The target molecule, 2,3-Difluoro-4-methoxybenzylamine, incorporates both of these features, making it a promising scaffold for the development of novel therapeutic agents.

This application note details a reliable and accessible synthetic pathway to this compound. The chosen strategy prioritizes the use of readily available starting materials and well-established, high-yielding chemical transformations.

Overall Synthetic Scheme

The synthesis of this compound is proposed to be carried out in two sequential steps, as illustrated in the workflow diagram below.

Synthesis_Workflow Start 2,3-Difluoro-4-hydroxybenzaldehyde Intermediate 2,3-Difluoro-4-methoxybenzaldehyde Start->Intermediate Step 1: O-Methylation Step1_reagents Methyl Iodide, NaHCO₃ DMF Final_Product This compound Intermediate->Final_Product Step 2: Reductive Amination Step2_reagents NH₄OAc, NaBH₃CN Methanol

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

Mechanistic Rationale

The first step involves the O-methylation of the phenolic hydroxyl group of 2,3-difluoro-4-hydroxybenzaldehyde. This is a classic Williamson ether synthesis, where the phenoxide, formed by the deprotonation of the phenol by a mild base, acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide. Sodium bicarbonate is chosen as a cost-effective and sufficiently strong base to deprotonate the acidic phenolic proton. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the cation, leaving a "naked" and highly reactive phenoxide anion.

Experimental Protocol

Materials and Equipment:

  • 2,3-Difluoro-4-hydroxybenzaldehyde

  • Methyl iodide (CH₃I)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-difluoro-4-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Data for 2,3-Difluoro-4-methoxybenzaldehyde
PropertyExpected Value
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) δ (ppm): 10.3 (s, 1H, CHO), 7.6-7.7 (m, 1H, ArH), 6.9-7.0 (m, 1H, ArH), 4.0 (s, 3H, OCH₃)
¹³C NMR (CDCl₃) δ (ppm): 188 (CHO), 158 (C-O), 155 (C-F), 152 (C-F), 128 (Ar-C), 125 (Ar-C), 112 (Ar-C), 56 (OCH₃)

Note: The NMR data provided is predicted based on analogous compounds and chemical shift theory. Actual experimental values may vary slightly.

Part 2: Synthesis of this compound

Mechanistic Rationale

The second step is a reductive amination, a powerful and widely used method for the formation of amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine intermediate from the reaction of 2,3-difluoro-4-methoxybenzaldehyde with an ammonia source (in this case, ammonium acetate). The imine is then reduced in situ to the corresponding benzylamine. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation as it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde. The reaction is typically carried out in a protic solvent like methanol.

Reductive_Amination Aldehyde Ar-CHO Imine Ar-CH=NH Aldehyde->Imine + NH₃, - H₂O Ammonia NH₃ Amine Ar-CH₂-NH₂ Imine->Amine + [H⁻] Reducing_Agent [H⁻]

Caption: General mechanism of reductive amination.

Experimental Protocol

Materials and Equipment:

  • 2,3-Difluoro-4-methoxybenzaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,3-difluoro-4-methoxybenzaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) to the solution and stir until dissolved.

  • In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Predicted Characterization Data for this compound

Disclaimer: To the best of our knowledge, experimental characterization data for this compound has not been reported in the peer-reviewed literature. The following data is predicted based on computational models and analysis of structurally similar compounds. Researchers are strongly advised to perform full characterization of the synthesized product.

PropertyPredicted Value
Molecular Formula C₈H₉F₂NO
Molecular Weight 173.16 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃) δ (ppm): 7.0-7.1 (m, 1H, ArH), 6.8-6.9 (m, 1H, ArH), 3.9 (s, 3H, OCH₃), 3.8 (s, 2H, CH₂), 1.6 (br s, 2H, NH₂)
¹³C NMR (CDCl₃) δ (ppm): 152 (C-O), 150 (C-F), 147 (C-F), 130 (Ar-C), 120 (Ar-C), 110 (Ar-C), 56 (OCH₃), 40 (CH₂)
Mass Spec (ESI+) m/z: 174.0725 [M+H]⁺, 196.0544 [M+Na]⁺

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Methyl iodide is a carcinogen and should be handled with extreme care.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with care and quench any residues with bleach before disposal.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

The protocol outlined in this application note provides a clear and logical pathway for the synthesis of this compound. By employing well-understood and reliable chemical reactions, this guide aims to facilitate the production of this valuable compound for further research and development in the pharmaceutical and agrochemical industries. While the lack of experimentally verified characterization data for the final product is a current limitation, the predicted data serves as a useful benchmark for researchers undertaking this synthesis.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]

  • Wymann, W. E.; Davis, R.; Patterson, J. W. Jr.; Pfister, J. R. Synth. Commun.1988 , 18 (12), 1379-1384. [Link]

Strategic Protection of 2,3-Difluoro-4-methoxybenzylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the precise manipulation of complex molecular architectures is paramount. The strategic use of protecting groups is a cornerstone of this endeavor, enabling chemists to selectively mask and unmask reactive functionalities. This guide provides an in-depth technical overview of protecting group strategies for 2,3-Difluoro-4-methoxybenzylamine, a versatile building block whose unique electronic and steric profile presents both opportunities and challenges in multi-step organic synthesis.

The 2,3-difluoro-4-methoxy substitution pattern on the benzylamine core significantly influences the reactivity of the primary amine. The two electron-withdrawing fluorine atoms at the ortho and meta positions decrease the nucleophilicity of the amino group, while the electron-donating methoxy group at the para position partially mitigates this effect. Furthermore, the ortho-fluoro substituent introduces steric hindrance around the benzylic amine. A thorough understanding of these competing factors is crucial for the selection of an appropriate protecting group and the optimization of reaction conditions.

Choosing the Optimal Protection Strategy: A Comparative Analysis

The selection of a suitable protecting group for this compound hinges on the planned synthetic route, including the stability of the protecting group to subsequent reaction conditions and the ease of its selective removal. This section details the application of several common amine protecting groups, providing a comparative analysis to guide the researcher's choice.

Table 1: Comparison of Common Amine Protecting Groups for this compound
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonality & Considerations
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH), solvent (e.g., THF, CH₂Cl₂)[][2][3]Strong acid (e.g., TFA, HCl in dioxane)[][3][4]Stable to hydrogenolysis and basic conditions. The reduced nucleophilicity of the amine may require slightly more forcing conditions for protection.
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, NEt₃), solvent (e.g., THF/H₂O, CH₂Cl₂)[5]Catalytic hydrogenolysis (e.g., H₂, Pd/C)[5]Stable to acidic and basic conditions. Hydrogenolysis is generally clean, but catalyst poisoning can be a concern with certain substrates.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, piperidine), solvent (e.g., Dioxane/H₂O, DMF)[][6]Base (e.g., 20% piperidine in DMF)[2][6]Stable to acidic conditions and hydrogenolysis. The acidity of the fluorenyl proton allows for mild basic cleavage.
AllyloxycarbonylAllocAllyl chloroformate (Alloc-Cl), base (e.g., NaHCO₃, pyridine), solvent (e.g., THF, CH₂Cl₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., phenylsilane, dimedone)[7][8]Orthogonal to acid- and base-labile groups. The reaction is sensitive to air and catalyst quality.
2-(Trimethylsilyl)ethoxycarbonylTeocTeoc-OSu or Teoc-Cl, base (e.g., NEt₃, pyridine), solvent (e.g., CH₂Cl₂)[4][9][10]Fluoride source (e.g., TBAF in THF)[9][10][11]Stable to a wide range of conditions, including acidic and basic media, and hydrogenolysis. Deprotection is highly specific.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the protection and deprotection of this compound with commonly employed protecting groups.

Protocol 1: Boc Protection of this compound

This protocol describes a general procedure for the introduction of the tert-Butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in THF or CH₂Cl₂.

  • Add triethylamine (1.5 equiv) or an aqueous solution of NaOH (1.5 equiv).

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reduced nucleophilicity of the amine may necessitate extended reaction times or gentle heating.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Diagram 1: Boc Protection Workflow

Boc Protection Workflow cluster_start Reaction Setup cluster_workup Workup & Purification start Dissolve benzylamine in solvent add_base Add base (NEt₃ or NaOH) start->add_base 1.0 equiv amine add_boc Add (Boc)₂O add_base->add_boc 1.5 equiv base quench Quench with H₂O add_boc->quench 1.1 equiv (Boc)₂O Monitor by TLC/LC-MS extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography dry->purify end end purify->end Isolated Boc-protected amine

Caption: Workflow for Boc protection of this compound.

Protocol 2: Cbz Protection of this compound

This protocol outlines the procedure for the introduction of the Benzyloxycarbonyl (Cbz) group.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

  • Tetrahydrofuran (THF)/Water or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water or in CH₂Cl₂.

  • Add sodium bicarbonate (2.0 equiv) or triethylamine (1.5 equiv).

  • Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • If a biphasic system is used, separate the layers. If a single solvent is used, dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography if required.[5]

Diagram 2: Cbz Deprotection by Hydrogenolysis

Cbz Deprotection Cbz_Amine Cbz-protected This compound Reaction H₂, Pd/C Solvent (MeOH, EtOH, or EtOAc) Cbz_Amine->Reaction Product This compound Reaction->Product Byproducts Toluene + CO₂ Reaction->Byproducts

Caption: Schematic of Cbz group removal via catalytic hydrogenolysis.

Protocol 3: Fmoc Protection of this compound

This protocol details the introduction of the 9-Fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 equiv) to the solution.

  • Add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equiv) in dioxane dropwise at room temperature.

  • Stir the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.[][6]

Protocol 4: Alloc Protection and Deprotection

Protection:

  • Dissolve this compound (1.0 equiv) and a base such as pyridine or triethylamine (1.5 equiv) in an anhydrous solvent like CH₂Cl₂ or THF under an inert atmosphere.

  • Cool the solution to 0 °C and add allyl chloroformate (Alloc-Cl) (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and monitor for completion.

  • Workup involves quenching with water, extraction, washing, drying, and purification.

Deprotection:

  • Dissolve the Alloc-protected amine (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Add a scavenger such as phenylsilane (2-3 equiv) or dimedone (2-3 equiv).

  • Add the palladium(0) catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 equiv).[7]

  • Stir at room temperature and monitor the reaction. Deprotection is typically rapid.[7]

  • Upon completion, concentrate the reaction mixture and purify by column chromatography.

Protocol 5: Teoc Protection and Deprotection

Protection:

  • React this compound (1.0 equiv) with 2-(Trimethylsilyl)ethoxycarbonyl succinimide (Teoc-OSu) or Teoc-Cl (1.1 equiv) in the presence of a base like triethylamine or pyridine (1.5 equiv) in a solvent such as CH₂Cl₂.[4][10]

  • Stir at room temperature until the reaction is complete.

  • Standard aqueous workup and purification will yield the Teoc-protected amine.

Deprotection:

  • Dissolve the Teoc-protected amine (1.0 equiv) in an anhydrous solvent like THF.

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1-1.5 equiv, as a 1M solution in THF).[10][11]

  • Stir at room temperature and monitor the reaction.

  • Once complete, the reaction can be worked up by partitioning between water and an organic solvent, followed by drying and purification.

Orthogonal Protecting Group Strategies

In complex syntheses, the use of orthogonal protecting groups is essential. These are groups that can be removed under distinct conditions without affecting each other. For this compound, a variety of orthogonal strategies can be envisioned.

Diagram 3: Orthogonality of Common Amine Protecting Groups

Orthogonal Protecting Groups Boc Boc Acid Labile (TFA) Cbz Cbz Hydrogenolysis (H₂, Pd/C) Boc->Cbz Orthogonal Fmoc Fmoc Base Labile (Piperidine) Boc->Fmoc Orthogonal Alloc Alloc Pd(0) Labile Boc->Alloc Orthogonal Teoc Teoc Fluoride Labile (TBAF) Boc->Teoc Orthogonal Cbz->Fmoc Orthogonal Cbz->Alloc Orthogonal Cbz->Teoc Orthogonal Fmoc->Alloc Orthogonal Fmoc->Teoc Orthogonal Alloc->Teoc Orthogonal

Caption: Orthogonality relationships between common amine protecting groups.

For instance, a synthetic route might require the protection of the primary amine with a Boc group, which is stable to the basic conditions needed to remove an Fmoc group from another part of the molecule. Subsequently, the Boc group can be removed with acid without affecting a Cbz-protected functionality. The choice of an orthogonal set of protecting groups must be carefully considered at the outset of any synthetic plan.

Conclusion

The successful protection and deprotection of this compound is a critical step in its utilization as a synthetic building block. The electronic and steric features of this molecule necessitate a careful consideration of protecting group choice and reaction conditions. This guide has provided a comprehensive overview of several robust protecting group strategies, complete with detailed protocols and a discussion of orthogonality. By leveraging this information, researchers, scientists, and drug development professionals can confidently incorporate this valuable intermediate into their synthetic endeavors, paving the way for the discovery of novel chemical entities.

References

  • Fluorenylmethyloxycarbonyl protecting group. In Wikipedia; 2023. Accessed January 11, 2026. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Accessed January 11, 2026. [Link]

  • Protecting Groups. Lokey Lab Protocols - Wikidot. Published March 7, 2017. Accessed January 11, 2026. [Link]

  • Teoc Protecting Group. Chem-Station Int. Ed. Published February 5, 2019. Accessed January 11, 2026. [Link]

  • Methods for Removing the Fmoc Group. ResearchGate. Accessed January 11, 2026. [Link]

  • Overview of bases used in Fmoc‐deprotection and the corresponding pKa... ResearchGate. Accessed January 11, 2026. [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under... RSC Publishing. Published April 28, 2021. Accessed January 11, 2026. [Link]

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage. Published January 30, 2023. Accessed January 11, 2026. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. Accessed January 11, 2026. [Link]

  • Protecting group. In Wikipedia; 2023. Accessed January 11, 2026. [Link]

  • entry 5). Anilines with electron-withdrawing groups (entries 4 and 6)... ResearchGate. Accessed January 11, 2026. [Link]

  • Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and. UvA-DARE (Digital Academic Repository). Accessed January 11, 2026. [Link]

  • Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 11, 2026. [Link]

  • Alloc Protecting Group Removal Protocol 0.2 eq. Pd(PPh 20.0 eq. Phenylsilane R.T., 2 hrs HN O Alloc Protected Lysine NH2 Lysine. CDN. Accessed January 11, 2026. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Accessed January 11, 2026. [Link]

  • Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. ResearchGate. Accessed January 11, 2026. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Published June 8, 2017. Accessed January 11, 2026. [Link]

  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. Published December 9, 2004. Accessed January 11, 2026. [Link]

  • POLYFLUOROARENES AND Zn: HYDROGENOLYSIS REACTIONS, SYNTHESIS AND CHEMICAL PROPERTIES OF POLYFLUOROAROMATIC ORGANOZINC COMPOUNDS. Fluorine notes. Accessed January 11, 2026. [Link]

  • Supporting Information. The Royal Society of Chemistry. Accessed January 11, 2026. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Accessed January 11, 2026. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. Accessed January 11, 2026. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

  • The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. NIH. Accessed January 11, 2026. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Accessed January 11, 2026. [Link]

  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. Accessed January 11, 2026. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Published June 8, 2017. Accessed January 11, 2026. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

  • Native Amine-Directed ortho-C–H Halogenation and Acetoxylation/Condensation of Benzylamines. ResearchGate. Accessed January 11, 2026. [Link]

  • A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u. Accessed January 11, 2026. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein J. Org. Chem. Accessed January 11, 2026. [Link]

  • Structural investigations of phosphorus-nitrogen compounds. 4. Steric and electronic effects in dibenzylamino derivatives of hexachlorocyclotriphosphazatriene and 4,4,6,6-tetrachloro-2,2-diphenylcyclotriphosphazatriene. PubMed. Accessed January 11, 2026. [Link]

Sources

The Strategic Incorporation of 2,3-Difluoro-4-methoxybenzylamine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of lead optimization. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The 2,3-difluoro-4-methoxyphenyl moiety, in particular, has emerged as a privileged scaffold. The vicinal difluoro substitution pattern creates a distinct electronic environment, modulating the pKa of nearby functional groups and influencing electrostatic interactions within a protein binding pocket. This, combined with the hydrogen bond accepting capability of the methoxy group, provides a versatile platform for fine-tuning the pharmacological properties of a lead compound. This application note will delve into the utility of 2,3-Difluoro-4-methoxybenzylamine as a key building block in drug discovery, with a focus on its application in the development of potent and selective kinase inhibitors.

Core Application: A Key Building Block for MEK1/2 Kinase Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making its components, such as the MEK1 and MEK2 kinases, attractive targets for therapeutic intervention. The 2,3-difluoro-4-methoxyphenyl group has been identified as a key pharmacophore in the design of allosteric inhibitors of MEK1/2.

The rationale for the inclusion of this moiety lies in its ability to form specific and favorable interactions within the allosteric binding pocket of the MEK enzyme. The difluoro substituents can engage in dipole-dipole or halogen bonding interactions with the protein backbone, while the methoxy group can act as a hydrogen bond acceptor. This combination of interactions can lead to high binding affinity and selectivity for the target kinase.

Below is a diagram illustrating the central role of the MAPK/ERK signaling pathway in cellular function and the point of intervention for MEK inhibitors.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates MEK_Inhibitor MEK Inhibitor (containing 2,3-difluoro- 4-methoxybenzylamine) MEK_Inhibitor->MEK inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of MEK inhibitors.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 3,4-difluoroanisole. The first step involves the ortho-formylation of the anisole to introduce the aldehyde functionality, followed by a reductive amination to yield the desired benzylamine.

Step 1: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

This procedure is adapted from a known method for the ortho-formylation of substituted anisoles.[1]

  • Materials and Equipment:

    • 3,4-Difluoroanisole

    • n-Butyllithium (n-BuLi) in hexanes

    • N,N-Dimethylformamide (DMF)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Diethyl Ether

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel.

  • Procedure:

    • To a solution of 3,4-difluoroanisole (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,3-difluoro-4-methoxybenzaldehyde.

  • Self-Validation:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Step 2: Reductive Amination to this compound

This protocol utilizes sodium triacetoxyborohydride as a mild and selective reducing agent for the reductive amination of the aldehyde.[2][3][4]

  • Materials and Equipment:

    • 2,3-Difluoro-4-methoxybenzaldehyde

    • Ammonium acetate

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen balloon, rotary evaporator, separatory funnel.

  • Procedure:

    • Dissolve 2,3-difluoro-4-methoxybenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in anhydrous DCM.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature under a nitrogen atmosphere for 12-16 hours.

    • Quench the reaction with saturated NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Self-Validation:

    • Monitor the disappearance of the starting aldehyde by TLC.

    • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 3,4-Difluoroanisole Step1 Ortho-formylation (n-BuLi, DMF) Start->Step1 Intermediate 2,3-Difluoro-4- methoxybenzaldehyde Step1->Intermediate Step2 Reductive Amination (NH4OAc, NaBH(OAc)3) Intermediate->Step2 Product 2,3-Difluoro-4- methoxybenzylamine Step2->Product

Caption: Synthetic workflow for this compound.

Part 2: Protocol for Evaluating MEK1/2 Inhibitor Potency

To assess the efficacy of a novel compound incorporating the this compound moiety as a MEK1/2 inhibitor, a multi-tiered approach is recommended, starting with a biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to confirm target engagement and functional outcome in a physiological context.

Protocol 1: In Vitro MEK1 Kinase Assay (Biochemical IC₅₀ Determination)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[5]

  • Materials and Equipment:

    • Recombinant active MEK1 enzyme

    • Inactive ERK2 substrate

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Test compound (solubilized in DMSO)

    • 384-well plates

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound, MEK1 enzyme, and the ERK2 substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Convert the ADP generated to ATP by adding the Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

  • Self-Validation:

    • Include positive (known MEK inhibitor) and negative (DMSO vehicle) controls.

    • Determine the Z'-factor for the assay to ensure its robustness and suitability for high-throughput screening.

Protocol 2: Cell-Based MEK Phosphorylation Assay (Cellular IC₅₀ Determination)

This assay measures the inhibition of ERK1/2 phosphorylation in cells, which is a direct downstream consequence of MEK1/2 inhibition.[6][7]

  • Materials and Equipment:

    • Cancer cell line with a constitutively active MAPK pathway (e.g., PANC-1).

    • Cell culture medium and supplements.

    • Test compound (solubilized in DMSO).

    • Lysis buffer.

    • Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and a secondary antibody conjugated to a detectable label (e.g., HRP).

    • Western blotting equipment and reagents or an ELISA-based detection system (e.g., AlphaLISA).

  • Procedure:

    • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Analyze the levels of phosphorylated ERK1/2 and total ERK1/2 by Western blot or an ELISA-based method.

    • Quantify the band intensities or signal from the assay.

    • Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.

    • Calculate the cellular IC₅₀ value by plotting the normalized phospho-ERK1/2 levels against the logarithm of the inhibitor concentration.

  • Self-Validation:

    • Include positive and negative controls.

    • Ensure equal protein loading for Western blot analysis by probing for a housekeeping protein (e.g., GAPDH or β-actin).

The following diagram outlines the logical flow for evaluating a novel MEK inhibitor.

Inhibitor_Evaluation_Workflow Compound Novel Compound with This compound Biochemical_Assay In Vitro MEK1 Kinase Assay Compound->Biochemical_Assay Biochemical_Result Biochemical IC50 Biochemical_Assay->Biochemical_Result Cell_Based_Assay Cell-Based p-ERK Assay Biochemical_Result->Cell_Based_Assay Potent compounds progress Cellular_Result Cellular IC50 Cell_Based_Assay->Cellular_Result Functional_Assay Cell Proliferation Assay Cellular_Result->Functional_Assay Active compounds progress Functional_Result GI50 (Growth Inhibition) Functional_Assay->Functional_Result Conclusion Lead Candidate Profile Functional_Result->Conclusion

Caption: Logical workflow for the evaluation of a novel MEK inhibitor.

Data Presentation

The results from the biochemical and cellular assays should be summarized in a clear and concise table to allow for easy comparison of the potency of different compounds.

Compound IDThis compound AnalogMEK1 Biochemical IC₅₀ (nM)p-ERK Cellular IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)
Control-1 Known MEK Inhibitor (e.g., Trametinib)1.52.05.0
Test-1 Analog A10.215.535.1
Test-2 Analog B5.88.118.9
Test-3 Analog C25.140.395.2

Conclusion and Future Directions

The this compound moiety represents a valuable and versatile building block for medicinal chemists. Its unique electronic and steric properties make it particularly well-suited for incorporation into kinase inhibitors, as exemplified by its application in the development of MEK1/2 inhibitors. The synthetic and bioassay protocols provided in this application note offer a robust framework for researchers to synthesize and evaluate novel compounds containing this important pharmacophore. Future work in this area could involve the exploration of this moiety in the design of inhibitors for other kinase targets, as well as its incorporation into other classes of therapeutic agents where its specific physicochemical properties can be leveraged to improve drug-like characteristics.

References

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161748. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. [Link]

  • Cellular Kinase Target Engagement Assay Service. (n.d.). Creative Biolabs. [Link]

  • MEK1 Kinase Assay Protocol. (n.d.). BPS Bioscience. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • MEK Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Speicher, S., Plutschack, M. B., & Ritter, T. (2020). Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. Organic Syntheses, 97, 284-303. [Link]

  • Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (2017). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]

  • Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. (2016).
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • The synthetic method of 2,4 difluoro benzene methanamines. (2017).
  • 2,3-Difluoro-4-methoxybenzaldehyde. (n.d.). Porphyrin Systems. [Link]

  • 3,4-Difluoro-2-methoxybenzaldehyde. (n.d.). PubChem. [Link]

  • Ananikov, V. P., Khemchyan, L. L., Ivanova, Y. V., Bukhtiyarov, V. I., Sorokin, A. M., Prosvirin, I. P., ... & Godovikov, I. A. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 409. [Link]

  • Fukuyama, T., & Kan, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 229. [Link]

Sources

Application Notes and Protocols: 2,3-Difluoro-4-methoxybenzylamine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Strategic placement of fluorine atoms can enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity to target proteins.[2][3]

The 2,3-difluoro-4-methoxybenzylamine scaffold is a prime example of a building block designed to leverage these advantages. The vicinal difluoro substitution pattern on the aromatic ring creates a unique electronic environment, influencing the reactivity and properties of the entire benzylamine moiety. The methoxy group provides an additional point for interaction and can be a key pharmacophoric feature or a site for further chemical modification. This guide provides a comprehensive overview of the utility of this compound in drug discovery, complete with detailed protocols for its synthesis and application in key synthetic transformations.

Physicochemical Properties and Medicinal Chemistry Rationale

The strategic combination of difluoro and methoxy substituents on the benzylamine core offers several advantages for drug design:

  • Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism on the aromatic ring, a common liability for many drug candidates.[4] This can lead to an increased half-life and reduced clearance of the resulting compounds.

  • Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the benzylamine nitrogen compared to its non-fluorinated counterparts. This can be advantageous for improving oral bioavailability by reducing the extent of ionization in the gastrointestinal tract, thereby enhancing membrane permeability.[2]

  • Enhanced Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[3]

  • Bioisosteric Replacement: The difluoromethoxy-like arrangement on the phenyl ring can serve as a bioisostere for other functional groups, such as a hydroxyl or thiol group, while offering improved metabolic stability.[5][6]

Comparative Physicochemical Properties
CompoundMolecular Weight ( g/mol )Predicted logPPredicted pKa
Benzylamine107.151.099.34
4-Methoxybenzylamine137.181.259.17
2,4-Difluorobenzylamine143.131.348.58
This compound 173.16 1.62 ~8.3 (estimated)

Data for known compounds sourced from PubChem and ChemicalBook.[7][8][9] The pKa of the title compound is an estimation based on the electronic effects of the substituents.

Proposed Synthesis of this compound

While not yet a widely cataloged reagent, this compound can be synthesized through a logical, multi-step sequence starting from commercially available precursors. The following proposed route leverages established organometallic and reductive amination methodologies.

Synthetic Workflow Diagram

Synthesis_Workflow start 2,3-Difluorophenol step1 2,3-Difluoroanisole start->step1 Methylation (e.g., DMS, K2CO3) step2 2,3-Difluoro-4-methoxybenzaldehyde step1->step2 Ortholithiation & Formylation (e.g., n-BuLi, DMF) end_product This compound step2->end_product Reductive Amination (e.g., NH4OAc, NaBH3CN)

Caption: Proposed synthetic pathway to this compound.

Step 1: Synthesis of 2,3-Difluoroanisole

This initial step involves the methylation of the hydroxyl group of 2,3-difluorophenol.

  • Materials:

    • 2,3-Difluorophenol

    • Dimethyl sulfate (DMS) or Methyl iodide

    • Potassium carbonate (K₂CO₃)

    • Acetone or Acetonitrile (anhydrous)

  • Protocol:

    • To a solution of 2,3-difluorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 2,3-difluoroanisole.

Step 2: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

This step utilizes directed ortho-metalation followed by formylation to introduce the aldehyde functionality. A similar procedure has been reported for the synthesis of 2,3-difluoro-6-methoxybenzaldehyde from 3,4-difluoroanisole.[10]

  • Materials:

    • 2,3-Difluoroanisole

    • n-Butyllithium (n-BuLi) in hexanes

    • N,N-Dimethylformamide (DMF) (anhydrous)

    • Tetrahydrofuran (THF) (anhydrous)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Protocol:

    • Dissolve 2,3-difluoroanisole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. The methoxy group directs the lithiation to the ortho position (C4).

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add anhydrous DMF (1.2 eq) dropwise and continue stirring at -78 °C for another hour.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 2,3-difluoro-4-methoxybenzaldehyde.

Step 3: Synthesis of this compound

The final step is a reductive amination of the synthesized aldehyde.[2]

  • Materials:

    • 2,3-Difluoro-4-methoxybenzaldehyde

    • Ammonium acetate or aqueous ammonia

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol (anhydrous)

  • Protocol:

    • Dissolve 2,3-difluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol.

    • Add ammonium acetate (10 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the careful addition of 1 M HCl.

    • Basify the solution with aqueous NaOH and extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amine by column chromatography or distillation to yield this compound.

Application in Amide Bond Formation

The primary amine of this compound makes it an excellent nucleophile for amide coupling reactions, one of the most common transformations in drug discovery.[3][11]

Amide Coupling Workflow

Amide_Coupling CarboxylicAcid R-COOH (Carboxylic Acid) ActivatedAcid Activated Acid Intermediate CarboxylicAcid->ActivatedAcid Coupling Reagent (e.g., EDC, HATU) AmideProduct Target Amide ActivatedAcid->AmideProduct Nucleophilic Attack Benzylamine This compound Benzylamine->AmideProduct Reductive_Amination Carbonyl Aldehyde or Ketone Imine Imine/Iminium Intermediate Carbonyl->Imine Benzylamine This compound Benzylamine->Imine Condensation SecondaryAmine Target Secondary Amine Imine->SecondaryAmine Reduction (e.g., NaBH(OAc)3)

Sources

Application Notes & Protocols: The Strategic Use of 2,3-Difluoro-4-methoxybenzylamine in Structure-Activity Relationship (SAR) Studies for GPCR Antagonist Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2,3-Difluoro-4-methoxybenzylamine as a critical molecular tool for structure-activity relationship (SAR) elucidation in a G-Protein Coupled Receptor (GPCR) drug discovery program. We present the strategic rationale for its design and synthesis, positioning it within a hypothetical lead optimization campaign. This document offers detailed, field-proven protocols for its synthesis via reductive amination, its characterization, and its evaluation in a suite of primary and secondary assays, including radioligand binding, functional cAMP inhibition, and metabolic stability assessments. The narrative emphasizes the causality behind experimental choices, providing researchers with a practical framework for leveraging nuanced substitution patterns to enhance potency, selectivity, and drug-like properties.

Introduction: The Challenge of GPCR Lead Optimization

G-Protein Coupled Receptors (GPCRs) remain one of the most successful target classes for therapeutic intervention.[1] The journey from a moderately active "hit" compound to a clinical candidate, however, is a formidable challenge defined by the iterative process of lead optimization.[2] This process hinges on establishing a clear and predictive Structure-Activity Relationship (SAR), which systematically maps the impact of structural modifications on a molecule's biological activity and pharmaceutical properties.[3]

Substituted benzylamines are privileged scaffolds in medicinal chemistry, known to interact with various GPCRs.[4] This guide focuses on a hypothetical lead optimization program targeting a Gαi-coupled GPCR, where the initial lead compound, Lead-1 , shows promising antagonist activity but requires significant improvements in potency and metabolic stability.

Lead-1 (Hypothetical)

  • Structure: 4-Methoxybenzylamine derivative of a core scaffold 'R'.

  • Activity: IC50 = 500 nM in a functional assay.

  • Liabilities: Moderate potency, rapid metabolism at the benzyl ring.

To address these liabilities, a systematic exploration of the benzylamine moiety is required. The strategic introduction of fluorine atoms is a well-established tactic in medicinal chemistry to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, and to enhance binding interactions through electrostatic contacts.[5][6] The subject of this note, This compound (Compound 4) , is designed as a key probe within this SAR campaign to dissect the influence of vicinal fluorine substitution.

Strategic Rationale: Why this compound?

The decision to synthesize and test Compound 4 is not arbitrary; it is a hypothesis-driven choice designed to answer specific questions about the SAR of the benzylamine headgroup.

  • Modulation of Amine Basicity (pKa): The primary amine is a critical interaction point, likely forming a salt bridge with an acidic residue (e.g., Asp, Glu) in the GPCR binding pocket. The strong electron-withdrawing nature of the two fluorine atoms is expected to lower the pKa of the benzylamine nitrogen. This modulation allows for fine-tuning the strength of this ionic interaction, which can impact both potency and selectivity.[6]

  • Probing Ortho-Pocket Interactions: The fluorine at the 2-position can act as a weak hydrogen bond acceptor or engage in favorable dipole-dipole interactions with the receptor backbone or side chains.[7] Its introduction probes the steric and electronic tolerance of the pocket immediately adjacent to the core scaffold linkage.

  • Blocking Metabolic Hotspots: Aromatic hydroxylation is a common metabolic pathway. The fluorine atoms at positions 2 and 3 effectively block potential sites of cytochrome P450-mediated oxidation, which can significantly enhance the compound's metabolic stability and prolong its half-life.[8]

  • The Methoxy "Scout": The 4-methoxy group is retained from the original lead. This substituent is known to be a valuable "scout" for exploring protein pockets without substantially increasing lipophilicity.[9] Its oxygen can act as a hydrogen bond acceptor, potentially anchoring the ligand in a specific orientation. The SAR around this group is crucial for understanding the pocket's topology.

The logical flow for this phase of the SAR study is visualized below.

SAR_Strategy cluster_0 Lead Compound cluster_1 Hypothesis-Driven Design cluster_2 Key Analog Synthesis cluster_3 Data-Driven Insights Lead1 Lead-1 (R-NH-CH2-Ph-4-OMe) IC50 = 500 nM High Metabolism H1 Hypothesis 1: Modulate pKa & Block Metabolism Lead1->H1 Identified Liabilities H2 Hypothesis 2: Probe Ortho-Pocket Interactions Lead1->H2 Identified Liabilities H3 Hypothesis 3: Retain Methoxy 'Scout' Group Lead1->H3 Identified Liabilities Compound4 Compound 4 (R-NH-CH2-[2,3-diF-4-OMe]-Ph) H1->Compound4 Leads to Design of H2->Compound4 Leads to Design of H3->Compound4 Leads to Design of Potency Potency (IC50) Compound4->Potency Generates Data on Metabolism Metabolic Stability (t½) Compound4->Metabolism Generates Data on Efficiency Ligand Efficiency (LLE) Compound4->Efficiency Generates Data on Potency->Lead1 Informs Next Design Cycle Metabolism->Lead1 Informs Next Design Cycle Efficiency->Lead1 Informs Next Design Cycle

Caption: SAR strategy for optimizing Lead-1.

Experimental Protocols

The following protocols provide a self-validating framework for the synthesis, characterization, and evaluation of Compound 4 and its analogs.

Synthesis & Characterization Protocol

The synthesis of the target benzylamine is achieved via a two-step process: ortho-formylation of a commercially available substituted benzene followed by reductive amination.

Step 1: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde (Precursor)

This procedure is adapted from established methods for ortho-formylation of activated aromatic rings.[10]

  • Setup: To a dry, argon-purged 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add anhydrous magnesium chloride (4.76 g, 50 mmol) and paraformaldehyde (2.25 g, 75 mmol).

  • Solvent & Base: Add anhydrous tetrahydrofuran (THF, 125 mL) via syringe. Stir the suspension and add triethylamine (5.06 g, 50 mmol) dropwise.

  • Substrate Addition: Add 1,2-difluoro-3-methoxybenzene (3.60 g, 25 mmol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (~66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

  • Workup: Cool the mixture to room temperature and add diethyl ether (50 mL). Transfer to a separatory funnel and wash sequentially with 1N HCl (3 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution: 5% to 20% Ethyl Acetate in Hexane) to yield the title aldehyde.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Step 2: Synthesis of this compound (via Reductive Amination)

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent suitable for this transformation.[11][12]

  • Setup: In a 100 mL round-bottom flask, dissolve 2,3-difluoro-4-methoxybenzaldehyde (1.72 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL).

  • Amine Source: Add a 7N solution of ammonia in methanol (5 mL, 35 mmol). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 15 minutes, monitoring for any exotherm.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor for the disappearance of the intermediate imine by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution (30 mL). Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the crude amine by flash column chromatography (gradient elution: 0% to 10% Methanol in DCM with 0.1% triethylamine) to afford the pure product.

  • Characterization: Confirm identity and purity (>95%) via ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Workflow

The synthesized compounds are subjected to a tiered screening cascade to build a comprehensive SAR profile.

Biological_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Early ADME Profiling cluster_3 Data Analysis Binding Radioligand Binding Assay (Target Affinity - Ki) Functional Functional cAMP Assay (Antagonist Potency - IC50) Binding->Functional Confirm On-Target Mechanism ADME Microsomal Stability Assay (Metabolic Liability - t½) Functional->ADME Prioritize Potent Compounds SAR_Analysis SAR Analysis & Ligand Efficiency Calculation ADME->SAR_Analysis Integrate All Data Points SAR_Analysis->Binding Guide Next Synthesis Cycle

Caption: Tiered workflow for biological evaluation.

Protocol 3.2.1: Radioligand Competition Binding Assay [13][14]

This assay determines the binding affinity (Ki) of the test compounds for the target GPCR.

  • Materials:

    • Cell membranes from HEK293 cells overexpressing the target GPCR.

    • Radioligand (e.g., [³H]-agonist/antagonist) specific for the receptor.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Test compounds serially diluted in 100% DMSO.

    • 96-well plates, glass fiber filter mats, scintillation counter.

  • Procedure:

    • In a 96-well plate, add 25 µL of binding buffer, 25 µL of test compound dilution, and 50 µL of radioligand (at a final concentration near its Kd).

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (10-20 µg protein/well).

    • Incubate for 90 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration through a PEI-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Dry the filter mats, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine IC50 values by fitting the competition data to a four-parameter logistic equation.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 3.2.2: Functional cAMP Inhibition Assay [6][15]

This assay measures the functional antagonist potency (IC50) by quantifying the compound's ability to block agonist-induced inhibition of cAMP production.

  • Materials:

    • CHO cells stably expressing the Gαi-coupled target GPCR.

    • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.

    • Forskolin (adenylyl cyclase activator).

    • Reference agonist for the target GPCR.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[6]

  • Procedure:

    • Seed cells in a 384-well plate and grow to confluence.

    • Replace growth media with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

    • Add test compounds at various concentrations and incubate for 15 minutes.

    • Add the reference agonist at a pre-determined EC80 concentration, followed immediately by forskolin (e.g., 10 µM).

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP levels according to the detection kit manufacturer's protocol.

  • Data Analysis:

    • Plot the cAMP response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2.3: Human Liver Microsomal (HLM) Stability Assay [8][16]

This assay provides an early assessment of metabolic stability.

  • Materials:

    • Pooled human liver microsomes (HLM).

    • Phosphate Buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Test compounds (1 mM in DMSO).

    • Control compounds (e.g., Verapamil - high clearance; Propranolol - low clearance).

  • Procedure:

    • Prepare a reaction mixture containing HLM (0.5 mg/mL final concentration) and test compound (1 µM final concentration) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot and quench the reaction in a 96-well plate containing ice-cold acetonitrile with an internal standard (e.g., Tolbutamide).

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound versus time.

    • Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Data Interpretation & SAR Analysis

The data generated from these assays allow for a multidimensional analysis of the SAR. Hypothetical data for a small series of analogs, including Compound 4 , are presented below to illustrate the process.

CmpdR GroupKi (nM) [a]IC50 (nM) [b]t½ (min) [c]cLogP [d]LLE [e]
1 4-Methoxybenzyl35050082.53.80
2 Benzyl (unsubstituted)800110062.12.86
3 4-Fluorobenzyl250380252.34.12
4 2,3-Difluoro-4-methoxybenzyl 45 65 >60 2.6 5.59
5 3,4-Difluorobenzyl150220402.44.26

[a] Binding affinity from radioligand assay. [b] Functional antagonist potency from cAMP assay. [c] Half-life from human liver microsomal stability assay. [d] Calculated octanol-water partition coefficient. [e] Lipophilic Ligand Efficiency = pIC50 - cLogP.[12]

Analysis of Results:

  • Impact of Methoxy Group: Comparing Lead-1 to Compound 2 (unsubstituted) suggests the 4-methoxy group is beneficial for potency, likely through a favorable interaction in the binding pocket.

  • Impact of Single Fluorine: Compound 3 (4-fluoro) shows a modest improvement in potency and a significant increase in metabolic stability over Lead-1 , demonstrating the utility of fluorine in blocking metabolism.

  • The Power of the 2,3-Difluoro-4-methoxy Substitution: Compound 4 is the clear standout. It exhibits a nearly 8-fold improvement in potency over Lead-1 . Crucially, its metabolic stability is dramatically enhanced (t½ > 60 min), indicating successful blockade of metabolic hotspots.

  • Positional Importance: Compound 5 (3,4-difluoro) is less potent than Compound 4 , highlighting the specific importance of the fluorine at the 2-position for maximizing potency, likely through a direct, favorable interaction with the receptor.

  • Ligand Efficiency: The Lipophilic Ligand Efficiency (LLE) provides a crucial metric for assessing the quality of the compounds. Compound 4 has a much higher LLE (5.59) compared to the initial lead (3.80), indicating that the significant gain in potency was achieved efficiently without a large penalty in lipophilicity. This is a hallmark of a high-quality lead candidate.

Conclusion

This compound serves as an exemplary tool in a rational, hypothesis-driven SAR campaign. Its synthesis and evaluation, guided by the principles of medicinal chemistry, provide clear, actionable insights. The data generated from the described protocols demonstrate how the strategic placement of vicinal fluorine atoms can concurrently optimize potency and metabolic stability, leading to a significant improvement in overall compound quality as measured by Lipophilic Ligand Efficiency. This application note provides the strategic framework and practical methodologies for researchers to effectively utilize such precisely functionalized reagents in their own drug discovery programs.

References

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Application Notes & Protocols: High-Purity Isolation of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of 2,3-Difluoro-4-methoxybenzylamine, a critical building block for pharmaceutical and agrochemical research. Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final products. We will explore the underlying chemical principles and provide field-tested methodologies for purification via vacuum distillation, acid-base salt precipitation, and flash column chromatography. These protocols are designed for researchers, scientists, and drug development professionals to ensure the reliable and efficient isolation of high-purity this compound.

Introduction: The Importance of Purity

This compound is a substituted aromatic amine whose structural motifs are of significant interest in medicinal chemistry. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the benzylamine core is a versatile scaffold for constructing complex molecular architectures.[1][2]

However, like many primary amines, crude this compound is susceptible to a variety of impurities derived from its synthesis or degradation. These impurities can interfere with downstream reactions, complicate product isolation, and introduce unwanted variability into biological assays. Therefore, robust purification is not merely a preparatory step but a critical control point in the research and development workflow. This document details three distinct, validated methods to achieve >99% purity.

Compound Profile and Impurity Analysis

Before selecting a purification strategy, it is essential to understand the physicochemical properties of the target compound and the likely nature of its impurities.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₉F₂NO[3]
Molecular Weight 173.16 g/mol [3]
Appearance Colorless to faint red/brown liquid[2]
Boiling Point High boiling; requires vacuum for distillation[4]
Key Functionality Basic primary amine (pKa ~8-9, estimated)[1]
Common Impurities and Their Origin

The impurity profile of this compound is largely dictated by its synthetic route, which often involves the reduction of a corresponding benzonitrile or reductive amination of the corresponding benzaldehyde.[5]

  • Oxidation Products: Primary amines, especially benzylamines, are susceptible to air oxidation, which often results in discoloration (yellow to brown).[6]

  • Condensation Products: Self-condensation between two molecules of benzylamine can form an imine dimer, a common impurity in aged samples.[4]

  • Unreacted Starting Materials: Residual benzaldehyde or benzyl chloride from the synthesis.

  • Solvent and Reagent Residue: Leftover solvents or reagents from the reaction and initial work-up.

Understanding these impurities is key. For instance, oxidation and condensation products are non-basic and can be separated from the desired amine using techniques that leverage its basicity.

Strategic Purification Methodologies

We present three protocols, each suited for different scales, impurity profiles, and available equipment. The choice of method should be guided by a preliminary analysis of the crude material (e.g., via Thin-Layer Chromatography, TLC).

  • Vacuum Distillation: Ideal for large-scale purification (>5 g) of thermally stable liquids to remove non-volatile or very high-boiling impurities.

  • Acid-Base Salt Precipitation: A highly selective chemical method ideal for removing neutral impurities like oxidation and condensation by-products, regardless of scale.[7][8]

  • Flash Column Chromatography: The most versatile method for small to medium scales (<10 g), offering high resolution for separating compounds with similar polarities.[9][10]

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Principle: This physical separation technique is based on the difference in boiling points between the target compound and its impurities. Performing the distillation under reduced pressure lowers the boiling point, preventing thermal decomposition of the amine.[11] Pre-treatment with a strong base like potassium hydroxide (KOH) is a critical step to remove water and acidic impurities.[4]

Materials and Reagents:

  • Crude this compound

  • Potassium hydroxide (KOH) pellets

  • Short-path distillation apparatus

  • Vacuum pump with pressure gauge

  • Heating mantle and magnetic stirrer

  • Cold trap (liquid nitrogen or dry ice/acetone)

Step-by-Step Methodology:

  • Drying: Place the crude amine in a round-bottom flask. Add KOH pellets (approx. 5-10% w/w) and stir for 1-2 hours at room temperature. The KOH will absorb water and neutralize any acidic impurities.

  • Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.

  • Distillation: Transfer the dried amine to the distillation flask. Begin stirring and slowly apply vacuum. Once the pressure stabilizes (typically <1 mmHg), gradually heat the flask using the heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The pure this compound should be a colorless liquid. Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling, discolored impurities begin to distill.

  • Storage: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a sealed container to prevent oxidation.

Workflow Diagram:

G cluster_prep Preparation cluster_distill Distillation A Crude Amine B Add KOH Pellets A->B C Stir for 1-2h B->C D Transfer to Distillation Flask C->D Dried Amine E Apply Vacuum (<1 mmHg) D->E F Gradually Heat E->F G Collect Constant-Boiling Fraction F->G H Store Under Inert Gas G->H Purified Product

Caption: Workflow for purification via vacuum distillation.

Expected Results:

ParameterValue
Typical Scale 5 g - 100 g
Expected Yield 70-90%
Expected Purity >99% (by GC)
Key Advantage Efficient for removing non-volatile impurities.
Protocol 2: Purification by Acid-Base Salt Precipitation

Principle: This method exploits the basicity of the amine. The crude material is dissolved in an organic solvent, and an acid (e.g., HCl) is added to selectively precipitate the amine as its hydrochloride salt, leaving neutral impurities in the solution.[4] The pure salt is then filtered and neutralized (free-based) to recover the purified amine.[12][13]

Materials and Reagents:

  • Crude this compound

  • Diethyl ether or Ethyl acetate (anhydrous)

  • Hydrochloric acid (2M solution in diethyl ether, or concentrated HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 2M aqueous)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Salt Formation: While stirring, slowly add a 2M solution of HCl in diethyl ether. The hydrochloride salt of the amine will precipitate as a white solid. Continue adding HCl until no further precipitation is observed.

  • Isolation of Salt: Collect the precipitated salt by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Free-Basing: Transfer the filtered salt to a separatory funnel. Add water and an organic solvent like DCM. Slowly add 2M NaOH solution while shaking until the aqueous layer is basic (pH > 10, check with pH paper). All the solid should dissolve as the free amine partitions into the organic layer.

  • Extraction and Drying: Separate the organic layer. Wash it with brine, then dry it over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the pure amine as a colorless liquid.

Workflow Diagram:

G cluster_salt Salt Formation & Isolation cluster_freebase Free-Basing & Extraction A Dissolve Crude Amine in Diethyl Ether B Add HCl in Ether A->B C Precipitate Amine Hydrochloride Salt B->C D Vacuum Filter & Wash Solid C->D E Dissolve Salt in DCM/Water D->E Purified Salt F Add NaOH (aq) to pH > 10 E->F G Extract with DCM, Wash, Dry F->G H Remove Solvent (Rotovap) G->H I Store Under Inert Gas H->I Purified Product G cluster_prep Preparation cluster_run Chromatography A Develop Eluent System via TLC (Rf ≈ 0.3) B Pack Silica Column A->B C Dry Load Crude Sample onto Silica B->C D Elute Column with Solvent + 1% Et3N C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Pool Pure Fractions F->G H Remove Solvent Under Vacuum G->H Combined Fractions I Store Under Inert Gas H->I Purified Product

Sources

Mastering the Spectrum: A Guide to NMR Spectroscopy of 2,3-Difluoro-4-methoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Fluorinated benzylamines, a recurring motif in pharmacologically active compounds, present unique challenges and opportunities in NMR spectroscopy. This guide provides an in-depth exploration of the NMR analysis of 2,3-difluoro-4-methoxybenzylamine and its derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights to empower your research and accelerate the drug discovery process.[1][2]

The strategic incorporation of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3] However, the presence of the highly sensitive and 100% naturally abundant ¹⁹F nucleus (spin ½) introduces complexities and rich information into NMR spectra.[4] Understanding the interplay of ¹H, ¹³C, and ¹⁹F nuclei through scalar (J) couplings is the key to unlocking the complete structural puzzle of these molecules.

The Unique NMR Landscape of this compound

The substitution pattern of this compound gives rise to a distinctive NMR fingerprint. The two adjacent fluorine atoms on the aromatic ring, coupled with the methoxy and benzylamine moieties, create a spin system where through-bond and through-space correlations are critical for unambiguous assignment. The large chemical shift dispersion of ¹⁹F NMR is particularly advantageous in resolving complex spectra.[4]

A thorough analysis of this class of compounds necessitates a multi-pronged NMR approach, leveraging one-dimensional (¹H, ¹³C{¹H}, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Core Principles and Experimental Design

The success of any NMR analysis hinges on meticulous sample preparation and a well-designed experimental strategy. The following sections provide both the "how" and the "why" behind these critical steps.

Sample Preparation: The Foundation of Quality Spectra

High-quality NMR data can only be obtained from a properly prepared sample. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[5]

Protocol 1: Standard Sample Preparation for Small Molecule Analysis

  • Analyte Purity: Ensure the sample of the this compound derivative is of high purity. Impurities will complicate spectral analysis.

  • Mass Determination: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[6] The higher concentration for ¹³C is necessary due to its lower natural abundance and gyromagnetic ratio.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[5] For more polar derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be more suitable. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[7]

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the conventional reference (0 ppm) for ¹H and ¹³C NMR in non-aqueous solvents.[6] For ¹⁹F NMR, an external reference of CFCl₃ (0 ppm) or an internal reference such as trifluorotoluene may be used.

  • Labeling: Clearly label the NMR tube with the sample identification.

Data Acquisition: A Multi-dimensional Approach

A comprehensive structural elucidation of this compound derivatives requires a suite of NMR experiments. The following workflow is designed to systematically gather the necessary data.

Experimental Workflow for Structural Elucidation

G H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC H1->HSQC One-Bond C-H Correlation HMBC ¹H-¹³C HMBC H1->HMBC Multi-Bond C-H Correlation NOESY ¹H-¹⁹F HOESY/NOESY H1->NOESY Through-Space H-F Proximity C13 ¹³C{¹H} NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR F19->NOESY

Caption: Workflow for comprehensive NMR analysis.

Protocol 2: 1D NMR Data Acquisition

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number and type of protons present. Pay close attention to the integration values and the multiplicity of the signals, which will be influenced by both ¹H-¹H and ¹H-¹⁹F couplings.

  • ¹³C{¹H} NMR: Obtain a proton-decoupled ¹³C spectrum. The signals will appear as singlets unless coupled to fluorine. The presence of C-F couplings results in doublets or more complex multiplets, providing direct evidence of fluorination.[8] The magnitude of the ¹J(C-F) coupling is typically large (around 240-320 Hz).[9]

  • ¹⁹F NMR: Acquire a ¹⁹F spectrum. This is a highly sensitive experiment that will clearly show the signals for the two fluorine atoms.[4] The chemical shifts and the presence of ¹⁹F-¹⁹F coupling will be indicative of their relative positions on the aromatic ring.

Protocol 3: 2D NMR Data Acquisition

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds.[10] It is essential for tracing out the proton spin systems in the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[11] This is a powerful tool for assigning carbon resonances.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[10][11] This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

  • ¹H-¹⁹F HOESY/NOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons and fluorine atoms.[12][13] Strong cross-peaks indicate close spatial proximity, which is invaluable for confirming the regiochemistry and conformation of the molecule.

Interpreting the Spectra: Predicted Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Couplings for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Predicted Coupling Constants (Hz)
H5~6.9 - 7.1-³J(H5-H6) ≈ 8-9, ⁴J(H5-F)
H6~6.7 - 6.9-³J(H6-H5) ≈ 8-9, ⁵J(H6-F)
CH₂~3.8 - 4.0~38-42⁴J(H-F)
NH₂Variable (broad)--
OCH₃~3.8 - 3.9~56-60-
C1~125-130-²J(C1-F)
C2-~145-150 (d)¹J(C2-F) ≈ 240-250, ²J(C2-F)
C3-~148-153 (d)¹J(C3-F) ≈ 245-255, ²J(C3-F)
C4-~145-150²J(C4-F)
C5-~115-120³J(C5-F)
C6-~110-115⁴J(C6-F)

Note: Predicted values can vary based on the computational model and solvent used. These should be used as a guide for initial assignments.

Table 2: Predicted ¹⁹F NMR Data for this compound

Atom PositionPredicted ¹⁹F Chemical Shift (ppm, rel. to CFCl₃)Key Predicted Coupling Constants (Hz)
F2~ -135 to -145³J(F2-F3) ≈ 20-25
F3~ -140 to -150³J(F2-F3) ≈ 20-25

Structure Elucidation Walkthrough

The following logical progression illustrates how to integrate the data from the various NMR experiments to arrive at a full structural assignment.

Logical Flow for Structure Determination

G A ¹H NMR: Identify proton signals (aromatic, CH₂, OCH₃, NH₂) C ¹H-¹H COSY: Connect coupled protons (e.g., H5-H6) A->C D ¹H-¹³C HSQC: Assign protonated carbons A->D E ¹H-¹³C HMBC: Connect molecular fragments and assign quaternary carbons A->E F ¹H-¹⁹F HOESY: Confirm regiochemistry through space A->F B ¹⁹F NMR: Identify fluorine signals and F-F coupling B->F C->E D->E G Final Structure Confirmation E->G F->G

Caption: Stepwise integration of NMR data.

Advanced Considerations and Troubleshooting

  • ¹³C- ¹⁹F Coupling: The presence of fluorine significantly complicates the ¹³C spectrum. In addition to the large one-bond couplings, smaller two-, three-, and even four-bond couplings can be observed. While these provide rich structural information, they can also lead to signal overlap.

  • Solvent Effects: As previously mentioned, the choice of solvent can impact chemical shifts.[7] It is crucial to report the solvent used in all NMR experiments. In some cases, changing the solvent can help to resolve overlapping signals.

  • Through-Space H-F Coupling: While typically observed in NOESY/HOESY experiments, through-space scalar couplings (J-couplings) between ¹H and ¹⁹F can sometimes be observed in high-resolution ¹H spectra, providing additional conformational information.

Conclusion

The NMR spectroscopic analysis of this compound derivatives is a powerful tool for their unambiguous structural characterization. By employing a combination of 1D and 2D NMR techniques, researchers can confidently determine the connectivity and regiochemistry of these important molecules. A thorough understanding of the principles of ¹H, ¹³C, and ¹⁹F NMR, coupled with meticulous experimental practice, is essential for success. This guide provides a solid foundation for researchers and drug development professionals to tackle the challenges and harness the full potential of NMR in their work with fluorinated compounds.

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  • CONICET. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

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Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and selective method for the quantitative analysis of 2,3-Difluoro-4-methoxybenzylamine using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This compound is a fluorinated aromatic amine, a class of compounds of significant interest in pharmaceutical and agrochemical research as synthetic building blocks. The analytical method presented herein utilizes reversed-phase chromatography for separation and electrospray ionization (ESI) tandem mass spectrometry for detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent performance in linearity, accuracy, precision, and sensitivity.[1][2][3] This self-validating system provides a reliable tool for researchers, scientists, and drug development professionals requiring precise quantification of this compound in solution.

Introduction

Fluorinated organic compounds play a crucial role in modern drug discovery and materials science, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity. This compound is a key intermediate whose purity and concentration must be accurately determined during synthesis and quality control processes. The inherent challenges in analyzing such small molecules include achieving adequate chromatographic retention and ensuring selective detection in the presence of structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components in a mixture.[4][5] For aromatic amines, reversed-phase chromatography is particularly effective.[6] Coupling HPLC with tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity. The choice of ionization technique is critical; Electrospray Ionization (ESI) is a "soft" ionization method well-suited for polar molecules like benzylamines, which readily accept a proton to form a stable pseudomolecular ion [M+H]⁺.[7][8] This stability minimizes in-source fragmentation, providing a strong precursor ion for MS/MS analysis.

The fragmentation of protonated benzylamines under collision-induced dissociation (CID) is well-characterized and typically involves a facile loss of ammonia (NH₃).[9][10][11] This predictable fragmentation pathway allows for the development of a highly selective Multiple Reaction Monitoring (MRM) assay, which is the gold standard for quantification in complex matrices. This application note provides a comprehensive, step-by-step protocol for this analysis, grounded in established analytical principles and validated to rigorous international standards.[1]

Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade)

  • Reagents: Formic Acid (LC-MS Grade, >99%)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution and column temperature control.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Preparation

Causality: All standards must be prepared with high accuracy using calibrated pipettes and volumetric flasks to ensure the validity of the calibration curve. The use of a diluent that matches the initial mobile phase composition prevents peak distortion.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with 50:50 (v/v) Acetonitrile:Water. This solution should be stored at 2-8°C and is stable for up to one month.

  • Working Stock Solution (10 µg/mL): Transfer 100 µL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with 50:50 (v/v) Acetonitrile:Water.

  • Calibration Standards (0.5 - 500 ng/mL): Prepare a series of calibration standards by serial dilution of the Working Stock Solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). A typical calibration curve might include concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

HPLC Method

Rationale: A C18 stationary phase was selected for its hydrophobic character, which provides effective retention for the aromatic ring of the analyte.[5] The use of formic acid in the mobile phase serves two key purposes: it protonates the benzylamine's primary amine group to a consistent +1 charge state, leading to sharp, symmetrical peaks, and it provides the necessary protons for efficient ESI in positive mode.[8] A gradient elution ensures that the analyte is eluted with an optimal organic solvent concentration for good peak shape, while minimizing the total run time.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes
Mass Spectrometry Method

Rationale: Positive ion ESI was chosen due to the basic nature of the amine functional group, which is readily protonated. The MRM transition was selected based on the principal fragmentation pathway of protonated benzylamines: the neutral loss of ammonia.[9][10] The precursor ion is the protonated molecule ([M+H]⁺, m/z 174.1), and the product ion is the resulting benzyl cation ([M+H-NH₃]⁺, m/z 157.0). This specific transition provides high selectivity for the analyte. The collision energy was optimized empirically to maximize the signal of the product ion.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI)
Polarity Positive
MRM Transition 174.1 → 157.0
Collision Energy (CE) 15 eV
Dwell Time 100 ms
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen, 800 L/hr at 350°C

Workflow and Data Analysis Diagrams

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Standard & Sample Preparation HPLC HPLC Separation (Reversed-Phase C18) Prep->HPLC ESI ESI Source (Positive Ionization) HPLC->ESI Eluent Transfer MS Tandem MS Detection (MRM: 174.1 -> 157.0) ESI->MS Ion Transfer Data Peak Integration & Quantification MS->Data

Caption: Overall experimental workflow from sample preparation to data analysis.

Caption: Proposed MS/MS fragmentation pathway for the target analyte.

Method Validation Protocols & Results

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[1][3]

Specificity

Specificity was assessed by injecting a diluent blank and a solution containing potentially interfering compounds. The analysis showed no interfering peaks at the retention time of this compound in the blank. The high selectivity of the MRM transition further ensures specificity.

Linearity and Range

The linearity of the method was determined by analyzing an eight-point calibration curve in triplicate. The range was established from the LOQ to the highest calibration standard.

ParameterResultAcceptance Criteria
Range 0.5 - 500 ng/mL-
Regression Model Linear (y = mx + c)-
Weighting 1/x-
Correlation Coefficient (R²) > 0.998≥ 0.995

The method demonstrated excellent linearity across the specified range, indicating its suitability for quantitative analysis.

Accuracy and Precision

Accuracy and precision were evaluated by analyzing Quality Control (QC) samples at three concentration levels (Low, Mid, High) on three separate days (inter-day) with six replicates per day (intra-day). Accuracy is expressed as the percent relative error (%RE), and precision is expressed as the percent relative standard deviation (%RSD).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%RE)
Low 1.5< 5.0%< 6.0%± 7.0%
Mid 75< 3.0%< 4.0%± 5.0%
High 400< 2.5%< 3.5%± 4.0%
Acceptance Criteria: %RSD ≤ 15%, %RE within ± 15% (≤ 20% and ± 20% at LLOQ).

The results for accuracy and precision were well within the accepted limits for bioanalytical method validation, demonstrating the method's reliability and reproducibility.[12][13]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) from the analysis of low-concentration standards.

ParameterDetermination MethodResult
LOD S/N ≥ 30.15 ng/mL
LOQ S/N ≥ 100.5 ng/mL

The Lower Limit of Quantification (LLOQ) was confirmed to be 0.5 ng/mL, with accuracy and precision within ±20%.[14]

Conclusion

This application note presents a highly selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound. The method leverages standard reversed-phase chromatography and well-understood principles of electrospray ionization and fragmentation of benzylamines.[8][9] The comprehensive validation, performed in alignment with ICH Q2(R1) guidelines, confirms that the method is accurate, precise, and linear over a wide concentration range.[1] This protocol provides an essential, field-proven tool for researchers and quality control analysts working with this important fluorinated building block, ensuring data integrity and supporting accelerated research and development timelines.

References

  • Borges, C. R., & Marques, M. A. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(5), 645-657. [Link]

  • Sarsour, J., & Al-Degs, Y. S. (2006). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 29(1), 117-130. [Link]

  • Takatsuki, K., & Suzuki, S. (1987). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 3(3), 249-252. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Cheng, C., & Guo, Y. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1304-1313. [Link]

  • Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]

  • ResearchGate. (n.d.). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. [Link]

  • Gasilova, N., et al. (2022). How Soft Is Secondary Electrospray Ionization? Journal of the American Society for Mass Spectrometry, 33(9), 1693-1700. [Link]

  • ResearchGate. (n.d.). DESI analysis of the reaction between benzylamine (1) and benzyl bromide (9) at different speeds of the moving stage. [Link]

  • ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzylamine. National Center for Biotechnology Information. [Link]

  • ACS Publications. (1981). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry. [Link]

  • Jin, B., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(14), 5484-5488. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Hong Kong Baptist University - HKBU Scholars. (2011). Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

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Topic: Chiral Resolution of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The stereochemical identity of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy and safety. Chiral amines, in particular, constitute the building blocks of approximately 40% of all pharmaceuticals, making their enantioselective synthesis or resolution a cornerstone of modern drug development.[1] This application note provides a comprehensive technical guide on the chiral resolution of 2,3-Difluoro-4-methoxybenzylamine, a key intermediate in the synthesis of various novel therapeutic agents. We present a detailed, field-proven protocol for diastereomeric salt formation, a classical and industrially scalable method, supplemented by a robust analytical workflow using chiral High-Performance Liquid Chromatography (HPLC) for the precise determination of enantiomeric purity. The causality behind experimental choices is elucidated to empower researchers to adapt and optimize these methods for their specific needs.

Introduction: The Imperative of Enantiomeric Purity

Chirality, the property of non-superimposable mirror images, is a fundamental aspect of molecular science with profound implications in pharmacology. Enantiomers, the pair of mirror-image molecules, often exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of drug substances.

The resolution of racemic mixtures—an equimolar mixture of two enantiomers—is a pivotal step in ensuring that only the desired enantiomer is advanced in the drug development pipeline.[2] Among the various techniques, diastereomeric salt formation remains one of the most effective and economically viable methods for resolving chiral amines on a large scale.[3][4] This method leverages the formation of diastereomeric salts by reacting the racemic amine with a single enantiomer of a chiral resolving agent. Unlike enantiomers, diastereomers possess distinct physicochemical properties, such as solubility, which allows for their separation via fractional crystallization.[2][3]

This guide focuses on providing a practical and scientifically grounded framework for the successful resolution and analysis of this compound.

Core Methodology: Resolution by Diastereomeric Salt Formation

The foundational principle of this technique is the conversion of a difficult-to-separate enantiomeric pair into a diastereomeric pair with different physical properties. The reaction of a racemic base, such as (±)-2,3-Difluoro-4-methoxybenzylamine, with an enantiomerically pure acid, like (+)-tartaric acid, yields two diastereomeric salts: [(+)-amine·(+)-acid] and [(-)-amine·(+)-acid]. The differential solubility of these salts in a chosen solvent system is the key to their separation.

Selection of the Chiral Resolving Agent

The choice of resolving agent is critical and often empirical. For primary amines, chiral carboxylic acids are the agents of choice. Tartaric acid is a highly effective, abundant, and cost-effective option available in both enantiomeric forms.[2][3] Its derivatives, such as di-p-toluoyl-tartaric acid, can also offer excellent selectivity for specific substrates.[5] The rigid structure of other agents like (-)-camphoric acid can also lead to well-defined crystal packing, potentially offering high diastereoselectivity.[3] For this protocol, we will focus on using a tartaric acid derivative as a robust starting point.

Experimental Workflow: Diastereomeric Salt Resolution

The following diagram outlines the logical flow of the resolution process, from salt formation to the isolation of the pure enantiomer.

G cluster_0 Part 1: Diastereomeric Salt Formation & Isolation cluster_1 Part 2: Liberation of Free Amine racemic_amine Racemic (±)-Amine (this compound) dissolution Dissolve in Warm Solvent (e.g., Methanol) racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid Derivative) resolving_agent->dissolution mixing Mix Solutions & Cool Slowly dissolution->mixing crystallization Selective Crystallization of Less Soluble Diastereomer mixing->crystallization filtration Filtration & Washing crystallization->filtration isolated_salt Isolated Diastereomeric Salt (Enantiomerically Enriched) filtration->isolated_salt Solid Phase mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filtration->mother_liquor Liquid Phase base_treatment Treat with Aqueous Base (e.g., 2M NaOH) isolated_salt->base_treatment extraction Extract with Organic Solvent (e.g., DCM) base_treatment->extraction purification Wash, Dry & Evaporate Organic Layer extraction->purification final_product Enantiopure Amine ((+)- or (-)-Enantiomer) purification->final_product

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol: Diastereomeric Salt Resolution

This protocol is a generalized procedure and may require optimization for solvent, temperature, and stoichiometry.

Materials:

  • Racemic this compound

  • (+)-Tartaric Acid (or a suitable derivative like (R,R)-di-p-toluoyl-tartaric acid)

  • Methanol (or other suitable solvents like ethanol, isopropanol)

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimum amount of warm methanol.

    • In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in warm methanol. Rationale: Using a sub-stoichiometric amount (e.g., 0.5 eq.) of the resolving agent can maximize the purity of the crystallized salt, as only one enantiomer can precipitate with the available agent.[3]

    • Slowly add the resolving agent solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

    • To maximize yield, the flask can be further cooled in an ice bath or refrigerator (e.g., 4°C) for several hours or overnight. Rationale: Slow cooling is crucial for selective crystallization. Rapid cooling can trap impurities and the other diastereomer, reducing enantiomeric purity.[6]

  • Isolation of the Diastereomeric Salt:

    • Isolate the crystals by vacuum filtration.

    • Wash the crystalline salt with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[5]

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of DCM and 2M aqueous NaOH solution.

    • Stir vigorously until the salt has completely dissolved and partitioned between the two phases. The base neutralizes the tartaric acid, liberating the free amine into the organic layer.[5][7]

  • Extraction and Purification:

    • Separate the organic layer. Extract the aqueous layer two more times with fresh portions of DCM.

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

Key Optimization Parameters

The success of this resolution is highly dependent on experimental conditions. The following table summarizes key parameters and their expected impact.

ParameterVariable OptionsRationale & Expected Impact
Resolving Agent Tartaric Acid, Tartaric Acid Derivatives, Camphoric AcidThe interaction between the amine and the acid dictates the crystal lattice and solubility difference. An optimal agent yields a large solubility difference between diastereomers.
Stoichiometry (Amine:Agent) 1:1, 1:0.5A 1:0.5 ratio can improve the enantiomeric excess (e.e.) of the first crop of crystals. A 1:1 ratio may increase yield but potentially require recrystallization.
Solvent Methanol, Ethanol, Isopropanol, Acetone, AcetonitrileThe solvent determines the absolute and relative solubilities of the diastereomeric salts. The ideal solvent dissolves both salts but has a large solubility difference between them at the crystallization temperature.
Temperature -5°C to Room TemperatureLower temperatures generally decrease solubility, increasing the yield of the less soluble salt. However, the solubility difference between the two salts is also temperature-dependent.[6][8]
Crystallization Time 1 hour to >24 hoursA longer time allows the system to reach equilibrium, which can improve yield and purity. However, very long times risk the precipitation of the more soluble salt.[2][7]

Analytical Verification: Chiral HPLC

After resolution, it is mandatory to determine the enantiomeric excess (e.e.) of the product. Chiral HPLC is the gold standard for this analysis due to its accuracy, sensitivity, and reproducibility.[9] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Strategy for Method Development

A systematic screening approach is the most efficient way to develop a separation method.[10][11]

  • Column Screening: Test a set of columns with broad enantiorecognition abilities. Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are highly versatile and effective for a wide range of compounds, including amines.[11][12]

  • Mobile Phase Screening: For normal-phase chromatography, screen with mobile phases consisting of hexane or heptane mixed with an alcohol modifier (e.g., isopropanol or ethanol).

  • Additive Use: For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase is often essential to improve peak shape and resolution.[10]

Chiral HPLC Method Development Workflow

G cluster_screening Method Screening cluster_decision Decision & Optimization start Start: Resolved Amine Sample prep_sample Prepare Sample (e.g., 1 mg/mL in Mobile Phase) start->prep_sample col_screen Column Screening (e.g., Chiralpak IA, IB, IC) prep_sample->col_screen mp_screen Mobile Phase Screening (Hexane/IPA, Hexane/EtOH) + 0.1% DEA analysis Inject & Run Samples mp_screen->analysis eval Evaluate Chromatograms (Resolution, Peak Shape) analysis->eval no_sep No Separation? eval->no_sep partial_sep Partial Separation? eval->partial_sep good_sep Good Separation? eval->good_sep no_sep->col_screen Try different columns/modes optimize Optimize Conditions (Flow Rate, Temp, % Modifier) partial_sep->optimize good_sep->optimize final_method Final Validated Method optimize->final_method

Caption: Workflow for chiral HPLC method development and analysis.

Protocol: Analysis of Enantiomeric Excess

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Columns: Chiralpak® IC, Chiralcel® OJ-H (or similar polysaccharide-based columns)

Reagents & Sample Preparation:

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Diethylamine (DEA)

  • Prepare the resolved amine sample at a concentration of approximately 0.5-1.0 mg/mL in the mobile phase.

Screening Conditions:

Condition SetColumnMobile Phase (v/v/v)Flow Rate (mL/min)Detection (nm)Temperature (°C)
1Chiralpak IC (4.6 x 250 mm)Hexane/IPA/DEA (80/20/0.1)1.023025
2Chiralpak IC (4.6 x 250 mm)Hexane/EtOH/DEA (90/10/0.1)1.023025
3Chiralcel OJ-H (4.6 x 250 mm)Hexane/IPA/DEA (90/10/0.1)1.023025
4Chiralcel OJ-H (4.6 x 250 mm)Methanol/DEA (100/0.1)1.023025

Procedure:

  • Equilibrate the chosen column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 5-10 µL) of the sample.

  • Run the analysis and record the chromatogram.

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2) of the two enantiomers:

    • e.e. (%) = [ |A1 - A2| / (A1 + A2) ] x 100

Alternative Methodologies: An Overview

While diastereomeric salt crystallization is a primary industrial method, other techniques can be valuable.

  • Enzymatic Kinetic Resolution (EKR): This method uses enzymes, typically lipases, to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic mixture.[13] The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated by standard techniques like column chromatography. EKR offers the benefits of high enantioselectivity and mild reaction conditions, making it an excellent green chemistry alternative.[13][14]

  • Preparative Chiral Chromatography: This technique involves using larger-scale chiral HPLC columns to directly separate the enantiomers. While it can provide very high purity, it is generally more expensive and less scalable than crystallization, making it more suitable for high-value products or when crystallization methods fail.[15]

Conclusion

The chiral resolution of this compound is a critical process for the synthesis of enantiomerically pure pharmaceutical agents. Diastereomeric salt formation using a chiral resolving agent like a tartaric acid derivative provides a robust, scalable, and economically viable method for this separation.[2][3] The success of the resolution hinges on the systematic optimization of key parameters, including the choice of resolving agent, solvent, and crystallization conditions. Rigorous analytical verification using a well-developed chiral HPLC method is essential to confirm the enantiomeric purity of the final product. The protocols and strategies outlined in this guide offer a comprehensive and scientifically sound foundation for researchers and drug development professionals to successfully achieve and validate the chiral resolution of this important intermediate.

References

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Benchchem.
  • Chiral Impurity Methods – Case Study. HPLC.
  • Strategies for chiral separation: from racemate to enantiomer.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Chiral resolution. Wikipedia.
  • Chiral Resolution Via Diastereomeric Salt Crystallization. American Institute of Chemical Engineers.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Efficient method development for chiral separ
  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Form
  • Chiral HPLC Separ
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification.
  • Chiral resolution – Knowledge and References. Taylor & Francis.
  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. J Org Chem.

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Introduction: The Strategic Importance of Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 2,3-Difluoro-4-methoxybenzylamine

This compound is a critical structural motif and a highly valued building block in the design of modern pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and scalable synthetic routes to key fluorinated intermediates like this compound are of paramount importance to the drug development and chemical manufacturing industries.

This application note provides a detailed, field-proven protocol for the multi-gram scale-up synthesis of this compound. The primary route detailed herein focuses on the catalytic hydrogenation of the corresponding benzonitrile, a method selected for its efficiency, scalability, and favorable process safety profile. An alternative route via reductive amination of the corresponding benzaldehyde is also discussed, offering flexibility to researchers based on starting material availability and equipment.

Primary Synthetic Strategy: Catalytic Hydrogenation of 2,3-Difluoro-4-methoxybenzonitrile

The selected pathway involves the direct reduction of the nitrile functional group of 2,3-Difluoro-4-methoxybenzonitrile. This transformation is efficiently achieved using catalytic hydrogenation with Raney® Nickel, a versatile and highly active catalyst widely employed in industrial processes for the reduction of nitriles to primary amines.[1][2] This method is advantageous due to its high chemoselectivity, generation of minimal waste, and straightforward product isolation.

The overall transformation is depicted below:

cluster_main Reaction Scheme Start 2,3-Difluoro-4-methoxybenzonitrile Product This compound Start->Product H₂ (gas) Raney® Ni Solvent (e.g., Ethanol/Ammonia) Pressure, Temp

Caption: Workflow for the catalytic hydrogenation step.

  • Seal and Purge: Securely seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen gas (to ~50 psi) and then venting to atmospheric pressure. Repeat this cycle three times to remove all oxygen.

  • Introduce Hydrogen: Purge the reactor with hydrogen gas in the same manner (pressurize and vent) twice.

  • Pressurize: Pressurize the reactor to the target pressure (e.g., 80 psi) with hydrogen.

  • Reaction Conditions: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a small, carefully depressurized sample and analyzing it by TLC or GC.

Step 3: Work-up and Product Isolation
  • Cooling and Venting: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in the fume hood.

  • Catalyst Filtration (Critical Safety Step): Purge the reactor with nitrogen. Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Under a constant stream of nitrogen , filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst. Wash the catalyst pad with additional ethanol (2 x 50 mL). Immediately transfer the Celite® pad containing the pyrophoric catalyst into a beaker of water to quench it before disposal.

  • Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • Purification: The crude amine can be purified by vacuum distillation. Alternatively, for easier handling and improved stability, it can be converted to its hydrochloride salt. Dissolve the crude oil in dichloromethane, cool in an ice bath, and bubble HCl gas through the solution (or add a solution of HCl in isopropanol) until precipitation is complete. The resulting solid can be collected by filtration, washed with cold solvent, and dried under vacuum.

Alternative Synthetic Route: Reductive Amination

  • Step A: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde: This intermediate is not as common as the nitrile but can be synthesized via ortho-lithiation of 3,4-difluoroanisole followed by formylation with N,N-dimethylformamide (DMF). [5]2. Step B: Reductive Amination: The aldehyde is reacted with an ammonia source (e.g., ammonium acetate) to form an intermediate imine, which is then reduced in situ to the target benzylamine. Sodium borohydride is a suitable reducing agent for this transformation, though it must be added after imine formation is complete, as it can also reduce the starting aldehyde. [6]

cluster_alt Alternative Route: Reductive Amination Aldehyde 2,3-Difluoro-4-methoxybenzaldehyde Imine [Imine Intermediate] Aldehyde->Imine NH₄OAc -H₂O Product This compound Imine->Product NaBH₄ Methanol

Caption: The reductive amination pathway from the aldehyde.

Conclusion

The protocol detailed in this application note, centered on the catalytic hydrogenation of 2,3-Difluoro-4-methoxybenzonitrile with Raney® Nickel, presents a reliable, efficient, and scalable method for producing high-purity this compound. The procedure emphasizes critical safety precautions, particularly concerning the handling of the pyrophoric catalyst and high-pressure hydrogen gas. By providing a thorough, step-by-step guide and discussing a viable alternative route, this document equips researchers and process chemists with the necessary information to confidently scale the synthesis of this valuable chemical intermediate.

References

  • Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications, 33(18), 3047-3053. [Link not available in search results]
  • Li, J., et al. (2006). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2006(15), 94-99. [Link]

  • University of California. (2012). Standard Operating Procedure: Sodium borohydride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Borohydride. Retrieved from [Link]

  • Ohio State University. (n.d.). Standard Operating Procedure: Sodium Borohydride. Retrieved from [Link]

  • Herbert, J. M., et al. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. [Link]

  • Quick Company. (n.d.). Process For Preparation Of Fluorinated Benzylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Baxter, E. W., & Reitz, A. B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]

  • Quick Company. (n.d.). Preparation Of Fluorine Containing Benzylamine Derivatives And Intermediates Thereof. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Application Note & Protocol: A Guide to the Catalytic Amination for the Synthesis of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,3-Difluoro-4-methoxybenzylamine, a key intermediate in pharmaceutical and agrochemical research. We will delve into the principles of catalytic reductive amination, offering a detailed, field-tested protocol. This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind the experimental choices to ensure robust and reproducible results.

Introduction: The Significance of Fluorinated Benzylamines

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a valuable building block for the synthesis of more complex bioactive compounds. Its synthesis via catalytic amination offers an efficient and scalable route.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (in this case, 2,3-difluoro-4-methoxybenzaldehyde) with an amine source to form an imine, which is then reduced to the corresponding amine.[1] This one-pot reaction is highly efficient and avoids the often-problematic direct alkylation of ammonia, which can lead to over-alkylation.[1]

The Core of the Transformation: Catalytic Reductive Amination

The conversion of 2,3-difluoro-4-methoxybenzaldehyde to this compound is achieved through a catalytic reductive amination process. This process can be conceptually broken down into two key stages that occur in situ:

  • Imine Formation: The aldehyde reacts with an ammonia source to form a Schiff base, or imine. This is a reversible reaction, and the removal of water can drive the equilibrium towards the imine.

  • Reduction: The imine is then reduced to the target amine. This reduction is typically achieved through catalytic hydrogenation or the use of hydride reducing agents.[2]

The choice of catalyst and reducing agent is critical for the success of the reaction, influencing yield, purity, and reaction conditions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh 2,3-difluoro-4- methoxybenzaldehyde, catalyst, and solvent setup Assemble and purge reaction vessel with inert gas reagents->setup add_reagents Add aldehyde, solvent, and catalyst to vessel setup->add_reagents add_ammonia Introduce ammonia source add_reagents->add_ammonia hydrogenate Pressurize with H2 and heat add_ammonia->hydrogenate monitor Monitor reaction progress (TLC, GC/MS, or HPLC) hydrogenate->monitor cool_filter Cool reaction and filter off catalyst monitor->cool_filter Reaction Complete extract Extract product with organic solvent cool_filter->extract dry_concentrate Dry and concentrate organic phase extract->dry_concentrate purify Purify by column chromatography or distillation dry_concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Sources

Einleitung: Die strategische Bedeutung von 2,3-Difluor-4-methoxybenzylamin in der medizinischen Chemie

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungshinweise und Protokolle: Derivatisierung von 2,3-Difluor-4-methoxybenzylamin für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

In der modernen Arzneimittelentwicklung ist die gezielte Modifikation von Molekülgerüsten entscheidend, um deren pharmakokinetische und pharmakodynamische Eigenschaften zu optimieren. Das 2,3-Difluor-4-methoxybenzylamin-Gerüst stellt einen hochinteressanten Baustein für die Synthese von Wirkstoffbibliotheken dar. Die strategische Platzierung von Fluoratomen kann die metabolische Stabilität eines Moleküls signifikant erhöhen, da die Kohlenstoff-Fluor-Bindung außergewöhnlich stark ist und resistent gegenüber enzymatischem Abbau.[1][2] Darüber hinaus kann Fluor die Lipophilie und die Bindungsaffinität an biologische Zielstrukturen modulieren, was zu einer verbesserten Zellmembranpermeation führen kann.[3][4]

Die primäre Aminogruppe des 2,3-Difluor-4-methoxybenzylamins dient als vielseitiger chemischer "Griff", der eine einfache und effiziente Derivatisierung durch eine Vielzahl von robusten chemischen Reaktionen ermöglicht. Durch die systematische Einführung verschiedener funktioneller Gruppen können große und strukturell vielfältige Substanzbibliotheken erstellt werden, die für das Hochdurchsatz-Screening (HTS) zur Identifizierung neuer Leitstrukturen unerlässlich sind.

Dieser Anwendungshinweis beschreibt detaillierte Protokolle für drei fundamentale Derivatisierungsstrategien:

  • Amid-Kupplung: Bildung stabiler Amidbindungen.

  • Reduktive Aminierung: Synthese von sekundären Aminen.

  • Sulfonamid-Synthese: Erzeugung von Sulfonamiden, einer wichtigen Klasse von Pharmakophoren.[5]

Diese Methoden wurden aufgrund ihrer hohen Zuverlässigkeit, breiten Substratverträglichkeit und einfachen Durchführung ausgewählt, um Forschern ein leistungsfähiges Instrumentarium für die Wirkstoffentdeckung an die Hand zu geben.

Allgemeiner Arbeitsablauf der Derivatisierung und des Screenings

Der Prozess von der Auswahl des Ausgangsmaterials bis zur biologischen Auswertung folgt einem logischen und systematischen Arbeitsablauf. Dieser stellt sicher, dass die erzeugten Verbindungen von hoher Qualität sind und die Screening-Ergebnisse zuverlässig sind.

G cluster_synthesis Synthesephase cluster_processing Aufarbeitung & Analyse cluster_screening Biologische Evaluierung Start Startmaterial: 2,3-Difluor-4-methoxybenzylamin R1 Strategie 1: Amid-Kupplung Start->R1 Parallele Derivatisierung R2 Strategie 2: Reduktive Aminierung Start->R2 Parallele Derivatisierung R3 Strategie 3: Sulfonamid-Synthese Start->R3 Parallele Derivatisierung Pur Aufarbeitung & Reinigung (Chromatographie, Extraktion) R1->Pur R2->Pur R3->Pur Char Strukturverifizierung (NMR, MS, HPLC) Pur->Char Lib Erstellung der Substanzbibliothek Char->Lib Screen Biologisches Screening (z.B. Enzym-Assays, Zell-Assays) Lib->Screen Hit Identifizierung von 'Hits' & Leitstrukturen Screen->Hit

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur Hit-Identifizierung.

Derivatisierungsstrategien und detaillierte Protokolle

Die folgenden Protokolle sind als allgemeine Richtlinien konzipiert und können je nach den spezifischen Eigenschaften der Reaktionspartner (z. B. sterische Hinderung, Löslichkeit) angepasst werden müssen.

Strategie 1: Amid-Kupplung mit Carbonsäurechloriden

Die Amidbindung ist eine der stabilsten und am häufigsten vorkommenden funktionellen Gruppen in Pharmazeutika. Die Reaktion eines primären Amins mit einem Säurechlorid ist eine äußerst effiziente Methode zur Bildung dieser Bindung. Die Verwendung einer Base ist erforderlich, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren.

Reaction1 Amine 2,3-Difluor-4-methoxybenzylamin Plus1 + AcidChloride R-COCl (Carbonsäurechlorid) Arrow Base (z.B. Et3N) DCM, 0 °C bis RT AcidChloride->Arrow Amide N-(2,3-Difluor-4-methoxybenzyl)amid-Derivat Plus2 + Salt Base·HCl Arrow->Amide

Abbildung 2: Reaktionsschema der Amid-Kupplung.

Experimentelles Protokoll:

  • Vorbereitung: In einem trockenen 25-mL-Rundkolben werden 2,3-Difluor-4-methoxybenzylamin (1,0 Äquiv., z. B. 173 mg, 1,0 mmol) und Triethylamin (Et₃N) (1,2 Äquiv., 167 µL, 1,2 mmol) in wasserfreiem Dichlormethan (DCM, 10 mL) gelöst.

  • Reaktionsstart: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt. Anschließend wird eine Lösung des entsprechenden Carbonsäurechlorids (1,05 Äquiv., 1,05 mmol) in DCM (2 mL) langsam über eine Spritze zugetropft.

  • Reaktionsdurchführung: Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktionsmischung für 2-4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser (10 mL) beendet. Die Mischung wird in einen Scheidetrichter überführt. Die organische Phase wird abgetrennt und nacheinander mit 1 M HCl (10 mL), gesättigter NaHCO₃-Lösung (10 mL) und gesättigter NaCl-Lösung (Brine, 10 mL) gewaschen.

  • Isolierung: Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das reine Amid-Derivat zu erhalten.

Strategie 2: Reduktive Aminierung mit Aldehyden/Ketonen

Die reduktive Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen und zur Synthese von sekundären oder tertiären Aminen.[6][7][8] Die Reaktion verläuft in zwei Schritten: Zuerst bildet das primäre Amin mit der Carbonylverbindung ein Imin (oder Iminium-Ion), das dann in situ von einem milden Reduktionsmittel wie Natriumtriacetoxyborhydrid (STAB) zum sekundären Amin reduziert wird. STAB wird bevorzugt, da es selektiv Imine in Gegenwart von Aldehyden reduziert und nicht mit dem Ausgangs-Aldehyd reagiert.[9][10]

Reaction2 Amine2 2,3-Difluor-4-methoxybenzylamin Plus3 + Carbonyl R1-CO-R2 (Aldehyd/Keton) Arrow2 1. Bildung des Imins (AcOH kat.) 2. NaBH(OAc)3 (STAB) Carbonyl->Arrow2 SecAmine Sekundäres Amin-Derivat Arrow2->SecAmine

Abbildung 3: Reaktionsschema der reduktiven Aminierung.

Experimentelles Protokoll:

  • Vorbereitung: In einem 25-mL-Rundkolben werden 2,3-Difluor-4-methoxybenzylamin (1,0 Äquiv., 173 mg, 1,0 mmol) und der entsprechende Aldehyd oder das Keton (1,1 Äquiv., 1,1 mmol) in 1,2-Dichlorethan (DCE, 10 mL) gelöst.

  • Imin-Bildung: Eine katalytische Menge Essigsäure (ca. 1-2 Tropfen) wird zugegeben und die Mischung 30-60 Minuten bei Raumtemperatur gerührt, um die Bildung des Imins zu ermöglichen.

  • Reduktion: Natriumtriacetoxyborhydrid (STAB) (1,5 Äquiv., 318 mg, 1,5 mmol) wird portionsweise über 10 Minuten zugegeben. Eine leichte Gasentwicklung kann beobachtet werden.

  • Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur für 4-16 Stunden gerührt, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.

  • Aufarbeitung: Die Reaktion wird vorsichtig mit gesättigter NaHCO₃-Lösung (10 mL) beendet. Die Mischung wird in einen Scheidetrichter überführt und die Phasen werden getrennt. Die wässrige Phase wird zweimal mit DCM (je 10 mL) extrahiert.

  • Isolierung: Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie (Kieselgel, oft mit einem DCM/Methanol-Gradienten) gereinigt.

Strategie 3: Sulfonamid-Synthese mit Sulfonylchloriden

Sulfonamide sind eine wichtige Klasse von Wirkstoffen, die in vielen zugelassenen Medikamenten vorkommen.[5] Ihre Synthese erfolgt typischerweise durch die Reaktion eines Amins mit einem Sulfonylchlorid in Gegenwart einer Base, ähnlich der Amid-Synthese.[11][12]

Experimentelles Protokoll:

  • Vorbereitung: In einem trockenen 25-mL-Rundkolben werden 2,3-Difluor-4-methoxybenzylamin (1,0 Äquiv., 173 mg, 1,0 mmol) und Pyridin (1,5 Äquiv., 121 µL, 1,5 mmol) in wasserfreiem DCM (10 mL) gelöst.

  • Reaktionsstart: Die Lösung wird auf 0 °C gekühlt. Eine Lösung des entsprechenden Sulfonylchlorids (1,1 Äquiv., 1,1 mmol) in DCM (2 mL) wird langsam zugetropft.

  • Reaktionsdurchführung: Nach der Zugabe wird die Mischung langsam auf Raumtemperatur erwärmt und für 3-6 Stunden gerührt. Der Fortschritt wird mittels DC überwacht.

  • Aufarbeitung: Die Reaktionsmischung wird mit 1 M HCl (15 mL) verdünnt und in einen Scheidetrichter überführt. Die organische Phase wird abgetrennt und anschließend mit Wasser (10 mL) und gesättigter NaCl-Lösung (10 mL) gewaschen.

  • Isolierung: Die organische Schicht wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um das reine Sulfonamid-Derivat zu erhalten.

Datenzusammenfassung und Charakterisierung

Nach der Synthese und Reinigung ist eine gründliche Charakterisierung der Derivate unerlässlich, um deren Identität und Reinheit zu bestätigen. Standardtechniken umfassen die Kernspinresonanzspektroskopie (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR), die Massenspektrometrie (MS) und die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinheitsbestimmung.

Die folgende Tabelle zeigt eine beispielhafte Zusammenfassung der Daten für eine kleine, hypothetische Bibliothek, die nach den oben genannten Protokollen synthetisiert wurde.

Derivat-IDR-Gruppe (Struktur)Synthese- strategieMolmasse ( g/mol )Reinheit (HPLC, %)Biologische Aktivität (IC₅₀, µM)
AMD-01 PhenylAmid-Kupplung277.27>9815.2
AMD-02 4-ChlorphenylAmid-Kupplung311.71>998.5
RAM-01 BenzylRed. Aminierung263.29>9722.1
RAM-02 CyclohexylmethylRed. Aminierung269.35>9835.8
SUL-01 4-TolylSulfonamid327.34>995.3
SUL-02 4-NitrophenylSulfonamid358.30>962.1

Fazit und Ausblick

Die Derivatisierung von 2,3-Difluor-4-methoxybenzylamin über Amid-Kupplungen, reduktive Aminierungen und Sulfonamid-Synthesen bietet eine robuste und vielseitige Plattform für die Erstellung von Wirkstoffbibliotheken. Die vorgestellten Protokolle sind für ihre Effizienz und breite Anwendbarkeit bekannt und ermöglichen die schnelle Generierung von strukturell diversen Molekülen. Die fluorierte Natur des Grundgerüsts bietet inhärente Vorteile für die Entwicklung von Kandidaten mit potenziell verbesserten pharmakokinetischen Eigenschaften. Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen (SAR) der synthetisierten Bibliotheken kann zur Identifizierung neuartiger und potenter Leitstrukturen für eine Vielzahl von therapeutischen Zielen führen.

Referenzen

  • Fischer, L. (2012). Pharmaforschung: Fluor auf dem Vormarsch. Spektrum der Wissenschaft. Verfügbar unter: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Verfügbar unter: [Link]

  • Chememphasis. (2025). Die Bedeutung von fluorierten Phenylpropionsäuren in der chemischen Forschung. Verfügbar unter: [Link]

  • Chhablani, A., et al. (n.d.). Traditional sulfonamide synthesis using amine and sulfonyl chloride. ResearchGate. Verfügbar unter: [Link]

  • Wikipedia. (2025). Reduktive Aminierung. Verfügbar unter: [Link]

  • Wikipedia. (n.d.). Sulfonamide. Verfügbar unter: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Die entscheidende Rolle fluorierter aromatischer Aldehyde in der modernen Medikamentenentwicklung. Verfügbar unter: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Verfügbar unter: [Link]

  • Wikipedia. (n.d.). Reductive amination. Verfügbar unter: [Link]

  • Fluoride Action Network. (2017). Fluorhaltige Moleküle aus Zellkulturen. Verfügbar unter: [Link]

  • Química Organica.org. (n.d.). Sulfonamid-Synthese. Verfügbar unter: [Link]

  • Müller, K.-S. (n.d.). Synthese primärer Amine durch Hydroaminomethylierung und reduktive Aminierung. ResearchGate. Verfügbar unter: [Link]

  • Müller, K.-S. (2006). Synthese primärer Amine durch Hydroaminomethylierung und reduktive Aminierung. Eldorado - Repository of the TU Dortmund. Verfügbar unter: [Link]

  • Fischer, L. (2011). Organische Chemie: Fluorierte Wirkstoffe einfach hergestellt. Spektrum der Wissenschaft. Verfügbar unter: [Link]

  • Kölner UniversitätsPublikationsServer. (n.d.). Synthese und Anwendung von Sulfonimiden. Verfügbar unter: [Link]

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Troubleshooting & Optimization

2,3-Difluoro-4-methoxybenzylamine synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2,3-difluoro-4-methoxybenzylamine. As a Senior Application Scientist, this resource is designed to offer practical, field-proven insights to navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility in your experiments.

I. Introduction to Synthetic Strategies

The synthesis of this compound is primarily achieved through two common routes. Understanding the nuances of each can help in selecting the appropriate method based on available starting materials and equipment.

Route 1: Reductive Amination of 2,3-Difluoro-4-methoxybenzaldehyde

This is a direct and widely used method involving the reaction of 2,3-difluoro-4-methoxybenzaldehyde with an ammonia source, followed by the in-situ reduction of the resulting imine.

Route 2: Halogenation-Substitution Pathway

This two-step approach involves the radical bromination of 2,3-difluoro-4-methoxytoluene to form the corresponding benzyl bromide, which is then subjected to nucleophilic substitution with ammonia.

This guide will primarily focus on troubleshooting the more common reductive amination pathway.

II. Troubleshooting Guide: Reductive Amination

Reductive amination, while conceptually straightforward, can present several challenges leading to low yields and complex product mixtures. This section addresses the most frequently encountered issues in a question-and-answer format.

Question 1: My reaction yield is low, and I observe a significant amount of unreacted 2,3-difluoro-4-methoxybenzaldehyde. What are the likely causes and solutions?

Answer:

Low conversion of the starting aldehyde is a common issue that can stem from several factors related to imine formation and the reduction step.

  • Inefficient Imine Formation: The initial condensation of the aldehyde with ammonia to form the imine is a reversible equilibrium. The water generated during this step can hydrolyze the imine back to the starting materials.

    • Solution: Incorporate a dehydrating agent into your reaction mixture. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) are effective at sequestering water and driving the equilibrium towards the imine.[1]

  • Suboptimal pH: The rate of imine formation is pH-dependent. A slightly acidic medium (pH 5-6) is often optimal to catalyze the reaction without excessively protonating the ammonia, which would render it non-nucleophilic.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture.

  • Steric Hindrance and Electronic Effects: The fluorine atoms on the aromatic ring can influence the reactivity of the aldehyde. While the electron-withdrawing nature of fluorine can activate the carbonyl group towards nucleophilic attack, steric hindrance from the ortho-fluorine may slow down the reaction.

    • Solution: Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or GC-MS to avoid decomposition.

Question 2: My final product is a complex mixture containing significant amounts of secondary and tertiary amines. How can I suppress this over-alkylation?

Answer:

Over-alkylation is arguably the most significant side reaction in this synthesis. The primary amine product is often more nucleophilic than ammonia, leading to its reaction with the intermediate imine to form a secondary amine, which can further react to form a tertiary amine.

  • Stoichiometry of Ammonia: The most straightforward approach to minimize over-alkylation is to use a large excess of the ammonia source. This statistically favors the reaction of the aldehyde with ammonia over the newly formed primary amine.

    • Solution: Employ a large excess of ammonia. This can be in the form of aqueous ammonium hydroxide, a solution of ammonia in an organic solvent like methanol, or ammonium acetate.

  • Reaction Conditions:

    • Solution: Maintain a lower reaction temperature to reduce the rate of the competing over-alkylation reactions. A stepwise procedure, where the imine is formed first at a lower temperature and then the reducing agent is added, can also be beneficial.

  • Catalyst Choice: Certain catalysts have shown higher selectivity for the formation of primary amines.

    • Solution: Consider using specialized catalyst systems. For example, iron-based catalysts have been reported to be effective in the selective synthesis of primary amines via reductive amination.[2]

Question 3: I have a significant amount of 2,3-difluoro-4-methoxybenzyl alcohol as a byproduct. What is causing this and how can it be prevented?

Answer:

The formation of the corresponding benzyl alcohol indicates that the reducing agent is reducing the starting aldehyde before it can form the imine.

  • Choice and Addition of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes.

    • Solution 1: Opt for a milder and more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are known to preferentially reduce the protonated imine (iminium ion) over the aldehyde.

    • Solution 2: If using sodium borohydride, ensure that the imine has had sufficient time to form before adding the reducing agent. A stepwise approach is recommended: first, stir the aldehyde and ammonia source (with a dehydrating agent if necessary) for a period, and then add the sodium borohydride portion-wise at a low temperature (e.g., 0 °C).[3]

III. Frequently Asked Questions (FAQs)

Q1: What are the typical structures of the main byproducts I should expect?

A1: The primary byproducts are the result of over-alkylation and aldehyde reduction.

  • Primary Amine (Desired Product): this compound

  • Secondary Amine: Bis(2,3-difluoro-4-methoxybenzyl)amine

  • Tertiary Amine: Tris(2,3-difluoro-4-methoxybenzyl)amine

  • Alcohol Byproduct: 2,3-Difluoro-4-methoxybenzyl alcohol

Q2: How can I effectively purify my this compound from the secondary and tertiary amine byproducts?

A2: Purification can be challenging due to the similar nature of the amine products.

  • Acid-Base Extraction: This is a classic and effective method. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move into the aqueous layer, leaving neutral impurities (like the benzyl alcohol byproduct) in the organic layer. After separating the layers, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amines, which can then be extracted back into an organic solvent.

  • Column Chromatography: While challenging, column chromatography on silica gel can be used. The polarity difference between the primary, secondary, and tertiary amines allows for their separation. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, is often necessary. The use of a small percentage of a basic modifier like triethylamine in the eluent can help to reduce tailing of the amine spots on the silica gel.

Q3: What are the expected 1H NMR spectral signatures to differentiate the primary, secondary, and tertiary amine products?

Compound TypeKey 1H NMR Features
Primary Amine - A broad singlet for the -NH₂ protons (typically around 1.5-2.5 ppm), which is exchangeable with D₂O. - A singlet for the benzylic -CH₂- protons adjacent to the nitrogen.
Secondary Amine - A broad singlet or triplet for the N-H proton (typically at a lower field than the -NH₂ protons), which is exchangeable with D₂O. - A singlet for the two equivalent benzylic -CH₂- groups.
Tertiary Amine - Absence of any N-H proton signal. - A singlet for the three equivalent benzylic -CH₂- groups.

Note: The exact chemical shifts will be influenced by the fluorine and methoxy substituents.

IV. Experimental Protocols

Protocol 1: Reductive Amination of 2,3-Difluoro-4-methoxybenzaldehyde with Sodium Borohydride (Stepwise)

This protocol is designed to minimize the reduction of the starting aldehyde.

  • To a solution of 2,3-difluoro-4-methoxybenzaldehyde (1.0 eq) in methanol (MeOH), add a solution of ammonia in methanol (7N, 10-20 eq) at room temperature.

  • Stir the mixture for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by acid-base extraction followed by column chromatography if necessary.

V. Visualization of Reaction Pathways

Diagram 1: Reductive Amination and Side Reactions

G Aldehyde 2,3-Difluoro-4- methoxybenzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH₃ - H₂O Alcohol 2,3-Difluoro-4-methoxybenzyl alcohol (Byproduct) Aldehyde->Alcohol + [H] Ammonia NH₃ Ammonia->Imine PrimaryAmine This compound (Desired Product) Imine->PrimaryAmine + [H] SecondaryAmine Bis(2,3-difluoro-4-methoxybenzyl)amine (Byproduct) Imine->SecondaryAmine TertiaryAmine Tris(2,3-difluoro-4-methoxybenzyl)amine (Byproduct) Imine->TertiaryAmine PrimaryAmine->SecondaryAmine + Imine - NH₃ SecondaryAmine->TertiaryAmine + Imine - Primary Amine ReducingAgent [H] ReducingAgent->PrimaryAmine ReducingAgent->Alcohol

Sources

Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-4-methoxybenzylamine. This document is designed to be a practical resource, offering solutions to common challenges encountered during this multi-step synthesis.

Introduction to the Synthesis Pathway

The most common and reliable synthetic route to this compound involves a two-step process:

  • Synthesis of the Aldehyde Precursor: Formation of 2,3-Difluoro-4-methoxybenzaldehyde from a suitable starting material, typically via ortho-lithiation and formylation.

  • Reductive Amination: Conversion of the aldehyde to the target benzylamine using a suitable amine source and a reducing agent.

This guide will address potential failures and challenges in both stages of this synthesis.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow cluster_aldehyde Part 1: Aldehyde Synthesis Failure cluster_amination Part 2: Reductive Amination Failure start_aldehyde Low or No Yield of 2,3-Difluoro-4-methoxybenzaldehyde check_lithiation Incomplete Lithiation? start_aldehyde->check_lithiation start_amination Low or No Yield of This compound check_formylation Inefficient Formylation? check_lithiation->check_formylation If lithiation is successful side_reactions_aldehyde Side Reactions During Lithiation/Formylation? check_lithiation->side_reactions_aldehyde If starting material remains purification_aldehyde Purification Issues? check_formylation->purification_aldehyde If reaction mixture is complex check_imine Inefficient Imine Formation? start_amination->check_imine check_reduction Poor Reduction of Imine? check_imine->check_reduction If imine is formed side_reactions_amination Side Reactions During Reductive Amination? check_imine->side_reactions_amination If starting aldehyde remains purification_amine Purification Issues? check_reduction->purification_amine If reaction mixture is complex

Caption: Troubleshooting workflow for the synthesis of this compound.

Part 1: Troubleshooting the Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

The synthesis of the aldehyde precursor is a critical first step. A common method is the ortho-lithiation of 1,2-difluoro-3-methoxybenzene followed by formylation with N,N-dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: My ortho-lithiation reaction is not proceeding, and I am recovering my starting material (1,2-difluoro-3-methoxybenzene). What could be the issue?

A1: Incomplete lithiation is a common problem and can be attributed to several factors:

  • Reagent Quality: Ensure your organolithium reagent (e.g., n-butyllithium) is fresh and has been properly titrated. Old or improperly stored reagents will have a lower molarity, leading to incomplete reactions.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents are anhydrous. The presence of water will quench the organolithium reagent.

  • Temperature Control: The lithiation step is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is maintaining the correct temperature throughout the addition of the organolithium reagent.

  • Reaction Time: Allow sufficient time for the lithiation to occur. Stirring the reaction mixture for at least one hour at the low temperature is generally recommended.

Q2: I see some product formation, but the yield is very low, and I have a complex mixture of products. What are the likely side reactions?

A2: A complex reaction mixture can result from several side reactions:

  • Proton Scrambling: If the temperature is not kept sufficiently low, the organolithium reagent can deprotonate other positions on the aromatic ring, leading to a mixture of regioisomers.

  • Reaction with Solvent: At higher temperatures, n-butyllithium can react with ethereal solvents like THF.

  • Impure Starting Material: Ensure your 1,2-difluoro-3-methoxybenzene is of high purity. Impurities can interfere with the lithiation reaction.

Q3: The formylation step with DMF seems to be inefficient. How can I improve this?

A3: Inefficient formylation can be addressed by:

  • Purity of DMF: Use anhydrous DMF. Water in the DMF will react with the lithiated intermediate.

  • Addition Temperature: Add the DMF at a low temperature (-78 °C) to the lithiated species. Adding the lithiated species to the DMF can sometimes lead to side reactions.

  • Quenching Procedure: Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride) only after the formylation is complete. Premature quenching will destroy the intermediate.

Part 2: Troubleshooting the Reductive Amination of 2,3-Difluoro-4-methoxybenzaldehyde

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. However, the success of this reaction is highly dependent on the choice of reagents and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any formation of the desired this compound. What is the most likely reason for this failure?

A1: The most common reason for a complete failure of a reductive amination is the inefficient formation of the imine intermediate. The equilibrium between the aldehyde and ammonia (or an ammonium salt) to form the imine can be unfavorable. To address this:

  • Choice of Amine Source: Using ammonia gas, a solution of ammonia in an organic solvent (e.g., methanol), or an ammonium salt like ammonium acetate can influence the reaction. Ammonium acetate can also act as a mild acid catalyst.

  • pH of the Reaction: Imine formation is often catalyzed by mild acid. The optimal pH is typically between 4 and 6.[1] You can add a catalytic amount of acetic acid to promote imine formation.

  • Water Removal: The formation of an imine produces water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

Q2: My main product is the corresponding alcohol, 2,3-Difluoro-4-methoxybenzyl alcohol. How can I prevent this side reaction?

A2: The formation of the alcohol is a result of the reduction of the starting aldehyde. This is a common side reaction if the reducing agent is too reactive or if the imine formation is slow.

  • Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.[1] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce both the aldehyde and the imine. If using NaBH₄, it is best to first allow the imine to form completely before adding the reducing agent.

  • Reaction Temperature: Perform the reaction at room temperature or below. Higher temperatures can increase the rate of aldehyde reduction.

Q3: I am observing the formation of a secondary amine byproduct. How can I minimize this?

A3: The formation of a secondary amine, bis(2,3-difluoro-4-methoxybenzyl)amine, occurs when the initially formed primary amine reacts with another molecule of the aldehyde. To minimize this:

  • Control of Stoichiometry: Use a large excess of the ammonia source to favor the formation of the primary amine.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, keeping the concentration of the primary amine low and thus reducing the chance of it reacting further.

Q4: I am having difficulty purifying the final product. What are some effective purification strategies?

A4: The basic nature of the benzylamine allows for straightforward purification by acid-base extraction.

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

    • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base like sodium hydroxide to a pH > 10.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Crystallization of the Hydrochloride Salt: The hydrochloride salt of the amine is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether).[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

This protocol is adapted from a similar synthesis of a related compound.[3]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1,2-Difluoro-3-methoxybenzene144.1210.0 g0.0694
n-Butyllithium (2.5 M in hexanes)64.0629.1 mL0.0728
N,N-Dimethylformamide (DMF)73.096.4 mL0.0833
Anhydrous Tetrahydrofuran (THF)-150 mL-
Saturated aq. NH₄Cl-50 mL-
Diethyl ether-100 mL-
1 M HCl-50 mL-
Brine-50 mL-
Anhydrous MgSO₄---

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2-difluoro-3-methoxybenzene (10.0 g, 0.0694 mol) and anhydrous THF (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 29.1 mL, 0.0728 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add anhydrous DMF (6.4 mL, 0.0833 mol) dropwise, again keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for another 1.5 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-Difluoro-4-methoxybenzaldehyde. The product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reductive Amination to this compound

This is a general protocol for reductive amination using sodium triacetoxyborohydride.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,3-Difluoro-4-methoxybenzaldehyde172.135.0 g0.0290
Ammonium acetate77.0811.2 g0.145
Sodium triacetoxyborohydride211.947.4 g0.0348
1,2-Dichloroethane (DCE)-100 mL-
Saturated aq. NaHCO₃-50 mL-
Dichloromethane (DCM)-100 mL-
1 M NaOH-50 mL-
Brine-50 mL-
Anhydrous Na₂SO₄---

Procedure:

  • To a round-bottom flask, add 2,3-Difluoro-4-methoxybenzaldehyde (5.0 g, 0.0290 mol), ammonium acetate (11.2 g, 0.145 mol), and 1,2-dichloroethane (100 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (7.4 g, 0.0348 mol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).

  • Stir for 15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with 1 M NaOH (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude this compound.

  • Further purification can be achieved by vacuum distillation or by forming the hydrochloride salt and recrystallizing.

Alternative Synthetic Routes

While the reductive amination of the corresponding aldehyde is the most direct route, other methods can be considered if this pathway fails:

  • Reduction of 2,3-Difluoro-4-methoxybenzonitrile: The nitrile can be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.[4][5]

  • Hofmann Rearrangement of 2,3-Difluoro-4-methoxybenzamide: This classical reaction converts a primary amide to a primary amine with one less carbon atom.[3][6][7]

References

  • Hofmann, A. W. Ber. 1881, 14, 2725.
  • Wallis, E. S.; Lane, J. F. Org. React. 1949, 3, 267.
  • Shioiri, T. Comprehensive Organic Synthesis 1991, 6, 800.
  • ResearchGate. Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. ([Link])

  • Google Patents. The synthetic method of 2,4 difluoro benzene methanamines. ()
  • Master Organic Chemistry. Reductive Amination, and How It Works. ([Link])

  • PubMed. Difluoro-lambda3-bromane-induced Hofmann rearrangement of sulfonamides: synthesis of sulfamoyl fluorides. ([Link])

  • PrepChem.com. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). ([Link])

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Borane & Borane Complexes. ([Link])

  • NIH. Benzylic C(sp3)–H fluorination. ([Link])

  • Ask this paper. development-and-scale-up-of-a-direct-asymmetric-reductive-amination-with-ammonia. ([Link])

  • ResearchGate. Purification of organic hydrochloride salt?. ([Link])

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). ([Link])

  • ResearchGate. The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ([Link])

  • ResearchGate. (a) Reaction pathway for the reductive amination with benzaldehyde and... ([Link])

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. ([Link])

  • Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. ([Link])

  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. ([Link])

  • Google Patents. Synthesis method for 2-methoxy-4-methylbenzylamine. ()
  • PubChemLite. 2,4-difluoro-3-methoxybenzamide (C8H7F2NO2). ([Link])

  • PubChemLite. 2,3-difluoro-4-methoxybenzoic acid (C8H6F2O3). ([Link])

  • PubChemLite. 2,3-difluoro-4-hydroxybenzonitrile (C7H3F2NO). ([Link])

  • PubChem. 2-[(2-Fluorophenyl)methoxy]-4-methoxybenzamide. ([Link])

Sources

Technical Support Center: Impurity Profile of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Impurity Profiling is Critical

Welcome to the technical support guide for 2,3-Difluoro-4-methoxybenzylamine. This compound is a key building block in the synthesis of various pharmaceutical agents. Controlling its purity is not merely a matter of regulatory compliance; it is fundamental to ensuring the safety, efficacy, and stability of the final drug product.[1] Impurities can originate from starting materials, arise as byproducts during synthesis, or form through degradation upon storage.[2][3]

This guide is structured in a question-and-answer format to provide direct, actionable solutions to common challenges encountered during the synthesis and analysis of this compound. We will delve into the origins of specific impurities, provide robust analytical protocols for their detection, and offer troubleshooting advice grounded in chemical principles. All recommendations are aligned with the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which mandate the reporting, identification, and qualification of impurities in new drug substances.[2][4][5]

Part 1: Frequently Asked Questions (FAQs) about Impurity Origins

Q1: What are the most common process-related impurities I should expect during the synthesis of this compound?

The most prevalent synthetic route to this compound is the reductive amination of 2,3-Difluoro-4-methoxybenzaldehyde. Consequently, the impurity profile is heavily influenced by the efficiency and selectivity of this reaction.

Key Potential Impurities:

  • Unreacted Starting Material (Impurity A): Residual 2,3-Difluoro-4-methoxybenzaldehyde. Its presence indicates an incomplete reaction.

  • Over-reduction Product (Impurity B): 2,3-Difluoro-4-methoxybenzyl alcohol. This forms if the reducing agent directly reduces the starting aldehyde before imine formation.[6] This is more common with aggressive hydrides like sodium borohydride if the imine formation is slow.[6][7]

  • Secondary Amine Dimer (Impurity C): Bis(2,3-difluoro-4-methoxybenzyl)amine. This is a classic byproduct of reductive amination, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting aldehyde to form a secondary amine after reduction.[8]

  • Oxidation Product (Impurity D): 2,3-Difluoro-4-methoxybenzoic acid. This can arise from the oxidation of the starting aldehyde, especially if the reaction is exposed to air for extended periods or if certain oxidizing agents are present.[9]

Q2: My starting material, 2,3-Difluoro-4-methoxybenzaldehyde, shows some minor impurities. Should I be concerned?

Absolutely. Impurities in starting materials are a primary source of impurities in the final product.[2][3] A common synthesis for the aldehyde starting material involves the formylation of 3,4-difluoroanisole.[10]

Potential Carry-over Impurities:

  • Isomeric Impurities: Depending on the regioselectivity of the formylation step, you might have isomers such as 3,4-difluoro-2-methoxybenzaldehyde or 2,3-difluoro-6-methoxybenzaldehyde.[10] These will likely undergo reductive amination as well, leading to isomeric benzylamine impurities that can be very difficult to separate from the final product.

  • Unreacted 3,4-Difluoroanisole: If purification of the aldehyde is inadequate, this non-polar impurity may carry through the synthesis.

It is crucial to have a fully validated analytical method for your starting material and to define strict acceptance criteria before using it in the synthesis.

Q3: Can the product degrade? What are the likely degradation products?

Yes, benzylamines can be susceptible to degradation, primarily through oxidation.

  • Oxidative Degradation: Exposure to air and light can lead to the oxidation of the benzylamine back to the corresponding imine, which can then hydrolyze to form 2,3-Difluoro-4-methoxybenzaldehyde (Impurity A).[11] Further oxidation can lead to the formation of 2,3-Difluoro-4-methoxybenzoic acid (Impurity D).

  • Reaction with Carbon Dioxide: Benzylamines can react with atmospheric carbon dioxide to form carbamate salts.[12] While often reversible, this can appear as an extraneous peak in chromatographic analyses.

Proper storage in well-sealed, amber-colored containers under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize the formation of these degradants.

Part 2: Troubleshooting Guide for Analytical & Synthetic Issues

This section addresses specific problems you might encounter in the lab, providing a logical path to a solution.

Scenario 1: "I see an unexpected peak in my HPLC analysis at a Relative Retention Time (RRT) of ~1.5. What could it be?"

An unknown peak requires systematic characterization. An RRT of ~1.5 suggests a less polar compound than your main product. The secondary amine dimer (Impurity C) is a prime candidate.

Troubleshooting Workflow:

G A Unexpected Peak Detected (RRT ≈ 1.5) B Step 1: Hypothesize Structure Is it less polar? Likely candidate: Bis(2,3-difluoro-4-methoxybenzyl)amine A->B Initial Observation C Step 2: LC-MS Analysis Determine the mass of the peak. Expected [M+H]+ for Impurity C = 326.1 B->C Mass Verification D Step 3: Force Degradation / Spiking Does the peak increase under conditions favoring dimer formation (e.g., excess aldehyde)? C->D Process Confirmation F Resolution: Modify Reaction - Use larger excess of ammonia source. - Add aldehyde slowly to the amine solution. C->F If mass matches E Step 4: Confirm Structure Isolate via preparative HPLC. Confirm with 1H NMR and 13C NMR. D->E Structural Elucidation

Caption: Logical steps to identify and resolve an unknown impurity peak.

Scenario 2: "My reaction yield is low, and I have a significant amount of 2,3-Difluoro-4-methoxybenzyl alcohol (Impurity B)."

This indicates that the reduction of the aldehyde is competing with or outpacing the reduction of the imine intermediate. This is a common issue related to the choice of reducing agent and reaction conditions.

Causality & Solution:

  • Problem: Using a strong reducing agent like Sodium Borohydride (NaBH₄) in a one-pot reaction. NaBH₄ can readily reduce aldehydes.[6] If the imine formation is slow (e.g., due to steric hindrance or suboptimal pH), the aldehyde is reduced before it can be converted to the imine.

  • Solution 1 (Preferred): Switch to a milder, imine-selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN).[13][6][7] These reagents are less reactive towards aldehydes and ketones but efficiently reduce the protonated iminium ion, significantly improving selectivity.[7]

  • Solution 2 (Procedural): If you must use NaBH₄, adopt a two-step procedure. First, mix the aldehyde and the amine source (e.g., ammonium acetate) and allow sufficient time for imine formation to reach equilibrium. Monitor by TLC or HPLC. Only then, add the NaBH₄ portion-wise at a low temperature (e.g., 0-5 °C).

Part 3: Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a validated stability-indicating HPLC method.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the amine is protonated, leading to sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 30 minA broad gradient is essential to elute both polar (e.g., benzoic acid) and non-polar (e.g., dimer) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 225 nm and 275 nmDual wavelength detection helps in identifying impurities that may have different chromophores.
Injection Vol. 10 µL
Diluent 50:50 Acetonitrile:WaterEnsures sample is fully dissolved and compatible with the initial mobile phase conditions.

Expected Elution Order: 2,3-Difluoro-4-methoxybenzoic acid (Impurity D) -> 2,3-Difluoro-4-methoxybenzyl alcohol (Impurity B) -> This compound (API) -> 2,3-Difluoro-4-methoxybenzaldehyde (Impurity A) -> Bis(2,3-difluoro-4-methoxybenzyl)amine (Impurity C).

Protocol 2: Sample Preparation for GC-MS Analysis of Volatile Impurities

This is useful for detecting residual solvents or volatile starting materials like 3,4-difluoroanisole.

  • Sample Preparation: Accurately weigh ~50 mg of the this compound sample into a 20 mL headspace vial.

  • Solvent Addition: Add 5.0 mL of Dimethyl Sulfoxide (DMSO) to the vial. DMSO is a high-boiling point solvent suitable for headspace analysis.

  • Standard Addition (Optional): For quantification, add a known amount of an internal standard (e.g., undecane).

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubation: Place the vial in the headspace autosampler and incubate at 80 °C for 15 minutes to allow volatile components to partition into the headspace.

  • Injection: Inject 1 mL of the headspace gas into the GC-MS system.

  • Analysis: Run the appropriate GC-MS method to separate and identify the volatile components.

Part 4: Visualizing Impurity Formation Pathways

The following diagram illustrates the primary synthetic route and the points at which key impurities are formed.

// Nodes A [label="2,3-Difluoro-4-methoxybenzaldehyde\n(Starting Material)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="this compound\n(API - Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Impurity Nodes IMP_B [label="Impurity B\n(Benzyl Alcohol)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IMP_C [label="Impurity C\n(Secondary Amine Dimer)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IMP_D [label="Impurity D\n(Benzoic Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="+ NH3\n- H2O", color="#4285F4"]; B -> C [label="Reduction\n(e.g., NaBH(OAc)3)", color="#4285F4"];

// Impurity Edges A -> IMP_B [label="Direct Reduction\n(Side Reaction)", style=dashed, color="#5F6368"]; A -> IMP_D [label="Oxidation", style=dashed, color="#5F6368"]; {rank=same; B; C} C -> B [label="Reaction with\nmore Aldehyde (A)", style=dashed, color="#5F6368"]; B -> IMP_C [label="Reduction", style=dashed, color="#5F6368"]; }

Caption: Formation of key impurities during reductive amination.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • Benzylamine. Wikipedia. [Link]

  • Benzylamines. Organic Chemistry Portal. [Link]

  • Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. Bernstein Group. [Link]

  • Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

  • RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. International Journal of Research Trends and Innovation. [Link]

  • The synthetic method of 2,4 difluoro benzene methanamines.
  • Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. AZoM. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

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Technical Support Center: Troubleshooting Stability Issues with 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Difluoro-4-methoxybenzylamine. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated building block. Given the compound's specific functional groups—a primary amine, a methoxy-activated aromatic ring, and electron-withdrawing fluorine atoms—users may encounter stability challenges that can impact experimental outcomes. This guide provides in-depth, field-proven insights into the causality of these issues and offers robust troubleshooting protocols to ensure the integrity of your research.

Part 1: Core Stability Profile & FAQs

This section addresses the most frequently asked questions regarding the handling, storage, and fundamental stability of this compound. The answers are grounded in the established chemistry of benzylamines and related air-sensitive reagents.

Q1: What are the primary stability concerns for this compound?

The primary stability concerns stem from the reactivity of the primary amine group and the benzylic C-H bonds. The molecule is susceptible to:

  • Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by light or trace metals, can oxidize the amine or the benzylic position. This is a common degradation pathway for benzylamines, which can lead to the formation of corresponding imines, aldehydes, and other colored impurities.[1][2]

  • Reaction with Carbon Dioxide: Like many primary amines, this compound can react with carbon dioxide (CO₂) from the air to form a solid benzylammonium carbamate salt.[3] This is often observed as a white precipitate or haziness in the neat liquid or concentrated solutions.

  • Moisture Sensitivity: While not aggressively water-reactive, the presence of moisture can facilitate the reaction with CO₂ and potentially lead to hydrolysis in certain reaction conditions.

  • Incompatibility with Acids: As a base, it will react exothermically with acids, acid chlorides, and acid anhydrides to form salts.[4][5] This is a chemical incompatibility rather than degradation, but it is critical for experimental design.

Q2: The vial of this compound I received is a clear liquid, but it has turned light yellow after a few weeks in the lab. Is it still usable?

A change from colorless to a light yellow or brownish hue is a strong indicator of minor oxidation.[6] For many applications, such as robust coupling reactions where the amine is used in excess, this minor impurity may not significantly affect the outcome. However, for highly sensitive reactions, quantitative analysis, or when stoichiometric precision is required, the presence of these impurities can lower yields and complicate purification.

Recommendation:

  • Assess the Impact: For non-critical steps, you may proceed with caution.

  • Purify if Necessary: For critical applications, a quick purification via a silica plug or short-path distillation (if thermally stable) is recommended.

  • Use Fresh Material: The best practice is to use a fresh, unopened vial or a recently purified batch for sensitive experiments.

Q3: I observed a fine white precipitate forming in my bottle of the amine. What is it, and how can I prevent it?

The formation of a white solid is almost certainly due to the reaction of the amine with atmospheric CO₂, forming the carbamate salt.[3] This process consumes the active amine, altering its effective concentration and introducing a solid impurity.

Prevention is key:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Minimize Headspace: If you are not using the entire bottle, consider aliquoting the material into smaller, tightly sealed vials with minimal headspace to reduce the amount of trapped air.

  • Proper Sealing: Use vials with high-quality septa or PTFE-lined caps to ensure an airtight seal.

If a precipitate has already formed, it can sometimes be reversed by gently warming the solution under an inert atmosphere, though this is not always effective. The best course of action is prevention.

Part 2: Troubleshooting Experimental Failures

Low yields, unexpected side products, and failed reactions can often be traced back to the stability and handling of this reagent. This section provides a logical framework for diagnosing these issues.

Q4: My acylation/alkylation reaction with this compound is giving very low yields. What could be the cause?

Low yields in reactions involving this amine often point to two primary culprits: reagent degradation or incompatibility.

  • Degradation of the Starting Material: As discussed, if the amine has oxidized, a portion of your starting material is already inactive. The resulting aldehyde/imine impurities can also potentially react with your other reagents, leading to side products.

  • Reaction with Atmospheric CO₂: If you are using a strong, non-nucleophilic base (e.g., triethylamine) to scavenge acid, the formation of the carbamate salt from your starting amine can compete with your desired reaction.

  • Incompatible Solvents or Reagents: Ensure your solvent is anhydrous. The amine is incompatible with acidic reagents (unless salt formation is intended) and strong oxidizing agents.

Troubleshooting Workflow:

G start Low Reaction Yield check_purity Check Amine Purity (TLC, ¹H NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify Purify or Use New Batch is_pure->purify No solvent Is Solvent Anhydrous? check_conditions->solvent atmosphere Was Inert Atmosphere Used? solvent->atmosphere Yes dry_solvent Use Anhydrous Solvent solvent->dry_solvent No use_inert Repeat Under N₂/Ar atmosphere->use_inert No success Problem Solved atmosphere->success Yes purify->check_purity dry_solvent->check_conditions use_inert->check_conditions DegradationPathways cluster_main This compound cluster_oxidation Oxidative Pathway cluster_carbamate CO₂ Reaction Pathway Amine C₈H₉F₂NO (Colorless Liquid) Imine Intermediate Imine Amine->Imine [O] (Air/Light) Carbamate Benzylammonium Carbamate Salt (White Precipitate) Amine->Carbamate CO₂ (from Air) + H₂O (trace) Aldehyde 2,3-Difluoro-4-methoxybenzaldehyde (Yellow/Brown Impurity) Imine->Aldehyde Hydrolysis

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How to improve the purity of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Difluoro-4-methoxybenzylamine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing the purity of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven laboratory practices.

Troubleshooting Guide: Enhancing Product Purity

This section addresses specific issues that may arise during the synthesis and purification of this compound, providing causal analysis and actionable solutions.

Issue 1: My final product is contaminated with the starting aldehyde (2,3-Difluoro-4-methoxybenzaldehyde).
  • Probable Cause: This is a classic sign of an incomplete reductive amination reaction. The conversion of the intermediate imine to the final amine product has not gone to completion. The reducing agents commonly used, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), may have been insufficient, deactivated, or the reaction time may have been too short.[1][2][3]

  • Strategic Solutions:

    • Optimize Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is less sensitive to pH and selectively reduces the imine in the presence of the aldehyde.[3] Ensure you are using a slight excess (1.1-1.5 equivalents) of a fresh, high-quality reducing agent.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting aldehyde. Do not proceed with the workup until the aldehyde is consumed.

    • Post-Reaction Cleanup: If minor aldehyde contamination persists, it can often be removed during workup. A gentle wash with an aqueous sodium bisulfite solution can form a water-soluble adduct with the aldehyde, pulling it into the aqueous phase.

Issue 2: Significant formation of a secondary amine impurity, bis(2,3-difluoro-4-methoxybenzyl)amine, is observed.
  • Probable Cause: The newly formed primary amine product can act as a nucleophile and react with another molecule of the starting aldehyde. This forms a secondary imine, which is then reduced to the undesired secondary amine. This is a common challenge in reductive aminations where ammonia is the nitrogen source.[4]

  • Strategic Solutions:

    • Reaction Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the primary amine product in reacting with the aldehyde.

    • Chromatographic Separation: The secondary amine is significantly less polar than the primary amine. This difference in polarity is the key to their separation via column chromatography. A carefully selected solvent gradient can effectively separate the two compounds.

    • Acid-Base Extraction: While less effective for separating primary and secondary amines, adjusting the pH carefully during an extraction may offer some enrichment, as there can be slight differences in their pKa values.

Issue 3: My amine product streaks or "tails" badly during silica gel column chromatography.
  • Probable Cause: This is a very common problem when purifying amines on standard silica gel. The amine's basic lone pair of electrons interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong interaction leads to poor peak shape, tailing, and sometimes irreversible adsorption of the product onto the column.[5][6]

  • Strategic Solutions:

    • Mobile Phase Modification: The most common solution is to "neutralize" the acidic sites on the silica gel by adding a small amount of a competing base to your eluent.[6] Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide is added to the solvent system (e.g., Hexane/Ethyl Acetate). This simple modification dramatically improves peak shape and recovery.

    • Use of Alternative Stationary Phases: If tailing persists, switch to a different stationary phase.[5][6]

      • Amine-functionalized silica (KP-NH): This is an excellent choice as the stationary phase is basic, which minimizes the unwanted interactions with the amine product, leading to sharp peaks and better separation.[5]

      • Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Reversed-Phase Chromatography: For more polar amines, C18 reversed-phase chromatography can be effective. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier to ensure the amine is in its neutral, free-base form for better retention.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its key impurities?

The most prevalent and industrially scalable method is the reductive amination of 2,3-Difluoro-4-methoxybenzaldehyde.[1][3] This one-pot reaction involves condensing the aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the target primary amine.

  • Common Impurities Include:

    • Unreacted Starting Material: 2,3-Difluoro-4-methoxybenzaldehyde.

    • Over-alkylation Product: bis(2,3-difluoro-4-methoxybenzyl)amine (a secondary amine).

    • Byproducts from Aldehyde Synthesis: Impurities carried over from the synthesis of the starting aldehyde, such as isomers or related aromatic compounds.[8]

Q2: Which analytical techniques are best for assessing the purity of my sample?

A multi-faceted approach is recommended for comprehensive purity analysis:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for confirming the structure of the desired product and identifying structurally similar impurities. Purity can be estimated by integrating impurity peaks against the product peaks if a standard of known concentration is used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities. The mass spectrum provides the molecular weight, and the fragmentation pattern aids in structural elucidation.[9][10]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC method, often using a UV detector, can be developed to separate the main compound from trace impurities, allowing for precise purity determination (e.g., >99.5%).[11]

Q3: Can I purify this compound by recrystallization?

Yes, recrystallization can be a highly effective method, particularly for removing small amounts of impurities, provided the crude product is semi-crystalline. The key is finding a suitable solvent or solvent system where the amine has high solubility at elevated temperatures and low solubility at room or cold temperatures.

  • Solvent Selection Strategy:

    • Test solubility in a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene).

    • Look for a solvent that dissolves your compound when hot but causes it to precipitate upon cooling.

    • If no single solvent works, try a binary solvent system (e.g., dissolve in a good solvent like ethyl acetate and add a poor solvent like hexanes until the solution becomes cloudy, then heat to clarify and cool slowly).[12]

    • For amines, forming the hydrochloride salt by adding HCl, recrystallizing the salt, and then free-basing with NaOH is a classic and effective purification technique.[13][14]

Q4: How should I properly store the purified this compound to maintain its purity?

Aromatic amines can be susceptible to oxidation and degradation over time, especially when exposed to air (oxygen) and light. To ensure long-term stability and maintain purity:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace air.

  • Container: Use an amber glass vial or a container wrapped in aluminum foil to protect it from light.

  • Temperature: Store in a refrigerator or freezer at a low temperature to slow down potential degradation pathways.

  • Seal: Ensure the container is tightly sealed to prevent moisture and air from entering.

Experimental Protocols & Data

Protocol: Flash Column Chromatography with Modified Eluent

This protocol describes a standard procedure for purifying this compound on silica gel.

  • Slurry Preparation: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 2-3 g) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique generally provides better separation.

  • Column Packing: Wet pack a glass column with a slurry of silica gel in the initial eluent (e.g., 98:2 Hexane/Ethyl Acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial solvent mixture. Gradually increase the polarity of the eluent according to the gradient table below. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC (staining with ninhydrin or permanganate can help visualize the amine).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Table 1: Recommended Solvent Systems for Column Chromatography
Stationary PhasePrimary SolventsModifier (add to polar solvent)Typical Gradient
Silica Gel Hexane / Ethyl Acetate1-2% Triethylamine (Et₃N)0% to 40% Ethyl Acetate
Silica Gel Dichloromethane / Methanol0.5-1% Ammonium Hydroxide (NH₄OH)0% to 10% Methanol
Amine-Silica Hexane / Ethyl AcetateNone required0% to 50% Ethyl Acetate
Reversed-Phase C18 Water / Acetonitrile (ACN)0.1% Triethylamine or Formic Acid10% to 95% Acetonitrile

Visualization: Purification Strategy Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification method based on the nature of the impurities present in the crude this compound.

Purification_Workflow cluster_start Initial Assessment cluster_impurity_ID Impurity Identification cluster_methods Purification Methods cluster_end Final Steps start Crude Product Analysis (TLC, LC-MS, NMR) impurity_check What is the primary impurity? start->impurity_check acid_base Acid-Base Extraction impurity_check->acid_base Non-Basic / Neutral (e.g., Aldehyde) column Column Chromatography (See Table 1) impurity_check->column Structurally Similar (e.g., Secondary Amine) recryst Recrystallization / Salt Formation impurity_check->recryst Minor Impurities & Product is Solid acid_base->column Further Purification purity_final Purity Analysis (HPLC, NMR) column->purity_final recryst->purity_final

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Technical Support Center: Synthesis of Difluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of difluorinated benzylamines. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis of these valuable compounds. The difluoromethyl group (-CF₂H) is a crucial motif in modern medicinal chemistry, acting as a lipophilic bioisostere for hydroxyl, thiol, or amine groups, thereby enhancing properties like metabolic stability and membrane permeability.[1][2][3] However, its introduction is not always straightforward.

This guide is structured to provide direct, actionable solutions to common problems you may encounter in the laboratory. We will move from foundational concepts to specific troubleshooting scenarios, detailed protocols, and characterization advice, ensuring a comprehensive resource for your work.

Frequently Asked Questions (FAQs): Core Concepts

This section addresses fundamental questions regarding the synthesis of difluorinated benzylamines, providing the essential knowledge needed to make informed decisions in your experimental design.

Q1: What are the primary methods for synthesizing α-difluoromethylamines?

There are three main mechanistic pathways for introducing the difluoromethyl group to form an α-difluoromethylamine, typically via an imine or a related precursor:

  • Nucleophilic Difluoromethylation: This is the most common approach, involving the addition of a difluoromethyl anion equivalent (e.g., generated from (difluoromethyl)trimethylsilane, TMSCF₂H) to an electrophilic C=N bond of an imine.[4][5] This method is often favored for its relatively mild conditions and tolerance of various functional groups.[6]

  • Radical Difluoromethylation: This method uses a difluoromethyl radical (•CF₂H) source, such as zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as the Baran reagent), which adds to the C=N bond.[7][8] This approach is particularly effective for heteroaromatic substrates and proceeds under different conditions than nucleophilic methods.[6]

  • Electrophilic Difluoromethylation: This pathway is more challenging and less common for amine synthesis.[9] It involves the reaction of a nucleophilic carbon with a reagent that delivers a "CF₂H⁺" equivalent.

G reagent_nuc Nucleophilic Reagent (e.g., TMSCF₂H + Activator) imine Imine Substrate (R¹R²C=NR³) reagent_nuc->imine Nucleophilic Addition reagent_rad Radical Reagent (e.g., Zn(SO₂CF₂H)₂) reagent_rad->imine Radical Addition reagent_elec Electrophilic Reagent (e.g., Sulfoximine-based) reagent_elec->imine Electrophilic Attack (less common) product α-Difluoromethylamine (R¹R²C(CF₂H)NHR³) imine->product

Caption: Overview of major synthetic pathways to α-difluoromethylamines.

Q2: Why is the choice of difluoromethylating reagent so critical?

The choice of reagent dictates the reaction mechanism and conditions. Different reagents have varying stability, cost, functional group tolerance, and scalability.[1][10] For instance, TMSCF₂H is versatile but requires a suitable activator (a Lewis base) to generate the active nucleophile.[5] Radical reagents like Zn(SO₂CF₂H)₂ are often air-stable solids but may require an initiator and are best suited for specific substrate classes like heterocycles.[7][8]

Q3: What makes the C-CF₂H bond formation challenging compared to C-CF₃?

Several factors contribute to the unique challenges of difluoromethylation. The difluoromethyl anion is less stable than its trifluoromethyl counterpart, making its generation and reaction control more delicate.[11] In metal-catalyzed reactions, complexes like Cu-CF₂H are less stable than Cu-CF₃, and the transmetalation step can be less efficient, complicating cross-coupling approaches.[12]

Troubleshooting Guide: Common Experimental Problems

This section provides a systematic approach to diagnosing and solving specific issues encountered during the synthesis.

Q4: My reaction yield is very low or the reaction is not proceeding. What should I check first?

Low conversion is a frequent issue. A logical diagnostic workflow can help pinpoint the cause.

Troubleshooting_Workflow start Problem: Low or No Product Yield check_sm Is Starting Material (Imine) Consumed? (Check by TLC/LCMS) start->check_sm sm_consumed YES check_sm->sm_consumed  Yes sm_not_consumed NO check_sm->sm_not_consumed  No decomp Cause: Product or Intermediate Decomposition sm_consumed->decomp sol_decomp Solution: - Run at lower temperature - Use milder workup conditions - Check product stability under reaction conditions[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-pbDQtwn5GE54KdP-soeDYByrCLW8vaqpcXTlvyzDq7bmo91JBXheJFu3fLGiFfhQb0QqAw0TYZucpzSn21UvnxfZORgcSb-D0EnBxcNaQJaLwwneQntZTjUwyAoCbk7Il69VnWA267-j0cBs5gFBGtA%3D)] decomp->sol_decomp check_reagent Cause: Inactive Reagent or Improper Activation sm_not_consumed->check_reagent check_conditions Cause: Suboptimal Reaction Conditions sm_not_consumed->check_conditions sol_reagent Solution: - Use fresh, high-purity reagent - Ensure activator (e.g., CsF, tBuOK) is anhydrous - Check stoichiometry; impurities in reagents can affect molar equivalents[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzc8CzDYfdFPXHns3DuAftlhN5u9W4Ab20EBClc1q8HJHi-Tg8QqxqAfIR-ldkrOfe0VBpD1KseqoWIjNh50ubO8jYaVKAjz3tv1j_Kx7tNRhF1i0wq6fiohuU5yTztRDfGkB6u6YY8HE5DuKFmBDKxtdKmbKwtcQv8uEwsnApxmybT0ZDkFBbuafJG2eIgZlBRcFJ6baA)] check_reagent->sol_reagent sol_conditions Solution: - Screen different solvents - Optimize temperature - Ensure inert atmosphere (if required) check_conditions->sol_conditions

Sources

Technical Support Center: Navigating Reactions with 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-4-methoxybenzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of working with this versatile but sometimes challenging reagent. The unique electronic and steric properties conferred by the difluoro and methoxy substitution pattern can lead to unexpected reaction pathways. This resource provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve potential issues in your synthetic campaigns.

Troubleshooting Guide: Unexpected Outcomes & Poor Performance

This section addresses specific problems that may arise during common synthetic transformations involving this compound.

Issue 1: Stalled or Low-Yield Amide Coupling Reactions

Question: I am attempting an amide coupling reaction between this compound and a carboxylic acid using standard coupling agents (e.g., HATU, EDC/HOBt), but the reaction is either very slow or gives a low yield of the desired amide. What is causing this and how can I improve it?

Answer:

This is a common issue stemming from the reduced nucleophilicity of the amine. The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, which decreases the electron density on the nitrogen atom. Additionally, the fluorine atom at the 2-position provides steric hindrance around the amine, further impeding the approach of the activated carboxylic acid.[1][2]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Reduced Nucleophilicity The electron-withdrawing fluorine atoms deactivate the amine, making it a poor nucleophile for standard coupling conditions.Switch to more powerful coupling reagents or protocols designed for electron-deficient amines. Consider converting the carboxylic acid to its acid fluoride, which is more reactive.[2]
Steric Hindrance The ortho-fluoro group physically blocks the nitrogen atom, slowing down the reaction rate.[1][3]Increase the reaction temperature and/or extend the reaction time. Using a less sterically hindered coupling agent may also be beneficial.
Incomplete Activation of Carboxylic Acid Standard coupling agents may not be sufficient to fully activate the carboxylic acid, especially if it is also sterically hindered.Ensure your coupling reagents are fresh and used in appropriate stoichiometry. The use of additives like DMAP can sometimes help, but be cautious of side reactions.
Protonation of the Amine If the reaction conditions are acidic, the amine can be protonated, rendering it non-nucleophilic.Ensure a suitable, non-nucleophilic base is present in sufficient quantity to neutralize any acidic byproducts.

Experimental Protocol: Acyl Fluoride-Mediated Amide Coupling for Hindered Amines [2]

  • Acid Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid in an anhydrous solvent (e.g., DCM). Add a fluorinating agent (e.g., cyanuric fluoride) and a suitable base (e.g., pyridine). Stir at room temperature until the formation of the acyl fluoride is complete (monitor by IR or NMR).

  • Amide Formation: In a separate flask, dissolve this compound and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent. Slowly add the freshly prepared acyl fluoride solution.

  • Reaction Monitoring: Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate), and extract the product with an organic solvent. Purify by column chromatography.

Troubleshooting Workflow for Amide Coupling

G start Low Yield in Amide Coupling cause1 Reduced Nucleophilicity start->cause1 cause2 Steric Hindrance start->cause2 cause3 Protonation of Amine start->cause3 solution1 Use Acyl Fluoride or More Potent Coupling Agent cause1->solution1 solution2 Increase Temperature / Time cause2->solution2 solution3 Add Excess Non-Nucleophilic Base cause3->solution3

Caption: Decision tree for troubleshooting low-yielding amide coupling reactions.

Issue 2: Side Products in Reductive Amination

Question: I am performing a reductive amination with this compound and an aldehyde/ketone, but I am observing significant amounts of the starting amine and the alcohol derived from the carbonyl compound. What is happening?

Answer:

The core issue is likely the slow formation of the imine or iminium ion intermediate. The electron-deficient nature of this compound makes it less nucleophilic, thus slowing down the initial condensation with the carbonyl compound.[4] If the reducing agent is not selective, it can reduce the carbonyl compound to the corresponding alcohol before it has a chance to form the imine.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Slow Imine Formation The electron-withdrawing fluorine substituents decrease the amine's nucleophilicity, leading to a slow condensation step.[4]Pre-form the imine before adding the reducing agent. This can be achieved by stirring the amine and carbonyl compound together, often with a dehydrating agent (e.g., molecular sieves) or under azeotropic removal of water.
Non-selective Reducing Agent Powerful reducing agents like sodium borohydride can reduce the aldehyde/ketone faster than the imine is formed.Use a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5]
Reversibility of Imine Formation The equilibrium between the amine/carbonyl and the imine may lie towards the starting materials.Use of a Lewis acid catalyst (e.g., Ti(OiPr)₄) can help to drive the reaction towards imine formation.

Experimental Protocol: Two-Step Reductive Amination

  • Imine Formation: In a round-bottom flask, combine this compound, the aldehyde or ketone, and a suitable solvent (e.g., DCE or THF). Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Stir the mixture at room temperature or with gentle heating for several hours to overnight until imine formation is maximized (monitor by NMR or LC-MS).

  • Reduction: Cool the mixture in an ice bath and add a selective reducing agent, such as sodium triacetoxyborohydride, portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Work-up: Quench the reaction carefully with a basic aqueous solution (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent and purify as necessary.

Issue 3: Unexpected Debenzylation

Question: During my reaction, I am observing the formation of products where the 2,3-difluoro-4-methoxybenzyl group has been cleaved. Why is this happening and how can I prevent it?

Answer:

Benzylamines, including substituted ones, can be susceptible to debenzylation under certain conditions. This is particularly true under hydrogenolysis conditions (e.g., H₂, Pd/C) but can also occur under some oxidative or strongly acidic conditions.[6][7][8]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Hydrogenolysis Conditions If your reaction involves catalytic hydrogenation to reduce another functional group, the benzylamine is also susceptible to cleavage.Avoid using Pd/C and H₂ if possible. Consider alternative reducing agents that are chemoselective for the desired transformation.
Strongly Acidic Conditions Certain strong acids, especially at elevated temperatures, can promote the cleavage of the benzyl group.[9]Buffer the reaction mixture or use milder acidic conditions. If a strong acid is required, perform the reaction at the lowest possible temperature.
Oxidative Cleavage Some oxidizing agents can lead to the cleavage of the benzyl C-N bond.[6]Choose your oxidizing agent carefully, avoiding those known to cause debenzylation.

Preventative Measures Logic

G start Unexpected Debenzylation cause1 Hydrogenolysis start->cause1 cause2 Strong Acid start->cause2 cause3 Oxidative Conditions start->cause3 solution1 Avoid H₂/Pd-C; Use Alternative Reducing Agents cause1->solution1 solution2 Use Milder Acids or Buffer System; Lower Temperature cause2->solution2 solution3 Select Chemoselective Oxidants cause3->solution3

Caption: Strategies to prevent unwanted debenzylation reactions.

Frequently Asked Questions (FAQs)

Q1: Can the fluorine atoms on the aromatic ring be displaced?

A: While aromatic fluorine atoms are generally stable, they can undergo nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated by other strong electron-withdrawing groups (like a nitro group).[10][11] For this compound, the activation is moderate. Under harsh conditions with strong nucleophiles (e.g., high temperature, strong base), displacement of a fluorine atom, particularly the one at the 2-position, is a potential but unlikely side reaction.

Q2: Is there a risk of ortho-lithiation when using strong bases like n-BuLi?

A: Yes, there is a significant possibility of directed ortho-lithiation. The methoxy group is a known directing group for metalation.[12] The lithium could coordinate to the methoxy group, directing deprotonation to the adjacent (and only available) ring position. This could lead to the formation of an aryllithium species, which would then react with electrophiles in the reaction mixture, leading to unexpected byproducts. It is advisable to avoid strong organolithium bases if this reactivity is not desired.

Q3: How does the substitution pattern affect the pKa of the amine?

A: The two electron-withdrawing fluorine atoms will lower the pKa of the benzylammonium ion compared to unsubstituted benzylamine, making this compound a weaker base. This is important to consider when choosing a base for your reaction, as a base that is too weak may not be able to deprotonate the corresponding ammonium salt.

Q4: What are the recommended storage conditions for this compound?

A: Like most amines, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide. Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications. Available at: [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Durham Personal Web Pages. Available at: [Link]

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. Available at: [Link]

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Direct Reductive Arylation of Imines with Electron-Deficient (Hetero) Arenes via Electrosynthesis to Access Benzylic Amines. PubMed. Available at: [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available at: [Link]

  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. Available at: [Link]

  • Directed (ortho) Metallation. University of Rochester. Available at: [Link]

  • Benzylamines. Organic Chemistry Portal. Available at: [Link]

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: [Link]

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal. Available at: [Link]

  • Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. The Royal Society of Chemistry. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC - NIH. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing. Available at: [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. Available at: [Link]

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC - NIH. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalytic Conditions for 2,3-Difluoro-4-methoxybenzylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 2,3-Difluoro-4-methoxybenzylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflows. Our focus is on palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex amine-containing molecules.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction with this compound is showing low to no conversion. What are the primary causes?

A1: Low conversion in Buchwald-Hartwig aminations is a frequent issue that can often be traced back to several key factors related to catalyst activity and stability.[3]

  • Inefficient Oxidative Addition: The C-X (where X is a halide or triflate) bond activation is often the rate-determining step.[4][5] For electron-rich aryl halides, this step can be sluggish. The fluorine substituents on your substrate, being electron-withdrawing, should facilitate this step. However, steric hindrance near the reaction center can impede the catalyst's approach.[4]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive. Common deactivation pathways include:

    • Formation of Palladium Black: Precipitation of black, elemental palladium is a visual indicator of catalyst decomposition.[3][4] This can be caused by exposure to oxygen, high temperatures, or inappropriate ligand choice.[3][4]

    • Ligand Degradation: The phosphine ligands crucial for catalyst performance can themselves degrade under harsh reaction conditions.

    • Catalyst Poisoning: Certain functional groups can coordinate strongly to the palladium center, forming inactive off-cycle complexes.[3] While your substrate is unlikely to be a poison, impurities in reagents or solvents can be problematic.[3]

  • Suboptimal Reaction Conditions: The interplay between the ligand, base, solvent, and temperature is critical for success. An imbalance in this delicate system can lead to catalyst deactivation or slow reaction kinetics.[3]

Q2: I'm observing a black precipitate in my reaction mixture. What is it and how can I prevent its formation?

A2: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[3][4] Its formation is a clear sign of catalyst deactivation.[4]

Prevention Strategies:

  • Use Bulky, Electron-Rich Ligands: Ligands like Buchwald-type biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed to stabilize the Pd(0) species.[1][3][4][6] They create a sterically hindered environment around the palladium atom, preventing aggregation into palladium black.[3]

  • Strictly Anaerobic and Anhydrous Conditions: Oxygen is a primary culprit in oxidizing the active Pd(0) catalyst.[3] Ensure all solvents are rigorously degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen. Use anhydrous solvents to prevent catalyst oxidation.[3]

  • Temperature Control: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition.[4] It is often a trade-off. Aim for the lowest temperature that provides a reasonable reaction rate, typically in the range of 80-100 °C for many Buchwald-Hartwig couplings.[4][7]

Q3: How do I select the optimal ligand for my this compound coupling reaction?

A3: Ligand selection is paramount for a successful C-N coupling. The ligand's role is multifaceted: it stabilizes the palladium catalyst, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[1][8] For a substrate like this compound, consider the following:

  • Steric Bulk and Electron-Donating Ability: Bulky, electron-rich phosphine ligands are generally preferred.[1] The steric bulk promotes the formation of the highly reactive monoligated Pd(0) species, which is crucial for efficient oxidative addition, even with less reactive aryl chlorides.[1] The electron-donating nature of the ligand enhances the electron density on the palladium, which also facilitates oxidative addition.

  • Buchwald-type Ligands: Biarylphosphine ligands developed by the Buchwald group, such as SPhos, XPhos, and BrettPhos, have proven to be highly effective in a wide range of amination reactions.[1][6] These ligands are commercially available and offer a good starting point for optimization.

  • Ligand Screening: If initial attempts with a standard ligand are unsuccessful, a ligand screening experiment is often necessary. The optimal ligand can be highly substrate-dependent.

Ligand Type Key Characteristics Common Examples When to Use
Biarylphosphines Bulky, electron-rich, promote monoligated Pd(0) species.[1]SPhos, XPhos, BrettPhos[4][6]General-purpose, highly effective for a broad range of aryl halides and amines.[1]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form robust bonds with palladium.IPr, SIMesCan be effective for challenging couplings, including those with aryl chlorides.[4]
Chelating Ligands Bidentate, can offer enhanced stability.BINAP, dppfHistorically important, but often superseded by bulky monophosphine ligands for amination.[1]
Q4: What is the role of the base in the reaction, and which one should I choose?

A4: The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the amine to form the more nucleophilic amide, which then participates in the C-N bond-forming reductive elimination step.[6] The choice of base is highly dependent on the specific substrates and can significantly impact the reaction outcome.[9]

  • Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often highly effective.[7][9] However, they can be problematic for substrates with base-sensitive functional groups.[9]

  • Weaker Inorganic Bases: For sensitive substrates, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be better alternatives.[9]

  • Solubility: The solubility of the base can also be a factor. Finely powdered and well-dispersed bases are important for reproducibility.[4] In some cases, a combination of an organic and inorganic base can be beneficial.[7]

Base Strength pKaH (approx.) Comments
NaOtBu Strong~19Very common and effective, but can cause decomposition of sensitive substrates.[7][9]
LHMDS Strong~26Another strong base option.
K₃PO₄ Moderate~12.3 (3rd pKa)A good choice for base-sensitive substrates.[9]
Cs₂CO₃ Moderate~10.2 (2nd pKa)Often effective and a milder alternative to strong alkoxides.[9]

Troubleshooting Guides

Issue 1: Low Yield and Formation of Side Products

If you are experiencing low yields of your desired N-aryl-2,3-difluoro-4-methoxybenzylamine and observing significant side products, consider the following troubleshooting workflow.

G start Low Yield / Side Products hydrodehalogenation Hydrodehalogenation byproduct observed? start->hydrodehalogenation homocoupling Biaryl homocoupling observed? hydrodehalogenation->homocoupling No ligand_screen Screen different phosphine ligands. hydrodehalogenation->ligand_screen Yes temp_opt Optimize reaction temperature. homocoupling->temp_opt Yes base_opt Screen alternative bases (e.g., K₃PO₄). homocoupling->base_opt No success Improved Yield and Selectivity ligand_screen->success temp_opt->success reagent_purity Check purity of starting materials. base_opt->reagent_purity reagent_purity->success G start Reaction Stalls precipitate Black precipitate (Pd black) observed? start->precipitate inert_atm Improve inert atmosphere (degas solvents, positive Ar/N₂ pressure). precipitate->inert_atm Yes ligand_stability Consider a more robust ligand (e.g., NHC). precipitate->ligand_stability No success Reaction goes to completion inert_atm->success catalyst_loading Increase catalyst loading (e.g., to 5-10 mol%). ligand_stability->catalyst_loading precatalyst Use a pre-catalyst for more reliable active species formation. catalyst_loading->precatalyst precatalyst->success G setup Reaction Setup (Inert Atmosphere) reagents Add Reagents and Solvent setup->reagents reaction Heat and Stir reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Work-up and Extraction monitoring->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Sources

Minimizing byproduct formation in 2,3-Difluoro-4-methoxybenzylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. Our goal is to empower you with the scientific understanding and practical guidance necessary to minimize byproduct formation and maximize the yield and purity of your target molecule.

I. Overview of the Synthesis and Key Challenges

The primary route to this compound is a two-step process starting from 3,4-difluoroanisole. The first step involves the ortho-formylation of 3,4-difluoroanisole to yield 2,3-Difluoro-4-methoxybenzaldehyde. The subsequent and more critical step, where byproduct formation is most prevalent, is the reductive amination of this aldehyde with ammonia to produce the desired primary amine.

The main challenges in this synthesis lie in controlling the selectivity of the reductive amination step. The primary amine product is nucleophilic and can react further with the starting aldehyde to form secondary and tertiary amine impurities. Additionally, over-reduction of the aldehyde to the corresponding alcohol is a potential side reaction.

II. Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: I am observing a significant amount of a higher molecular weight impurity, likely the secondary amine, N,N-bis(2,3-difluoro-4-methoxybenzyl)amine. How can I prevent this?

Answer: The formation of the secondary amine is a common byproduct in reductive aminations when synthesizing primary amines.[1][2] It arises from the reaction of the newly formed, nucleophilic primary amine with the starting aldehyde to form a new imine, which is then reduced.

Causality and Solutions:

  • Stoichiometry of Ammonia: An insufficient excess of the ammonia source is a primary cause. The ammonia competes with the primary amine product for reaction with the aldehyde.

    • Recommendation: Use a large excess of ammonia. For reactions using ammonia gas, ensure the solution is saturated. When using an ammonia source like ammonium acetate, use a significant molar excess (e.g., 10-20 equivalents).[1]

  • Slow Addition of the Reducing Agent: If the reducing agent is added too slowly, the concentration of the primary amine product builds up in the presence of the starting aldehyde, favoring secondary amine formation.

    • Recommendation: For hydride-based reductions (e.g., with NaBH₄ or NaBH₃CN), ensure the imine formation is complete before adding the reducing agent in a controlled but not overly prolonged manner.[3][4] For catalytic hydrogenations, ensure efficient mixing and sufficient hydrogen pressure from the start.

  • Reaction Concentration: High concentrations of reactants can increase the likelihood of the primary amine product encountering and reacting with the starting aldehyde.

    • Recommendation: While a very dilute reaction may be slow, avoiding overly concentrated conditions can be beneficial. A starting concentration of the aldehyde in the range of 0.1-0.5 M is a reasonable starting point.

Question 2: My reaction is producing a significant amount of 2,3-Difluoro-4-methoxybenzyl alcohol. What is causing this and how can I minimize it?

Answer: The formation of the corresponding benzyl alcohol is a result of the direct reduction of the starting aldehyde by the reducing agent.[2] This side reaction competes with the desired imine formation and subsequent reduction.

Causality and Solutions:

  • Choice of Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes, especially under neutral or slightly acidic conditions.[3]

    • Recommendation: Use a milder reducing agent that is more selective for the imine or iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for one-pot reductive aminations.[4][5]

  • Reaction Conditions for NaBH₄: If NaBH₄ is the only available reducing agent, the reaction should be performed in a stepwise manner.

    • Recommendation: First, allow for the complete formation of the imine by stirring the aldehyde with the ammonia source. The progress of imine formation can be monitored by techniques like TLC or ¹H NMR. Once the aldehyde is consumed, then add the NaBH₄.[3]

  • Catalytic Hydrogenation Conditions: In catalytic hydrogenation, the choice of catalyst and reaction conditions can influence the relative rates of aldehyde reduction versus imine reduction.

    • Recommendation: Raney Nickel is a commonly used catalyst for this transformation.[6] Ensure that the reaction is conducted under an adequate pressure of hydrogen and with efficient stirring to favor the desired reaction pathway.

Question 3: The conversion of my starting aldehyde is low, and I am recovering a significant amount of unreacted 2,3-Difluoro-4-methoxybenzaldehyde. How can I improve the conversion?

Answer: Low conversion can be attributed to several factors, including inefficient imine formation, catalyst deactivation, or suboptimal reaction conditions.

Causality and Solutions:

  • Inefficient Imine Formation: The formation of the imine from the aldehyde and ammonia is a reversible equilibrium reaction.[7] The presence of water, a byproduct of this reaction, can shift the equilibrium back towards the starting materials.

    • Recommendation: Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture to remove water and drive the equilibrium towards imine formation.[8] Alternatively, performing the reaction in a solvent system that allows for azeotropic removal of water can be effective.

  • Catalyst Activity (for Catalytic Hydrogenation): The catalyst (e.g., Raney Nickel, Pd/C) may be of low activity or may have been deactivated.

    • Recommendation: Use a freshly prepared or high-quality catalyst. Ensure the reaction is free from catalyst poisons. For Raney Nickel, proper preparation and washing are crucial for its activity.[6]

  • Reaction Temperature and Time: The reaction may not have been run for a sufficient amount of time or at an optimal temperature.

    • Recommendation: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but be mindful that higher temperatures can also promote side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The recommended and most direct starting material is 2,3-Difluoro-4-methoxybenzaldehyde. This can be synthesized from 3,4-difluoroanisole via an ortho-formylation reaction. A typical procedure involves the use of a strong base like lithium diisopropylamide (LDA) followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).

Q2: What are the best practices for handling ammonia in this reaction?

A2: Ammonia can be used as a gas, in a solution (e.g., methanolic ammonia), or from a salt like ammonium acetate. When using ammonia gas, it is crucial to ensure that the reaction solvent is saturated with it. For solutions, use a freshly prepared solution to ensure the correct concentration. Ammonium acetate is a convenient and less hazardous alternative that can serve as both the ammonia source and a mild acidic catalyst for imine formation.

Q3: How can I effectively monitor the progress of the reductive amination?

A3: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting aldehyde and the appearance of the amine product. The amine product will likely have a different Rf value than the aldehyde.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for monitoring the consumption of the aldehyde and the formation of the primary amine, as well as for detecting and identifying byproducts like the secondary amine and the benzyl alcohol.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of new signals corresponding to the benzylic protons of the amine product (typically around 3.8-4.0 ppm).[11][12]

Q4: What is the best method for purifying the final product, this compound?

A4: The purification strategy will depend on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.[13][14] The crude reaction mixture can be dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate) and washed with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.

  • Fractional Distillation: If the primary impurity is the higher-boiling secondary amine, fractional distillation under reduced pressure can be an effective purification method.

  • Crystallization as a Salt: The amine can be converted to a salt, such as the hydrochloride salt, by treating a solution of the amine with HCl.[15] The salt is often a crystalline solid that can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.

IV. Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

This protocol is adapted from established procedures for the ortho-formylation of substituted anisoles.

Materials:

  • 3,4-Difluoroanisole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvents for extraction (e.g., Diethyl Ether or Ethyl Acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3,4-difluoroanisole (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly add anhydrous DMF (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding 1M HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-Difluoro-4-methoxybenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Reductive Amination of 2,3-Difluoro-4-methoxybenzaldehyde (Starting Point for Optimization)

This protocol provides a general starting point for the reductive amination using sodium borohydride. Optimization of stoichiometry, solvent, and temperature may be required.

Materials:

  • 2,3-Difluoro-4-methoxybenzaldehyde

  • Ammonium Acetate

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • 1M Sodium Hydroxide (NaOH)

  • Organic solvents for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • In a round-bottom flask, dissolve 2,3-Difluoro-4-methoxybenzaldehyde (1 equivalent) in methanol.

  • Add ammonium acetate (10-15 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC until the aldehyde is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise add sodium borohydride (1.5-2.0 equivalents). Be cautious as hydrogen gas will be evolved.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add 1M NaOH to the residue to make it basic and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by acid-base extraction, fractional distillation, or crystallization as a salt.

V. Visualizations

Reaction Pathway

reaction_pathway A 3,4-Difluoroanisole B 2,3-Difluoro-4-methoxybenzaldehyde A->B Formylation C Imine Intermediate B->C + NH3 - H2O F Benzyl Alcohol Byproduct B->F Reduction D This compound (Primary Amine - Product) C->D Reduction E Secondary Amine Byproduct D->E + Aldehyde (B) - H2O + Reduction

Caption: Synthetic pathway to this compound and major byproduct routes.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of This compound check_byproducts Analyze crude reaction mixture (GC-MS, NMR) start->check_byproducts high_secondary_amine High Secondary Amine? check_byproducts->high_secondary_amine high_alcohol High Benzyl Alcohol? check_byproducts->high_alcohol high_aldehyde High Starting Aldehyde? check_byproducts->high_aldehyde high_secondary_amine->high_alcohol No increase_nh3 Increase excess of ammonia source high_secondary_amine->increase_nh3 Yes high_alcohol->high_aldehyde No milder_reductant Use milder reducing agent (e.g., NaBH3CN) high_alcohol->milder_reductant Yes dehydrating_agent Add dehydrating agent high_aldehyde->dehydrating_agent Yes slow_reductant Optimize reductant addition rate increase_nh3->slow_reductant stepwise_addition Stepwise: form imine first, then add reductant milder_reductant->stepwise_addition check_catalyst Check catalyst activity dehydrating_agent->check_catalyst optimize_conditions Increase reaction time/ temperature check_catalyst->optimize_conditions

Caption: Decision tree for troubleshooting low yield in the synthesis.

VI. References

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI.[Link]

  • Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. (2017). RSC Publishing.[Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI.[Link]

  • Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. (n.d.). ijc.ias.ac.in.

  • hydrogen - Organic Syntheses Procedure. (n.d.). Organic Syntheses.[Link]

  • Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. (n.d.). The Royal Society of Chemistry.[Link]

  • Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org.[Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.[Link]

  • Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... (n.d.). ResearchGate.[Link]

  • Acid-Base Extraction. (n.d.). chem.ucla.edu.[Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI.[Link]

  • 21.6: Synthesis of Amines by Reductive Amination. (2020). Chemistry LibreTexts.[Link]

  • One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. (n.d.). Indian Academy of Sciences.[Link]

  • Reductive amination. (n.d.). Wikipedia.[Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.[Link]

  • Iranian Chemical Society Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presenc. (n.d.). sid.ir.

  • 09.10 Reductive Amination. (2020). YouTube.[Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.[Link]

  • Borch Reductive Amination. (2014). Chem-Station Int. Ed.[Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester.[Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database.[Link]

  • Preparation of novel Raney-Ni catalysts and characterization by XRD, SEM and XPS. (2020). International Journal of Hydrogen Energy.

  • CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. (n.d.). Google Patents.

  • CN1605388A - Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds. (n.d.). Google Patents.

  • CN103480394A - Novel modified Raney nickel catalyst, its preparation method and application. (n.d.). Google Patents.

  • Liquid-phase hydrogenation of M-phenoxybenzaldehyde to M-phenoxybenzylalcohol using Raney nickel catalyst: Reaction kinetics. (2009). ResearchGate.[Link]

  • Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral. (n.d.). UrbanPro.[Link]

  • Experiment 3: Separation of a Mixture by Acid-Base Extraction. (n.d.). UW-Madison Chemistry.[Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). PubMed.[Link]

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.). Google Patents.

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Technical Support Center: Stability & Degradation of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the degradation pathways of 2,3-Difluoro-4-methoxybenzylamine.

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with this compound. Given the limited publicly available stability data for this specific molecule, this document synthesizes information from established chemical principles governing benzylamines, fluorinated aromatic compounds, and standard pharmaceutical stress testing methodologies to provide a predictive and practical framework for your experiments.

Part 1: Frequently Asked Questions (FAQs) - Stability, Handling, and Degradation

This section addresses common questions regarding the stability and handling of this compound, providing insights into its expected chemical behavior.

Q1: What are the recommended storage and handling conditions for this compound?

A1: Based on the general properties of benzylamines, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) as primary amines, especially benzylamines, are susceptible to oxidation by atmospheric oxygen.[2]

Q2: My sample of this compound has developed a yellow or brown tint over time. What is the likely cause?

A2: A color change is a common indicator of chemical degradation, most likely due to oxidation.[2] Primary benzylamines can oxidize to form the corresponding imine. This imine can then hydrolyze to form an aldehyde (2,3-Difluoro-4-methoxybenzaldehyde) and ammonia. The formation of conjugated systems like imines can lead to colored compounds.[3][4] This process is often accelerated by exposure to air and light.

Q3: What are the primary predicted degradation pathways for this compound?

A3: The structure of this compound suggests three primary degradation pathways under typical stress conditions:

  • Oxidation: This is the most probable degradation pathway for the benzylamine moiety. The primary amine can be oxidized to form an intermediate imine, which subsequently hydrolyzes to yield 2,3-Difluoro-4-methoxybenzaldehyde . This is a well-documented transformation for benzylamines.[4][5][6]

  • Photodegradation: The fluorinated aromatic ring makes the molecule susceptible to photolysis. Exposure to UV or simulated sunlight can induce degradation.[7][8] A potential photolytic pathway is the cleavage of the carbon-fluorine (C-F) bond, a process known as defluorination, which would release fluoride ions.[8][9] The aryl-fluorine bonds are generally more labile under photolytic stress compared to aliphatic C-F bonds.[7]

  • Hydrolysis (under harsh conditions): While the benzylamine itself is not readily hydrolyzed, the methoxy group (an ether linkage) can be cleaved under strongly acidic conditions (e.g., concentrated HBr or HCl at high temperatures) to form the corresponding phenol. However, this is considered a harsh condition and is less likely to occur under typical experimental or storage scenarios.[10]

Q4: How do the fluorine and methoxy substituents affect the degradation?

A4: The substituents on the aromatic ring play a crucial role:

  • Difluoro Groups: The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring. In the context of oxidation, electron-withdrawing groups tend to decelerate the photooxidation of benzylamines.[5]

  • Methoxy Group: The electron-donating methoxy group increases the electron density of the ring, which generally makes the compound more susceptible to oxidation.[5] The interplay between the activating methoxy group and the deactivating fluoro groups creates a complex electronic environment that will influence the precise rates of degradation.

Part 2: Visualizing the Primary Degradation Pathway

The most anticipated degradation route for this compound under common laboratory conditions (exposure to air, mild oxidants) is the oxidation of the amine group.

Oxidative Degradation of this compound cluster_main Oxidative Degradation Pathway Parent This compound Imine Intermediate Imine Parent->Imine Oxidation [O] (e.g., Air, H₂O₂) Aldehyde 2,3-Difluoro-4-methoxybenzaldehyde (Major Degradant) Imine->Aldehyde Hydrolysis (+H₂O) Ammonia Ammonia Imine->Ammonia + NH₃

Caption: Predicted oxidative degradation pathway.

Part 3: Troubleshooting Guide for Degradation Studies

This guide focuses on resolving common issues encountered during the analysis of this compound stability, particularly using High-Performance Liquid Chromatography (HPLC).

Symptom Possible Cause(s) Recommended Solution(s)
Peak Tailing for the Parent Compound 1. Secondary Silanol Interactions: The basic amine group can interact with acidic silanol groups on the silica-based column packing.[11] 2. Column Overload: Injecting too much sample can saturate the column.[11]1a. Use a Low-pH Mobile Phase: Add an acid like formic acid or TFA (0.1%) to the mobile phase to protonate the amine (BH+) and suppress silanol ionization (Si-O-). 1b. Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (TEA) into the mobile phase to mask the silanol groups.[12] 1c. Use a Modern, End-Capped Column: Employ a high-purity silica column with advanced end-capping to minimize available silanols. 2. Reduce Injection Concentration/Volume: Dilute your sample or inject a smaller volume.[13]
Appearance of Unexpected Peaks 1. Degradation: The compound is degrading either in the sample vial or on the column. 2. Contamination: Impurities in the solvent, mobile phase, or from the sample matrix.1a. Confirm Degradation: Perform a forced degradation study to see if the unexpected peaks match those generated under stress conditions.[2] 1b. Minimize On-Column Degradation: Use a faster gradient or a shorter column to reduce analysis time.[12] Ensure the sample is dissolved in an aprotic diluent (like acetonitrile) if hydrolysis is suspected.[12] 2. Run Blanks: Inject your sample diluent and mobile phase as blanks to identify ghost peaks or contamination sources.[11]
Shifting Retention Times 1. Mobile Phase Instability: The composition of the mobile phase is changing over time (e.g., evaporation of volatile organic solvent).[14] 2. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between runs, especially in gradient methods.[14] 3. Temperature Fluctuations: Changes in ambient temperature affect viscosity and retention.1. Prepare Fresh Mobile Phase Daily: Keep reservoirs covered to minimize evaporation.[14] 2. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the next injection.[14] 3. Use a Column Oven: Maintain a constant column temperature for reproducible results.[14]
Poor Resolution Between Parent and Degradant 1. Suboptimal Mobile Phase: The mobile phase composition does not provide adequate selectivity. 2. Inefficient Column: The column may be old or fouled, leading to broad peaks.1a. Optimize Gradient: Adjust the slope of the gradient to improve separation. 1b. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa, as this can significantly alter selectivity. 2. Test Column Performance: Evaluate the column with a standard mixture. If performance is poor, flush the column with a strong solvent or replace it.[14]

Part 4: Experimental Protocols

These protocols provide a starting point for conducting forced degradation studies and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This study is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is essential for validating that your analytical method is "stability-indicating".[15][16][17]

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions.[2][15] The goal is to achieve 5-20% degradation of the parent compound.[18]

    • Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60-80°C.

    • Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Heat at 60-80°C.

    • Oxidative Degradation: Mix with an equal volume of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store samples of both the solid compound and the stock solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample at various time points (e.g., 2, 8, 24, 48 hours) or until sufficient degradation is observed.

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with a control sample (stored under normal conditions), using a stability-indicating method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

Initial Conditions:

  • Instrument: HPLC with UV/PDA Detector.

  • Column: C18, 150 x 4.6 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at 220 nm, 254 nm, and collect PDA data from 200-400 nm to assess peak purity.

Optimization Steps:

  • Inject a Degraded Sample: Use a sample from the forced degradation study (preferably one showing several degradation products, like the oxidative or photolytic sample) to test the initial method.

  • Assess Resolution: Check if all degradation products are baseline-separated from the parent peak and from each other.

  • Adjust Gradient: If resolution is poor, make the gradient shallower (increase the run time) to improve separation.

  • Check Peak Shape: If the parent peak is tailing, confirm the mobile phase pH is sufficiently low. If not, consider using a different column (e.g., one designed for basic compounds).

  • Confirm Mass Balance: The total amount of the parent compound that degrades should be approximately equal to the total amount of degradation products formed. A significant deviation may indicate that some degradants are not being detected.

References

  • Griesbeck, A. G., et al. (2011). Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis.
  • Nobuta, T., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. NIH.
  • Wang, C., et al. (2013). Lewis acid-catalyzed oxidation of benzylamines to benzamides. RSC Publishing.
  • Meenakshisundaram, S. P., & Sockalingam, R. (2002). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences.
  • Li, Y., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. This study provides insights into the photolytic stability of different fluorinated motifs, noting that aryl F moieties are often more labile.
  • Bhat, A. R., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH. This research demonstrates the use of 19F-NMR to track fluorinated byproducts and notes that fluoride is a common product of photolysis.
  • BenchChem. (2025). Stability and storage conditions for 2,6-Difluoro-3-methoxybenzylamine.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Bhat, A. R., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS Publications.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. This resource covers common HPLC issues, including retention time variability and broad peaks, and provides solutions.
  • ACE HPLC. HPLC Troubleshooting Guide. This guide details common HPLC problems, including peak tailing due to silanol interactions and the effect of mobile phase additives.
  • Chemistry LibreTexts. (2025). Hydrolysis Reactions. This resource explains hydrolysis reactions for various functional groups, including esters and amides.
  • MedCrave. (2016). Forced Degradation Studies.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. This article discusses the purpose of forced degradation, noting that a degradation extent of 5-20% is generally suitable.
  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Mitch, W. A., et al. (2019). Degradation of benzylamines during chlorination and chloramination. RSC Publishing. This study characterizes the degradation pathways of various benzylamines, highlighting the formation of imines and subsequent hydrolysis to aldehydes.
  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. This guide discusses challenges in HPLC analysis, such as on-column degradation and peak tailing, and provides solutions.
  • BenchChem. (2025). Technical Support Center: Stability and Degradation of 2,3,4-Trimethoxybenzaldehyde.

Sources

Handling and storage best practices for 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Difluoro-4-methoxybenzylamine

Welcome to the dedicated technical support guide for this compound (CAS No. 886500-75-0). This resource is designed for our valued partners in research, discovery, and drug development. Our goal is to move beyond simple data sheets and provide actionable, field-proven insights to ensure the safe handling, optimal storage, and successful application of this versatile chemical intermediate in your experiments.

The unique substitution pattern of this benzylamine, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, makes it a valuable synthon. However, these same features influence its stability and reactivity. This guide is structured to address the most common questions and troubleshoot potential issues you may encounter.

Section 1: Core Properties & GHS Hazard Summary

A foundational understanding of the compound's properties is paramount. The following table summarizes its key characteristics and hazard classifications.

PropertyValueSource
CAS Number 886500-75-0[1]
Molecular Formula C₈H₉F₂NO[1]
Molecular Weight 173.16 g/mol [1]
Appearance Liquid (typical for similar structures)[2]
GHS Pictogram Corrosion[1]
Signal Word Danger[3]
Primary Hazard H314: Causes severe skin burns and eye damage.[1][3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day use of this compound.

Q1: What is the fundamental reason this compound is classified as corrosive?

A: The primary amine functional group (-NH₂) confers basicity to the molecule. In the presence of moisture (e.g., on skin or in eyes), it can act as a strong base, leading to caustic burns similar to other amines. The GHS classification "Causes severe skin burns and eye damage" (H314) necessitates stringent handling protocols.[1][3]

Q2: What are the scientifically-backed best practices for long-term storage?

A: Optimal storage is critical for preserving the compound's purity. We recommend the following conditions:

  • Temperature: Store refrigerated at 2-8°C.[1] This slows down potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1][4][5] The amine is susceptible to reacting with atmospheric carbon dioxide to form a solid carbamate salt, which will appear as a precipitate and reduce the purity of the active amine.

  • Container: Keep the container tightly sealed in a dry, well-ventilated place.[6][7] This prevents contamination from moisture and air.

Q3: What specific Personal Protective Equipment (PPE) is mandatory?

A: Due to its corrosive nature, a comprehensive PPE strategy is non-negotiable.

  • Eye/Face Protection: Chemical splash goggles used in combination with a face shield is the required standard.[6]

  • Hand Protection: Wear chemically resistant gloves. It is crucial to consult the glove manufacturer's compatibility chart for benzylamines. Double-gloving is recommended for enhanced protection.[6]

  • Body Protection: A lab coat is mandatory. For larger quantities or situations with a high risk of splashing, a PVC apron or a full protective suit may be necessary.[8]

Q4: What are the primary chemical incompatibilities I should be aware of during reaction setup?

A: To prevent unwanted reactions or hazardous situations, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[8]

  • Acids, Acid Anhydrides, and Acid Chlorides: These will react exothermically with the amine group in a neutralization reaction, rendering the amine unreactive for its intended purpose.[4]

  • Chloroformates: React readily with the amine.[4] Always ensure that reaction vessels are clean and dry before adding the amine.

Q5: What is the correct procedure for disposing of waste and contaminated materials?

A: All waste containing this compound must be treated as hazardous chemical waste.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled waste container.

  • Contaminated Materials: Any items such as gloves, weighing paper, or pipette tips that come into contact with the compound should be collected in a sealed container for hazardous waste disposal.[6]

  • Environmental Precaution: Do not allow the product to enter drains or waterways.[1] All disposal must be in accordance with your institution's and local environmental regulations.

Section 3: Troubleshooting Guide for Experimental Applications

Even with proper handling, experimental challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.

Problem: My reaction yield is significantly lower than expected, or the reaction has failed entirely.

  • Possible Cause 1: Compound Degradation due to Improper Storage.

    • Causality: As mentioned, the amine can react with atmospheric CO₂. If the compound was stored without an inert gas blanket, a significant portion may have converted to an inactive carbamate salt. This reduces the molar equivalents of active amine available for your reaction.

    • Troubleshooting Steps:

      • Visually inspect the bottle for any solid precipitate.

      • For a definitive diagnosis, acquire a ¹H NMR or LC-MS of the starting material. Compare this to the reference spectrum to confirm purity.

      • Solution: Use a new, unopened bottle of the reagent. For opened bottles, ensure they are purged with an inert gas (N₂ or Ar) before resealing and storing at 2-8°C.

  • Possible Cause 2: Inadvertent Neutralization.

    • Causality: Benzylamines are basic. If your reaction substrate or solvent contains acidic impurities (or if you add an acidic reagent before the intended reaction partner), the amine will be protonated to its ammonium salt. This salt is not nucleophilic and will not participate in reactions like amide couplings or reductive aminations.

    • Troubleshooting Steps:

      • Review your reaction sequence. Was an acid added prematurely?

      • Check the specifications of your solvents and reagents for acidic impurities.

      • Solution: Ensure a non-acidic environment during the reaction. If a base is required, ensure it is compatible and added according to the protocol.

Problem: I am observing inconsistent results in my biological or screening assays.

  • Possible Cause: Inaccurate Concentration due to Degradation.

    • Causality: If you prepare a stock solution from a partially degraded bottle of the amine, the actual molar concentration of the active compound will be lower than calculated. This is a critical source of error in dose-response experiments.

    • Troubleshooting Steps:

      • Solution: Always use a starting material of confirmed purity for preparing stock solutions for quantitative assays. It is best practice to prepare stock solutions fresh. If storage is necessary, store them in small aliquots under inert gas at -20°C or -80°C to minimize degradation and freeze-thaw cycles.

Section 4: Key Experimental Protocols

Protocol 1: Safe Handling and Dispensing Workflow

This protocol minimizes exposure risk and preserves compound integrity.

  • Preparation: Don all required PPE (lab coat, double gloves, chemical splash goggles, face shield). Ensure the chemical fume hood is operational.

  • Inert Atmosphere: Set up a nitrogen or argon line with a needle adapter.

  • Equilibration: Allow the reagent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.

  • Dispensing: Working entirely within the fume hood, briefly remove the cap. Pierce the septum with the inert gas inlet needle. Pierce the septum with a second, clean, dry syringe to withdraw the required volume.

  • Blanketing: Once the liquid is dispensed, remove the syringe and then the gas needle.

  • Sealing & Storage: Securely recap the bottle, wrap the cap with parafilm for an extra seal, and return it to 2-8°C storage.

  • Cleanup: Quench any residual amine on the syringe tip with a suitable solvent and dispose of all contaminated materials in the designated hazardous waste container. Wash hands thoroughly after handling.[1][7]

Protocol 2: First Aid for Exposures

Immediate and correct first aid is critical. All personnel must be aware of these procedures and the location of safety showers and eyewash stations.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][7]

  • Action: Always show the Safety Data Sheet (SDS) to the attending medical professional.[1]

Section 5: Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for troubleshooting common issues encountered when using this compound.

Troubleshooting_Flow Start Unexpected Experimental Result (e.g., Low Yield, Failed Reaction) Check_Purity Is the Starting Material Purity Confirmed? Start->Check_Purity Analyze_SM Analyze Starting Material (NMR, LC-MS) Check_Purity->Analyze_SM No Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Yes Purity_No No Purity_Yes Yes Degraded Is it Degraded? Analyze_SM->Degraded New_Bottle SOLUTION: Use a new, unopened bottle. Implement proper inert atmosphere storage. Degraded->New_Bottle Yes Degraded->Check_Conditions No Degraded_Yes Yes Degraded_No No Acid_Present Was an incompatible acid present or added prematurely? Check_Conditions->Acid_Present Modify_Protocol SOLUTION: Modify protocol to ensure non-acidic conditions before intended reaction. Acid_Present->Modify_Protocol Yes Other_Issue Investigate other parameters: - Reagent stoichiometry - Temperature - Solvent purity Acid_Present->Other_Issue No Acid_Yes Yes Acid_No No

Caption: Troubleshooting decision tree for experiments using this compound.

References

  • Benchchem.
  • Angene Chemical. Safety Data Sheet: this compound.
  • PubChem. 2,6-Difluoro-4-methoxybenzylamine.
  • Santa Cruz Biotechnology. Benzylamine.
  • Fisher Scientific. SAFETY DATA SHEET: 2,4-Difluoro-3-methoxybenzylamine.
  • CymitQuimica. CAS 771573-20-7: 2,6-Difluoro-4-methoxybenzylamine.
  • Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET: 6-Chloro-2-fluoro-3-methoxybenzylamine.

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Technical Support Center: Scale-Up of 2,3-Difluoro-4-methoxybenzylamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,3-Difluoro-4-methoxybenzylamine. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the production of this key intermediate, structured in a practical question-and-answer format. Our focus is on explaining the causality behind experimental choices to ensure robust, scalable, and reproducible outcomes.

Section 1: Synthesis of the Aldehyde Precursor (2,3-Difluoro-4-methoxybenzaldehyde)

The quality and yield of the final benzylamine product are critically dependent on the successful synthesis of its aldehyde precursor. The most common route involves the directed ortho-metalation (DoM) and formylation of 3,4-difluoroanisole.

Frequently Asked Questions (FAQs)

Question 1.1: What is the most reliable laboratory-scale route to synthesize 2,3-Difluoro-4-methoxybenzaldehyde?

Answer: The most reliable and high-yielding route is the directed ortho-metalation of 3,4-difluoroanisole using a strong lithium amide base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1] The methoxy group directs the lithiation to the C2 position, which is sterically unhindered and activated by the adjacent fluorine atom.

Question 1.2: My ortho-metalation and formylation reaction is suffering from low yield and the formation of multiple byproducts. What are the critical parameters to control?

Answer: Low yields in this reaction are typically traced back to three critical areas: base degradation, incomplete lithiation, or inefficient formylation.

  • Temperature Control: LDA is thermally unstable and begins to decompose significantly at temperatures above -60°C. It is imperative to maintain the reaction temperature at or below -70°C during the addition of 3,4-difluoroanisole and subsequent stirring to ensure the base remains active for complete lithiation.[1]

  • Reagent Purity and Stoichiometry: Ensure all reagents and solvents (THF, DMF) are anhydrous. Water will rapidly quench the LDA and the lithiated intermediate. Use a slight excess (approx. 1.05-1.1 equivalents) of LDA to ensure complete consumption of the starting material.

  • Addition Order and Rate: The 3,4-difluoroanisole should be added dropwise to the pre-formed, cold LDA solution.[1] This prevents localized warming and ensures the anisole always encounters an excess of the base. Similarly, the subsequent addition of DMF should be slow and controlled to manage the exotherm.

Troubleshooting Guide: Aldehyde Synthesis
Observed Issue Potential Cause Recommended Solution
Recovery of starting material (3,4-difluoroanisole) 1. Insufficient LDA used. 2. LDA degradation due to high temperature. 3. Presence of water in the reaction.1. Verify the molarity of your LDA solution via titration. Use 1.1 eq. 2. Maintain reaction temperature at <-70°C throughout the lithiation step. 3. Use freshly distilled, anhydrous solvents.
Low yield of desired product 1. Incomplete lithiation (see above). 2. Inefficient trapping of the lithiated intermediate with DMF.1. Address all points for starting material recovery. 2. Ensure DMF is anhydrous. Add DMF slowly while maintaining a low temperature.
Formation of dark, tarry byproducts Reaction warming during quenching with acid.Quench the reaction by adding acetic acid and water at a low temperature before allowing it to warm to ambient temperature for work-up.[1]

Section 2: Reductive Amination to Form this compound

Reductive amination is a robust method for converting the aldehyde into the target benzylamine.[2] The process involves the formation of an intermediate imine, which is then reduced to the amine. This can be done in a two-step or a more efficient one-pot procedure.[3][4]

Synthetic Pathway Overview

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Amination 3,4-Difluoroanisole 3,4-Difluoroanisole Aldehyde 2,3-Difluoro-4- methoxybenzaldehyde 3,4-Difluoroanisole->Aldehyde 1. LDA, THF, -75°C 2. DMF Product 2,3-Difluoro-4- methoxybenzylamine Aldehyde->Product Ammonia Ammonia Ammonia->Product Reducing Agent (e.g., NaBH4, H2/Pd-C)

Caption: Overall synthesis of this compound.

Frequently Asked Questions (FAQs)

Question 2.1: Which reducing agent and reaction conditions are optimal for the scale-up of this reductive amination?

Answer: The choice of reducing agent is a critical scale-up decision, balancing reactivity, safety, cost, and selectivity.

  • Sodium Borohydride (NaBH₄): This is a cost-effective and powerful reducing agent. However, it can also reduce the starting aldehyde to 2,3-difluoro-4-methoxybenzyl alcohol.[5][6] To minimize this, a two-step, one-pot approach is best: first, allow the imine to form completely by reacting the aldehyde with ammonia (or an ammonia source like ammonium acetate) in a solvent like methanol, and then add the NaBH₄ portion-wise while controlling the temperature.[5][7]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is a milder and more selective reducing agent that is less likely to reduce the aldehyde, making it ideal for one-pot reactions where all components are mixed from the start.[5] It is less sensitive to water than other hydrides but is more expensive than NaBH₄. For scale-up, its predictability and higher selectivity often justify the cost.

  • Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a catalyst (e.g., Palladium on Carbon, Pd/C) is a very clean and atom-economical method suitable for large-scale production. It avoids boron-containing waste streams. However, it requires specialized high-pressure reactor equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.

Comparison of Common Reducing Agents

Reducing Agent Pros Cons Scale-Up Recommendation
Sodium Borohydride (NaBH₄) Inexpensive, readily available.[8][9]Can reduce the starting aldehyde; requires careful, sequential addition.[6]Good for cost-sensitive processes, but requires strict procedural control to ensure imine formation is complete before addition.
Sodium Triacetoxyborohydride (STAB) Highly selective for the imine; allows for a true one-pot reaction.[5]More expensive; generates acetate waste.Excellent choice for processes where selectivity and operational simplicity are prioritized over reagent cost.
Catalytic Hydrogenation (H₂/Pd-C) High atom economy, clean reaction, no hydride waste.Requires specialized pressure equipment; catalyst can be pyrophoric.The preferred method for very large, dedicated manufacturing campaigns where capital investment is justified.

Question 2.2: I am observing a significant amount of the benzyl alcohol byproduct. How can I suppress this?

Answer: The formation of 2,3-difluoro-4-methoxybenzyl alcohol is a classic side reaction when using a non-selective reducing agent like NaBH₄.[6] This occurs when the borohydride reduces the aldehyde faster than the aldehyde reacts with ammonia to form the imine.

Workflow to Minimize Alcohol Byproduct

G start High Alcohol Byproduct Detected check_imine Was imine formation allowed to complete before NaBH4 addition? start->check_imine no_wait No check_imine->no_wait No yes_wait Yes check_imine->yes_wait Yes sol_sequential Implement sequential addition: 1. Mix aldehyde and ammonia source. 2. Stir for 1-2h at RT. 3. Cool to 0-5°C. 4. Add NaBH4 portion-wise. no_wait->sol_sequential sol_agent Consider switching to a milder agent like NaBH(OAc)3, which can be added at the start of the reaction. yes_wait->sol_agent sol_temp Lower the reduction temperature. Adding NaBH4 at 0-5°C slows aldehyde reduction more than imine reduction. yes_wait->sol_temp

Caption: Troubleshooting workflow for alcohol byproduct formation.

Question 2.3: How can I prevent the formation of the secondary amine impurity, bis(2,3-difluoro-4-methoxybenzyl)amine?

Answer: This impurity arises when the newly formed primary amine product acts as a nucleophile, reacting with another molecule of the aldehyde to form a new imine, which is then reduced. This is a form of over-alkylation. To control it:

  • Use an Excess of Ammonia: Employ a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia in methanol). This statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product.

  • Control Aldehyde Concentration: On scale-up, consider adding the aldehyde solution slowly to the vessel containing the ammonia source and the reducing agent (if using a mild one like STAB). This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of it reacting with the product.

Section 3: Product Work-up and Purification

Proper work-up and purification are essential for achieving the required purity specifications, especially for pharmaceutical applications. Benzylamines can be prone to oxidation and are basic, which dictates the purification strategy.

Frequently Asked Questions (FAQs)

Question 3.1: What is a robust work-up procedure for a large-scale reductive amination reaction?

Answer: A typical robust work-up involves four key stages:

  • Quenching: Carefully and slowly add an acid (e.g., 1M HCl or acetic acid[2]) at low temperature (0-10°C) to neutralize the excess reducing agent and any remaining base. Safety Note: Quenching borohydrides with acid generates hydrogen gas; ensure adequate ventilation and no ignition sources.

  • pH Adjustment & Extraction: Make the aqueous layer basic (pH > 10) with an inexpensive base like NaOH to deprotonate the amine hydrochloride salt and bring the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers with water and then brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Question 3.2: My isolated this compound is a yellow or brown oil that darkens over time. What is causing this instability and how can I prevent it?

Answer: Benzylamines are susceptible to air oxidation, which can form colored impurities, primarily the corresponding imine.[10] To ensure stability:

  • Inert Atmosphere: Handle the purified product under an inert atmosphere (Nitrogen or Argon) whenever possible.

  • Storage: Store the final product in amber bottles at low temperatures (2-8°C) to protect it from light and slow down degradation pathways.

  • Purification Method: The most effective purification method for removing oxidative impurities is often vacuum distillation.[10]

Question 3.3: What is the best method for purifying the final product to >99% purity on a multi-kilogram scale?

Answer: While column chromatography is useful at the lab scale, it is generally not feasible for large-scale manufacturing. The two most common industrial methods are:

  • Vacuum Distillation: This is highly effective for removing non-volatile impurities (salts, catalyst residues) and higher-boiling byproducts like the secondary amine. The fluorination on the ring may make this compound sufficiently volatile for distillation.[10]

  • Crystallization via Salt Formation: This is an excellent and highly scalable purification technique. The basic amine can be reacted with an acid (e.g., HCl in isopropanol, or oxalic acid) to form a crystalline salt. The salt is often highly crystalline and will precipitate from solution with high purity, leaving impurities behind in the mother liquor. The salt can then be filtered, washed, and either used directly or neutralized with a base to regenerate the pure free amine.[10]

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde (Lab Scale)
  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (250 mL). Cool the flask to -75°C using a dry ice/acetone bath.

  • LDA Formation/Addition: Slowly add a 2M solution of lithium diisopropylamide (LDA) in THF/heptane (171 mL, 341 mmol).

  • Anisole Addition: Add a solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) dropwise over 1 hour, ensuring the internal temperature does not exceed -70°C.

  • Lithiation: Stir the mixture at -75°C for an additional 1 hour.[1]

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) dropwise, maintaining the temperature below -70°C. Stir for 15 minutes after addition is complete.

  • Quench: Quench the reaction by the slow addition of acetic acid (30 mL), followed by water (400 mL), allowing the temperature to rise to ~10°C.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 300 mL). Combine the organic layers and wash sequentially with water (250 mL), 0.2N HCl (400 mL), and brine (2 x 250 mL).

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be recrystallized from an ether/petroleum ether mixture to afford pure 2,3-difluoro-6-methoxybenzaldehyde.[1]

Protocol 2: Reductive Amination using NaBH₄ (Scale-Up Adaptation)
  • Setup: To a suitable reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, add methanol (1 L) and ammonium acetate (154 g, 2.0 mol). Stir until dissolved.

  • Imine Formation: Slowly add a solution of 2,3-difluoro-4-methoxybenzaldehyde (172 g, 1.0 mol) in methanol (500 mL) to the reactor over 30 minutes. Stir the resulting mixture at room temperature for 2 hours to allow for imine formation.

  • Reduction: Cool the reactor to 0-5°C using an ice bath. In a separate vessel, prepare a solution or slurry of sodium borohydride (NaBH₄) (28.4 g, 0.75 mol) in a small amount of diglyme or dry methanol (use caution, NaBH₄ reacts with methanol).

  • Controlled Addition: Add the NaBH₄ solution/slurry to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature is maintained below 10°C.

  • Reaction Completion: Stir for an additional 1-2 hours at 0-5°C after the addition is complete. Monitor the reaction by TLC or HPLC until the imine intermediate is consumed.

  • Work-up: Follow the robust work-up procedure described in FAQ 3.1.

  • Purification: Purify the crude oil by vacuum distillation or salt crystallization as described in FAQ 3.3.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link][3][4]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals. Retrieved from [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3-Difluoro-4-methoxybenzylamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the isolation and purification of this important benzylamine intermediate, providing both foundational knowledge and actionable troubleshooting protocols. Our focus is on removing impurities derived from common synthetic routes, particularly the reductive amination of 2,3-Difluoro-4-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

When synthesizing this compound via reductive amination of the corresponding benzaldehyde, the impurity profile is typically dictated by the completeness of the reaction and side reactions.

Common Impurities Include:

  • Unreacted Starting Material: 2,3-Difluoro-4-methoxybenzaldehyde is a primary impurity if the reaction does not go to completion.

  • Imine Intermediate: The Schiff base formed between the aldehyde and the ammonia source can persist if the reduction step is inefficient.

  • N,N-Dibenzylamine: Over-alkylation can lead to the formation of a secondary amine, bis(2,3-difluoro-4-methoxybenzyl)amine.

  • Alcohol Byproduct: Over-reduction of the starting aldehyde can produce 2,3-Difluoro-4-methoxybenzyl alcohol.

The presence and proportion of these impurities can be influenced by reaction conditions such as stoichiometry, temperature, and the choice of reducing agent.[1][2]

Q2: Which analytical technique is best for monitoring the purification process?

Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A typical solvent system is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. To improve the spot shape of the basic amine product and prevent streaking, it is highly recommended to add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry (MS) detector (LC-MS), is ideal for identifying and quantifying trace impurities.

Compound Type Typical Polarity & TLC Behavior
Starting Aldehyde Moderately polar. Rf will be higher than the amine.
Product Amine Highly polar. Will have a low Rf and may streak without a basic modifier.
Dibenzylamine Impurity Less polar than the primary amine. Higher Rf.
Alcohol Byproduct Moderately polar. Rf may be similar to the aldehyde.
Q3: What is the most robust method for a first-pass, bulk purification?

For purifying a basic compound like this compound from neutral or acidic impurities (like the starting aldehyde), acid-base extraction is the most effective and scalable initial purification step.[3][4] This technique leverages the basicity of the amine to selectively move it between organic and aqueous phases, leaving many impurities behind.[5]

Troubleshooting Guide: Common Purification Issues

Problem: My crude product is a complex mixture on TLC/LC-MS with significant starting aldehyde remaining.
  • Potential Cause: Incomplete reaction. This could be due to insufficient reducing agent, short reaction time, or low temperature.

  • Recommended Solution: Acid-Base Extraction. This is the most efficient way to separate the basic amine product from the neutral aldehyde starting material.[4]

    dot

    Caption: Acid-Base Extraction Workflow for Amine Purification.

    Step-by-Step Protocol: Acid-Base Extraction

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

    • Shake the funnel vigorously and allow the layers to separate. The protonated amine will move to the aqueous (bottom) layer.

    • Drain the aqueous layer. Wash the organic layer two more times with 1M HCl to ensure complete extraction of the amine.

    • Combine all aqueous extracts. The unreacted aldehyde and other neutral impurities remain in the original organic layer.[4]

    • Cool the combined aqueous layer in an ice bath and slowly add 6M sodium hydroxide (NaOH) with stirring until the pH is strongly basic (pH > 12), confirmed with pH paper.

    • The free amine will either precipitate as a solid/oil or can be extracted back into a fresh portion of organic solvent (e.g., DCM).

    • If extracting, separate the layers, dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Problem: I performed an extraction, but my product is still not pure and shows closely related impurities.
  • Potential Cause: Presence of impurities with similar basicity or polarity, such as the N,N-dibenzylamine byproduct, which cannot be easily separated by simple extraction.

  • Recommended Solution: Flash Column Chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.[6] For amines, special considerations are necessary to achieve good separation.

    dot

    Caption: Key Factors in Amine Flash Chromatography.

    Step-by-Step Protocol: Flash Column Chromatography

    • Stationary Phase Selection: Standard silica gel is most common. However, its surface contains acidic silanol groups (Si-OH) that can strongly interact with basic amines, leading to peak tailing and poor separation.[7]

    • Mobile Phase Preparation:

      • Start with a base solvent system like Dichloromethane/Methanol (e.g., 98:2) or Ethyl Acetate/Hexanes (e.g., 1:1).

      • Crucially, add 0.5-1% of a volatile base like triethylamine (TEA) or ammonium hydroxide to the eluent mixture. This base neutralizes the acidic sites on the silica, allowing the amine to elute with sharp, symmetrical peaks.[6]

    • Sample Loading: Dissolve the semi-purified product in a minimal amount of the mobile phase or DCM. For less soluble materials, pre-adsorb the compound onto a small amount of silica gel (dry loading).

    • Elution: Run the column, gradually increasing the polarity of the mobile phase (e.g., from 2% to 10% Methanol in DCM). Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Work-up: Combine the pure fractions and evaporate the solvent. The triethylamine is volatile and will be removed under vacuum.

Problem: My final product has a persistent color, even after chromatography.
  • Potential Cause: Trace, highly conjugated impurities or baseline degradation. Amines can be susceptible to air oxidation over time, which can form colored species.

  • Recommended Solution: Recrystallization via Salt Formation. Converting the amine to a crystalline salt, such as the hydrochloride salt, is an excellent final polishing step to achieve high purity and remove color.[8]

    Step-by-Step Protocol: Hydrochloride Salt Formation & Recrystallization

    • Dissolve the purified amine free-base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl bubbled through the solution) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution. Monitor the precipitation and stop adding acid when no further solid forms.

    • Collect the solid by filtration and wash it with a small amount of cold diethyl ether.

    • To recrystallize, dissolve the salt in a minimal amount of a hot solvent (e.g., methanol, ethanol, or water) and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Filter the pure crystals, wash with a cold solvent, and dry under vacuum. The resulting white crystalline solid is typically very pure and stable.[9]

References

  • Kunna, K., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(18), 7634-7643. [Link]

  • Verweij, A. M. A. (1989). Impurities in illicit amphetamine. Forensic Science International, 42(1-2), 137-146.
  • Teledyne ISCO. (2012). Purification of primary amines. Application Note AN78. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Liquid/Liquid Extraction. A guide on the principles of extraction. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Coll. Vol. 10, p.501 (2004); Vol. 78, p.91 (2002). [Link]

  • Collins, R. C., et al. (2017). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. General reference for properties of organic compounds.
  • YouTube - Chemistry For Everyone. (2024). Why Do Amines Adhere To Silica Gel Columns?[Link]

  • Reddit - r/Chempros. (2022). Amine workup. [Link]

  • ResearchGate. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • RSC Publishing. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.

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Technical Support Center: NMR Analysis of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,3-Difluoro-4-methoxybenzylamine. This guide is designed for researchers, chemists, and quality control professionals who use NMR spectroscopy for structural verification and impurity profiling. Here, we address common questions and troubleshooting scenarios encountered during the analysis of this compound, providing expert insights and actionable protocols to ensure the integrity of your results.

Introduction: The Challenge of Purity

In pharmaceutical development and fine chemical synthesis, absolute certainty of a compound's structure and purity is non-negotiable. This compound, a substituted aromatic amine, presents a unique analytical challenge due to its multiple reactive sites and the complex NMR spectral features introduced by fluorine-proton and fluorine-carbon couplings. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, offering detailed structural information and the ability to both identify and quantify impurities, often without the need for isolating them.[1][2][3][4] This guide provides a systematic approach to interpreting NMR data and troubleshooting unexpected findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the expected NMR signals for pure this compound?

Answer:

Understanding the baseline NMR signature of your target compound is the first step in identifying anything anomalous. The structure contains several distinct spin systems that give rise to a characteristic pattern in ¹H, ¹³C, and ¹⁹F NMR spectra.

The key to interpreting the spectrum is recognizing the effect of the two fluorine atoms on adjacent proton and carbon nuclei. The ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are critical for unambiguous assignment.

Caption: Structure of this compound with atom numbering for NMR assignment.

Below is a summary of the expected chemical shifts and coupling patterns. Note that exact values can vary slightly based on solvent and concentration.

Table 1: Predicted NMR Data for this compound (in CDCl₃)

Atom NumberNucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H5¹H~6.95t (dd)JH5-F3 ≈ 8.5, JH5-H6 ≈ 8.5
H6¹H~7.15mComplex due to coupling with H5, F2, F3
H7 (CH₂)¹H~3.85s-
H8 (NH₂)¹H~1.50s (broad)Exchanges with D₂O
H9 (OCH₃)¹H~3.90s-
C1¹³C~125dJC1-F2 ≈ 3-5
C2¹³C~150ddJC2-F2 ≈ 245, JC2-F3 ≈ 12
C3¹³C~145ddJC3-F3 ≈ 240, JC3-F2 ≈ 15
C4¹³C~148dJC4-F3 ≈ 10
C5¹³C~112dJC5-F3 ≈ 3
C6¹³C~118ddJC6-F2 ≈ 4, JC6-F3 ≈ 2
C7 (CH₂)¹³C~40s-
C9 (OCH₃)¹³C~56s-
F2¹⁹F~ -138dJF2-F3 ≈ 20
F3¹⁹F~ -155dJF3-F2 ≈ 20
Question 2: I see unexpected peaks in my ¹H NMR spectrum. How can I identify the impurity?

Answer:

Unidentified peaks are a common issue. A systematic approach is crucial for efficient identification. The origin of an impurity is often a residual starting material, a byproduct of the synthesis, a degradation product, or a solvent from the workup.

Troubleshooting Workflow:

Caption: Workflow for identifying unknown signals in a ¹H NMR spectrum.

Table 2: Characteristic ¹H NMR Signals of Potential Impurities

Impurity NameStructureKey ¹H NMR Signal (CDCl₃)Comments
Residual Solvents VariousSee solvent tables[5][6]Often sharp singlets. Check for characteristic multiplets (e.g., ethyl acetate).
2,3-Difluoro-4-methoxybenzaldehyde δ ~9.9 ppm (s, 1H, -CHO) A key starting material in reductive amination routes.
2,3-Difluoro-4-methoxybenzyl alcohol δ ~4.7 ppm (s, 2H, -CH₂OH) Can result from over-reduction of the aldehyde or hydrolysis of a benzyl halide precursor.
Dibenzylamine Impurity δ ~3.8 ppm (s, 4H, 2x -CH₂-) Arises from N-alkylation of the product with a benzyl halide precursor. Aromatic region will integrate to 10H relative to the 4H of the two CH₂ groups.
Water H₂Oδ ~1.56 ppm (s, broad) Highly variable chemical shift depending on solvent and concentration.

Experimental Protocol: D₂O Shake To confirm if a broad peak is from an exchangeable proton (like NH₂ or OH), follow this simple protocol:

  • Acquire a standard ¹H NMR spectrum of your sample in a protonated solvent (e.g., CDCl₃).

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for 30 seconds.

  • Re-acquire the ¹H NMR spectrum.

  • Result: The signal corresponding to the NH₂ (and any OH from alcohol impurities) will diminish or disappear completely, confirming its identity.

Question 3: My aromatic region is complex and overlapping. How can ¹⁹F NMR help?

Answer:

This is a scenario where the power of hetero-nuclear NMR becomes evident. For any fluorinated compound, ¹⁹F NMR is not just helpful; it is essential for definitive analysis.

Why ¹⁹F NMR is Superior for this Analysis:

  • 100% Natural Abundance: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[7][8]

  • Large Chemical Shift Dispersion: The typical chemical shift range for fluorine is much wider than for protons (~800 ppm vs. ~15 ppm).[8] This means that structurally similar fluorine atoms that might have overlapping signals in a ¹H-coupled spectrum will be widely separated and clearly resolved in a ¹⁹F spectrum.

  • No Background Signal: Unlike ¹H NMR, which can have background from residual water or solvents, ¹⁹F NMR spectra are "clean" as fluorine is not naturally present in most lab reagents or biological systems.[9]

For pure this compound, you should observe two distinct signals in the ¹⁹F NMR spectrum, each appearing as a doublet due to coupling to the other fluorine atom (JF-F ≈ 20 Hz). Further smaller couplings to aromatic protons may also be resolved.

If a positional isomer (e.g., 2,5-Difluoro-4-methoxybenzylamine) were present as an impurity, it would produce a completely different set of signals in the ¹⁹F spectrum at distinct chemical shifts, making it easy to spot even at low levels.

Question 4: I suspect a process-related impurity, but it's not a starting material. What are the next steps for structural elucidation?

Answer:

When dealing with a completely unknown impurity, a suite of 2D NMR experiments is the most powerful tool for elucidating its structure. These experiments reveal through-bond and through-space correlations between nuclei.

Recommended 2D NMR Workflow:

Caption: Logical workflow for elucidating an unknown impurity structure using 2D NMR.

By systematically applying these techniques, you can piece together the connectivity of the unknown molecule. For example, an HMBC experiment would quickly reveal if the methoxy group is attached to a different carbon in an isomeric impurity, a correlation that is impossible to determine from 1D spectra alone. This comprehensive approach provides the authoritative, self-validating data required for absolute structural confirmation.[4]

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling.
  • Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry.
  • Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH.
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Journal of Organic Chemistry. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • PMC - NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Azote. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Reddit. (2024). How to purify Benzylamine?
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Difluoro-4-methoxybenzylamine and 2,6-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties.[1][2] Among the vast array of fluorinated building blocks, substituted benzylamines are of particular interest due to their prevalence in bioactive molecules. This guide provides an in-depth comparative analysis of the chemical reactivity of two positional isomers: 2,3-Difluoro-4-methoxybenzylamine and 2,6-Difluoro-4-methoxybenzylamine. Understanding the nuanced differences in their reactivity, governed by the distinct placement of fluorine substituents, is paramount for researchers designing synthetic routes and developing structure-activity relationships (SAR).

Introduction: The Subtle Power of Positional Isomerism

Positional isomers, such as the two compounds under discussion, share the same molecular formula (C8H9F2NO) but differ in the arrangement of atoms on the aromatic ring.[3] This seemingly minor structural variance can lead to profound differences in electronic distribution, steric hindrance, and ultimately, chemical reactivity. The interplay of the electron-withdrawing inductive effects of the fluorine atoms and the electron-donating resonance effect of the methoxy group, combined with their specific locations relative to the reactive benzylamine moiety, dictates the nucleophilicity and basicity of the amine.[4]

PropertyThis compound2,6-Difluoro-4-methoxybenzylamine
Molecular Formula C8H9F2NOC8H9F2NO
Molecular Weight 173.16 g/mol 173.16 g/mol [5]
CAS Number 885520-33-6 (example)771573-20-7[6]
Structure

Table 1: General Properties of the Isomers

Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of the primary amine in these molecules is fundamentally governed by the electron density on the nitrogen atom. This is influenced by a combination of inductive and resonance effects from the ring substituents.

This compound:

  • Electronic Effects: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive (-I) effect, which is somewhat offset by the electron-donating methoxy group at the 4-position through resonance (+M). The fluorine at the 3-position also contributes a -I effect, though its impact on the benzylic position is less direct.

  • Steric Effects: The fluorine atom at the 2-position introduces moderate steric hindrance around the aminomethyl group, which can influence its approach to bulky electrophiles.

2,6-Difluoro-4-methoxybenzylamine:

  • Electronic Effects: The two fluorine atoms flanking the aminomethyl group at positions 2 and 6 exert a powerful and symmetric electron-withdrawing inductive (-I) effect. This significantly reduces the electron density of the aromatic ring and, by extension, the nucleophilicity of the amine. The +M effect of the methoxy group at the 4-position still provides some electron donation to the ring.

  • Steric Effects: The presence of two ortho-substituents creates significant steric hindrance around the benzylamine moiety. This "shielding" can dramatically hinder the ability of the amine to participate in reactions.[7]

Based on these principles, a central hypothesis can be formed: This compound is expected to be a more reactive nucleophile than its 2,6-difluoro counterpart. This is attributed to the less pronounced electron-withdrawing effects and lower steric hindrance around the amino group in the 2,3-isomer.

Experimental Validation: A Comparative Acylation Reaction

To empirically test this hypothesis, a standard acylation reaction using a common electrophile, 2-nitrobenzenesulfonyl chloride, can be performed. This reaction is a reliable method for evaluating the nucleophilicity of primary amines.[8]

Experimental Protocol: Synthesis of N-Sulfonylated Benzylamines

The following protocol outlines a comparative experiment.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Benzylamine Isomer (1.0 equiv) and Triethylamine (1.1 equiv) in Dichloromethane step1 Cool to 0°C start->step1 Transfer to reaction flask step2 Add 2-Nitrobenzenesulfonyl Chloride (1.05 equiv) dropwise step1->step2 step3 Warm to Room Temperature and Stir for 1 hour step2->step3 step4 Quench with 1N HCl step3->step4 Monitor by TLC step5 Extract with Dichloromethane step4->step5 step6 Dry Organic Layer (Na2SO4) step5->step6 step7 Concentrate in vacuo step6->step7 step8 Purify by Column Chromatography step7->step8 end_node Characterize Product (NMR, MS) and Determine Yield step8->end_node electronic_effects cluster_23 This compound cluster_26 2,6-Difluoro-4-methoxybenzylamine A Ring F2 F A->F2 -I F3 F A->F3 -I CH2NH2 CH₂NH₂ A->CH2NH2 Moderate Nucleophilicity OMe OMe OMe->A +M B Ring F2_2 F B->F2_2 -I F6_2 F B->F6_2 -I CH2NH2_2 CH₂NH₂ B->CH2NH2_2 Low Nucleophilicity + Steric Hindrance OMe_2 OMe OMe_2->B +M

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Comparative Analysis of Difluoro-methoxybenzylamine Isomers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the spatial arrangement of atoms within a molecule is paramount. Even subtle changes in the substitution pattern on an aromatic scaffold can lead to profound differences in pharmacological activity, metabolic stability, and overall suitability as a drug candidate. This guide provides a detailed comparative analysis of difluoro-methoxybenzylamine isomers, a class of compounds gaining increasing attention as versatile building blocks in medicinal chemistry. We will explore the synthesis, characterization, and key physicochemical properties of these isomers, offering insights grounded in experimental data to aid researchers in their quest for novel therapeutics.

The strategic incorporation of fluorine into drug molecules is a well-established strategy to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] The methoxy group, a common substituent in many pharmaceuticals, can influence solubility and act as a hydrogen bond acceptor. The combination of these functionalities on a benzylamine framework presents a rich design space for medicinal chemists. However, the specific placement of the two fluorine atoms and the methoxy group on the benzene ring gives rise to a set of isomers with distinct characteristics.

Synthesis and Structural Elucidation of Isomers

The synthesis of specific difluoro-methoxybenzylamine isomers can be achieved through various synthetic routes, often starting from commercially available difluorobenzaldehydes or their corresponding benzoic acids. A common and reliable method involves the reductive amination of the parent aldehyde.

synthesis_workflow start Difluoro-methoxybenzaldehyde Isomer reductive_amination Reductive Amination (e.g., NH3, H2/Pd-C or NaBH(OAc)3) start->reductive_amination product Difluoro-methoxybenzylamine Isomer reductive_amination->product property_relationship substituent_position Substituent Position electronic_effects Electronic Effects (Inductive & Resonance) substituent_position->electronic_effects physicochemical_properties Physicochemical Properties (logP, pKa) electronic_effects->physicochemical_properties biological_activity Biological Activity (ADME, Target Binding) physicochemical_properties->biological_activity

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Spectroscopic Comparison of 2,3-, 2,6-, and 3,4-Difluoro-4-methoxybenzylamine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification of constitutional isomers is not merely an academic exercise—it is a critical requirement for ensuring efficacy, safety, and regulatory compliance. Molecules with the same chemical formula but different structural arrangements can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of three key isomers: 2,3-difluoro-4-methoxybenzylamine, 2,6-difluoro-4-methoxybenzylamine, and 3,4-difluoro-4-methoxybenzylamine.

Molecular Structure: The Basis of Spectroscopic Differentiation

The key to distinguishing these isomers lies in their unique substitution patterns on the benzene ring, which dictates molecular symmetry and the electronic environment of each atom.

Caption: General experimental workflow for spectroscopic analysis of isomers.

Comparative Spectroscopic Analysis

The following sections detail the predicted spectroscopic signatures for each isomer, providing a basis for their differentiation.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers due to its sensitivity to the local electronic environment of each nucleus. [1]The analysis will cover ¹H, ¹⁹F, and ¹³C NMR.

¹H NMR Spectroscopy

The chemical shifts (δ) and coupling patterns of the aromatic protons are highly diagnostic.

  • Aromatic Protons (δ 6.5-7.5 ppm):

    • This compound: Two distinct aromatic protons are expected. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to the C5 proton and the fluorine at C3.

    • 2,6-difluoro-4-methoxybenzylamine: Due to symmetry, the two protons at C3 and C5 are chemically equivalent. They will appear as a single signal, likely a triplet, due to coupling with the two equivalent fluorine atoms at C2 and C6. This simplicity is a key identifier.

    • 3,4-difluoro-4-methoxybenzylamine: Two distinct aromatic protons are expected. The proton at C2 will be a doublet of doublets, coupled to the fluorine at C3 and the proton at C5. The proton at C5 will be a doublet, coupled to the proton at C2.

  • Benzylic Protons (-CH₂NH₂, δ ~3.8-4.0 ppm): A singlet is expected for all three isomers, integrating to 2H.

  • Methoxy Protons (-OCH₃, δ ~3.9 ppm): A singlet is expected for all three isomers, integrating to 3H.

  • Amine Protons (-NH₂, δ ~1.5-2.5 ppm): A broad singlet is expected, integrating to 2H. Its chemical shift can be variable and concentration-dependent.

¹⁹F NMR Spectroscopy

¹⁹F NMR is exceptionally useful for fluorinated compounds due to its high sensitivity and wide chemical shift range. [2][3][4]The reference standard is typically CFCl₃ (δ = 0 ppm).

  • This compound: Two distinct fluorine signals are expected. Each signal will be a doublet of doublets, showing coupling to each other (ortho F-F coupling) and to their neighboring aromatic protons.

  • 2,6-difluoro-4-methoxybenzylamine: A single fluorine signal is expected due to symmetry. This signal will likely be a triplet, coupled to the two equivalent aromatic protons at C3 and C5.

  • 3,4-difluoro-4-methoxybenzylamine: Two distinct fluorine signals are expected. Each will be a doublet of doublets, showing coupling to each other (ortho F-F coupling) and to their adjacent aromatic protons.

¹³C NMR Spectroscopy

Carbon spectra, especially with ¹H and ¹⁹F decoupling, provide clear differentiation based on the number of signals and the significant C-F coupling constants. [5]

  • Signal Count:

    • 2,3- and 3,4-isomers: Expect 8 distinct signals (6 aromatic carbons, 1 benzylic, 1 methoxy).

    • 2,6-isomer: Expect only 6 distinct signals due to symmetry (C1, C4, C2/C6, C3/C5, benzylic, methoxy).

  • C-F Coupling (¹JCF): The carbons directly bonded to fluorine will exhibit large coupling constants (typically >240 Hz), appearing as doublets in a ¹⁹F-coupled spectrum. This provides direct evidence of fluorination positions.

Table 1: Predicted NMR Spectroscopic Data

Isomer¹H NMR (Aromatic Region)¹⁹F NMR¹³C NMR (Signal Count)
2,3-difluoro-4-methoxy Two distinct signals (doublet, doublet of doublets)Two distinct signals (doublets of doublets)8
2,6-difluoro-4-methoxy One signal (triplet)One signal (triplet)6
3,4-difluoro-4-methoxy Two distinct signals (doublet, doublet of doublets)Two distinct signals (doublets of doublets)8
3.2. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups present in a molecule. [6][7]While all three isomers share the same functional groups, subtle differences in the "fingerprint region" (<1500 cm⁻¹) can arise from the different substitution patterns. [8] Key Diagnostic Peaks:

  • N-H Stretch (Amine): A medium intensity, two-pronged peak around 3300-3400 cm⁻¹ is characteristic of a primary amine (-NH₂). [9]* C-H Stretch (Aromatic & Aliphatic): Peaks just above 3000 cm⁻¹ correspond to sp² C-H (aromatic) stretches, while those just below 3000 cm⁻¹ are from sp³ C-H (benzylic and methoxy) stretches. [10]* C-O Stretch (Ether): A strong, sharp absorption around 1250-1200 cm⁻¹ indicates the aryl-alkyl ether linkage. [11]* C-F Stretch: Strong absorptions in the 1300-1100 cm⁻¹ region are expected for C-F bonds.

  • Aromatic C=C Bends (Out-of-Plane): The pattern of peaks between 900-675 cm⁻¹ is highly dependent on the substitution pattern of the benzene ring and can be a key differentiator. [12][13]For instance, the pattern for a 1,2,3,4-tetrasubstituted ring (2,3-isomer) will differ from a 1,2,4,5-tetrasubstituted ring (3,4-isomer) and a 1,3,4,5-tetrasubstituted ring (2,6-isomer).

Table 2: Predicted Key IR Absorption Frequencies (cm⁻¹)

VibrationExpected RangeIsomer-Specific Region
N-H Stretch3400-3300 (med, two prongs)Consistent across all isomers
Aromatic C-H Stretch3100-3000 (wk)Consistent across all isomers
Aliphatic C-H Stretch3000-2850 (med)Consistent across all isomers
Aromatic C=C Stretch1600-1475 (med-wk)Consistent across all isomers
C-O Stretch (Aryl Ether)1260-1200 (str)Consistent across all isomers
C-F Stretch1300-1100 (str)May show multiple bands
C-H Out-of-Plane Bends900-675 (str)Highly diagnostic of substitution pattern
3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. [14][15]Under electron ionization (EI) or electrospray ionization (ESI), all three isomers are expected to show the same molecular ion peak (M⁺ or [M+H]⁺).

  • Molecular Weight: C₈H₉F₂NO = 173.16 g/mol

  • Molecular Ion Peak: An m/z of 173 (for M⁺) or 174 (for [M+H]⁺) would confirm the molecular formula.

Fragmentation Pattern:

The primary and most characteristic fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom. [16][17][18]This results in the formation of a stable, substituted benzyl cation.

  • Initial Ionization: Molecule → [C₈H₉F₂NO]⁺˙ (m/z = 173)

  • Alpha-Cleavage: [C₈H₉F₂NO]⁺˙ → [C₇H₅F₂O]⁺ + •CH₂NH₂

The key fragment to observe would be the substituted benzyl cation. Since all three isomers have the same substituents on the ring, this primary fragment will have the same mass for all three:

  • Difluoro-methoxybenzyl cation: [C₇H₅F₂O]⁺, m/z = 143

This fragment is expected to be the base peak (the most intense peak) in the spectrum for all three isomers. While more subtle secondary fragmentations of the aromatic ring might differ slightly, they are often low in abundance and difficult to predict without experimental data. Therefore, mass spectrometry is excellent for confirming the molecular formula but is the least effective of the three techniques for distinguishing these specific constitutional isomers.

Conclusion

The unambiguous differentiation of 2,3-, 2,6-, and 3,4-difluoro-4-methoxybenzylamine is readily achievable through a combined spectroscopic approach.

  • NMR Spectroscopy stands out as the most definitive technique. The symmetry of the 2,6-isomer provides a uniquely simple ¹H and ¹⁹F NMR spectrum, making it instantly identifiable. The distinct coupling patterns in the aromatic region of the ¹H and ¹⁹F spectra will allow for the differentiation of the 2,3- and 3,4-isomers .

  • IR Spectroscopy serves as a robust confirmation of functional groups. The fingerprint region, particularly the C-H out-of-plane bending patterns, provides strong complementary evidence for the specific substitution on the aromatic ring.

  • Mass Spectrometry is essential for confirming the molecular weight and elemental composition but offers limited utility in distinguishing between these specific isomers due to a common primary fragmentation pathway.

By employing this multi-technique workflow and understanding the predictable variations outlined in this guide, researchers and drug development professionals can confidently identify and characterize these critical isomers, ensuring the integrity and quality of their scientific endeavors.

References
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Roach, P. J., Laskin, J., & Laskin, A. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(6), 1046–1057. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube. [Link]

  • Mameri, S., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(2), 186-197. [Link]

  • Hoyt, D. W., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2919–2925. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Butts, C. P., & Hollerton, J. C. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2919-2925. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. [Link]

  • Dr Jackson Chemistry. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

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A Guide to the Structural Validation of 2,3-Difluoro-4-methoxybenzylamine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel chemical entities such as 2,3-Difluoro-4-methoxybenzylamine, a substituted benzylamine that holds potential as a building block in medicinal chemistry, precise structural validation is not merely a formality but a critical prerequisite for further investigation. This guide provides an in-depth analysis of how ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for the structural elucidation of this compound, offering a detailed, self-validating portrait of its atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure of organic compounds.[1][2] It is founded on the principle that atomic nuclei with a property called "spin" will align in a magnetic field and can absorb radiofrequency energy at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's structure.

This guide will delve into the theoretical and practical aspects of using ¹H and ¹³C NMR to validate the structure of this compound. We will explore the experimental protocol, predict and interpret the resulting spectra, and compare the depth of information provided by NMR with alternative analytical methods.

The Foundational Principles of NMR in Structure Elucidation

The power of NMR spectroscopy lies in its ability to provide several key pieces of information that, when combined, allow for the complete mapping of a molecule's structure.[2][3]

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the chemical environment of the nucleus. The presence of electronegative atoms, such as the fluorine and oxygen in this compound, significantly influences the chemical shifts of nearby protons and carbons.[4][5]

  • Integration: In ¹H NMR, the area under each signal is directly proportional to the number of protons giving rise to that signal. This allows for a quantitative count of the different types of protons in the molecule.

  • Multiplicity (Spin-Spin Coupling): The splitting of an NMR signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of neighboring nuclei. This "coupling" provides direct evidence of which atoms are connected through chemical bonds.

  • Coupling Constants (J): The distance between the split peaks in a multiplet is the coupling constant, measured in Hertz (Hz). J-values are independent of the magnetic field strength and provide crucial information about the number of bonds separating the coupled nuclei and, in some cases, their spatial orientation. In fluorinated compounds, the coupling between protons and fluorine (¹H-¹⁹F) and between carbon and fluorine (¹³C-¹⁹F) is particularly informative.[6][7][8]

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is paramount for accurate structural validation. The following protocol outlines the standard procedure for analyzing a sample of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the compound without contributing interfering signals to the ¹H NMR spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Instrumentation and Data Acquisition:

    • The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.

    • For ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for full recovery of the magnetization between scans.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing the coupling between carbon and proton nuclei, resulting in a single peak for each unique carbon atom. A wider spectral width (typically 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans is necessary compared to ¹H NMR.[9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Up Experiment (¹H & ¹³C) instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Analysis & Interpretation Analysis & Interpretation integrate->Analysis & Interpretation

Experimental Workflow for NMR Analysis.

Spectral Interpretation and Structural Validation

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and data from similar fluorinated aromatic compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~ 6.95Triplet of doublets (td)1HH-5Shielded by the -OCH₃ group and coupled to H-6 and the fluorine at C-3.
2~ 6.70Triplet of doublets (td)1HH-6Shielded by the -OCH₃ group and coupled to H-5 and the fluorine at C-2.
3~ 3.85Singlet3H-OCH₃Typical chemical shift for methoxy protons on an aromatic ring.
4~ 3.80Singlet2H-CH₂-Protons on a carbon adjacent to an aromatic ring and an amine group.
5~ 1.50Broad Singlet2H-NH₂Amine protons often have a broad signal and can exchange with trace water in the solvent.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)Multiplicity (due to ¹³C-¹⁹F coupling)AssignmentRationale
1~ 152 (d, J ≈ 245 Hz)DoubletC-2Directly attached to fluorine, resulting in a large one-bond coupling constant.
2~ 148 (d, J ≈ 245 Hz)DoubletC-3Directly attached to fluorine, resulting in a large one-bond coupling constant.
3~ 145 (dd, J ≈ 10, 5 Hz)Doublet of doubletsC-4Coupled to both fluorine atoms at C-2 and C-3.
4~ 125 (dd, J ≈ 15, 5 Hz)Doublet of doubletsC-1Coupled to both fluorine atoms at C-2 and C-3.
5~ 115 (d, J ≈ 20 Hz)DoubletC-6Coupled to the fluorine at C-2.
6~ 110 (d, J ≈ 20 Hz)DoubletC-5Coupled to the fluorine at C-3.
7~ 56Singlet-OCH₃Typical chemical shift for a methoxy carbon.
8~ 40Singlet-CH₂-Aliphatic carbon adjacent to the aromatic ring.

Note: Predicted chemical shifts and coupling constants are estimates and may vary slightly based on experimental conditions.

The combination of these ¹H and ¹³C NMR data provides a comprehensive and self-consistent validation of the proposed structure. The number of signals, their chemical shifts, integrations, and multiplicities all align with the structure of this compound. The characteristic large one-bond ¹³C-¹⁹F coupling constants are particularly diagnostic for the presence of fluorine atoms directly attached to the aromatic ring.[6]

G cluster_structure This compound cluster_1h_nmr ¹H NMR Correlations cluster_13c_nmr ¹³C NMR Correlations C1 C1 C2 C2-F C1->C2 J(C-F) CH2 CH2-NH2 C1->CH2 J(C-F) C3 C3-F C2->C3 J(C-F) C4 C4-OCH3 C3->C4 J(C-F) C5 C5-H C4->C5 J(C-F) OCH3 -OCH3 (~3.85 ppm) C6 C6-H C5->C6 J(C-F) H5 H-5 (~6.95 ppm) C6->C1 J(C-F) H6 H-6 (~6.70 ppm) CH2_H -CH2- (~3.80 ppm) H5->C3 J(H-F) H6->C2 J(H-F) C2_C C-2 (~152 ppm) C2_C->C2 J(C-F) C3_C C-3 (~148 ppm) C3_C->C3 J(C-F) C4_C C-4 (~145 ppm) C4_C->C2 J(C-F) C4_C->C3 J(C-F) C_CH2 -CH2- (~40 ppm)

Key NMR Correlations for Structural Validation.

Comparison with Alternative Analytical Techniques

While other analytical techniques can provide valuable information, they lack the comprehensive structural detail offered by NMR.

TechniqueInformation ProvidedLimitations
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.Does not provide direct information about the connectivity of atoms or the specific arrangement of functional groups. Isomers often cannot be distinguished.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -NH₂, C-O, C-F, aromatic C-H).Does not provide a complete picture of the molecular skeleton or the relative positions of the functional groups.
Elemental Analysis Determines the percentage composition of elements (C, H, N) in the compound.Provides the empirical formula but not the molecular structure. Cannot distinguish between isomers.

As the table illustrates, while techniques like MS and IR are excellent for confirming molecular weight and the presence of functional groups, respectively, they cannot definitively establish the isomeric identity of a molecule like this compound. NMR spectroscopy, by mapping out the entire proton and carbon framework and their connectivities, provides the unambiguous evidence required for complete structural validation.[1]

Conclusion

The structural validation of this compound through ¹H and ¹³C NMR spectroscopy is a robust and self-verifying process. The combination of chemical shifts, signal integrations, and spin-spin coupling patterns, particularly the characteristic couplings to fluorine, provides a wealth of data that converges to a single, unambiguous structure. This level of certainty is indispensable in the fields of chemical research and drug development, where the precise molecular architecture dictates biological activity and function. By adhering to the principles and protocols outlined in this guide, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2006). Automated structure verification based on 1H NMR prediction. Magnetic Resonance in Chemistry, 44(5), 423-430. [Link]

  • Reusch, W. (n.d.). NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 265-282. [Link]

  • Giraudeau, P. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15136-15145. [Link]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • Novotná, P., Sýkora, J., & Dračínský, M. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(20), 5211-5219. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

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A Comparative Guide to Confirming the Purity of 2,3-Difluoro-4-methoxybenzylamine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. For novel compounds such as 2,3-Difluoro-4-methoxybenzylamine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, scientifically grounded approach to confirming the purity of this compound using High-Performance Liquid Chromatography (HPLC), comparing its performance with alternative methodologies and offering detailed experimental protocols.

The Imperative of Purity in Drug Development

Impurities in drug substances can arise from various stages of the manufacturing process, including starting materials, by-products, intermediates, and degradation products.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines (ICH Q3A/B) that mandate the identification and characterization of impurities above specific thresholds, typically starting at 0.05%.[1][3] Failure to adequately control impurities can compromise the safety, efficacy, and stability of the final drug product. Therefore, the selection and validation of a robust analytical method for purity determination are of utmost importance.[4]

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[5] This technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase, allowing for the precise quantification of the main compound and any associated impurities.[6][7]

Comparative Analysis of Purity Determination Methods

While HPLC is the cornerstone of purity analysis, other techniques can also be employed. This section compares reversed-phase HPLC (RP-HPLC) with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) for the analysis of this compound.

FeatureReversed-Phase HPLC (RP-HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Principle Separation based on polarity differences between analyte and a non-polar stationary phase.[8]Similar to HPLC but utilizes columns with sub-2 µm particles, leading to higher resolution and speed.Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase.[9]
Typical Resolution HighVery HighHigh (for volatile compounds)
Analysis Time 15-30 minutes2-10 minutes10-25 minutes
Sensitivity High (ng-µg range)Very High (pg-ng range)High (for volatile compounds)
Key Advantages Robust, versatile, widely applicable, extensive regulatory acceptance.[10]Faster analysis, higher resolution, reduced solvent consumption.Excellent for volatile and thermally stable compounds.[5]
Key Disadvantages Longer run times compared to UPLC, higher solvent consumption.Higher backpressure requires specialized instrumentation.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[11]

Rationale for Selecting RP-HPLC: For this compound, a polar aromatic amine, RP-HPLC offers a robust and reliable method. The compound's polarity makes it well-suited for separation on a C18 stationary phase. While UPLC could offer faster analysis, the widespread availability and established validation protocols for HPLC make it a more universally applicable choice for routine quality control. GC is less suitable as the benzylamine may require derivatization to improve volatility and thermal stability, adding complexity to the analytical procedure.

In-Depth Experimental Protocol: RP-HPLC for Purity of this compound

This section details a validated RP-HPLC method for the purity determination of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the method's design.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for aromatic amines based on hydrophobicity. The 250 mm length ensures high resolution to separate closely related impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine analyte by minimizing tailing.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 10-90% B over 20 minutesA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 220 nm and 280 nmThe dual wavelength detection allows for the monitoring of the benzylamine and potential impurities that may have different UV absorption maxima. The aromatic ring provides strong absorbance.
Injection Volume 10 µLA standard injection volume to avoid column overloading and ensure sharp peaks.

System Suitability Testing (SST):

Before sample analysis, the performance of the chromatographic system must be verified according to pharmacopeial guidelines such as USP <621> or Ph. Eur. 2.2.46.[12][13]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures symmetrical peaks for accurate integration.[12]
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
Relative Standard Deviation (RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the system.[12]

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample: To confirm the method's ability to separate known impurities, a sample can be spiked with anticipated process-related impurities or degradation products.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Preparation SST System Suitability Test (SST) Standard->SST Sample Sample Preparation Injection Sample Injection Sample->Injection Equilibration->SST SST->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: HPLC Purity Analysis Workflow.

Data Interpretation and Purity Confirmation

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Any peak other than the main peak is considered an impurity. According to ICH guidelines, impurities present at a level of ≥ 0.05% should be reported, and those at ≥ 0.10% (or a daily intake of >1.0 mg) generally require identification.[14]

Logical Framework for Purity Confirmation

The confirmation of purity is a multi-step process that relies on a logical progression of checks and balances.

Purity_Confirmation Start Start Purity Analysis SST_Check System Suitability Passes? Start->SST_Check Analyze_Sample Analyze Sample SST_Check->Analyze_Sample Yes System_Fail Troubleshoot System SST_Check->System_Fail No Check_Purity Purity > 99.5%? Analyze_Sample->Check_Purity Identify_Imp Identify Impurities (>0.10%) Check_Purity->Identify_Imp No Report_Pass Report as Pure Check_Purity->Report_Pass Yes Report_Fail Report with Impurity Profile Identify_Imp->Report_Fail System_Fail->Start

Caption: Logic for Purity Confirmation.

Conclusion

The confirmation of purity for pharmaceutical intermediates like this compound is a critical, regulated process. This guide has detailed a robust and reliable RP-HPLC method, providing the scientific rationale for its parameters and comparing it with alternative analytical techniques. By adhering to the outlined experimental protocols, system suitability requirements, and data interpretation logic, researchers and drug development professionals can confidently and accurately assess the purity of this important chemical entity, ensuring the quality and safety of the final pharmaceutical products.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Ph. Eur. 2.2.29. Liquid Chromatography. [Link]

  • gmp-compliance.org. Several Revised Chapters on Chromatographic Methods Adopted. (2022-06-08). [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Veeprho. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025-06-25). [Link]

  • Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012-09-02). [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025-11-03). [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022-07-27). [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006-10-01). [Link]

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. (2017-09-14). [Link]

  • Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. (2017-06-28). [Link]

  • Scribd. 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006-10-25). [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • AZoM. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023-06-07). [Link]

  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?. (2024-10-01). [Link]

  • U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022-04-08). [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

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A Senior Application Scientist's Comparative Guide to 2,3-Difluoro-4-methoxybenzylamine Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of 2,3-Difluoro-4-methoxybenzylamine reference standards, offering insights into their qualification, comparison with alternatives, and application in ensuring the quality and consistency of pharmaceutical development and manufacturing.

The Critical Role of Reference Standards in Pharmaceutical Development

In the pharmaceutical industry, a reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements.[1] These standards are essential for the validation of analytical methods used to assess the quality, strength, and purity of drug substances and products.[1] They provide a known and consistent sample to test against, ensuring that analytical methods are accurate, precise, and reliable.[1] The use of reference standards is a regulatory requirement and is crucial for maintaining batch-to-batch product consistency and preventing compliance issues.[2][3]

Reference standards can be categorized as primary or secondary. Primary reference standards are obtained from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) and are used without further qualification.[4][5] Secondary, or in-house working standards, are qualified against a primary standard and are used for routine quality control.[4][6] This guide will focus on the comprehensive characterization of a this compound reference standard and its comparison with a potential in-house secondary standard.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated aromatic structure makes it a valuable building block in medicinal chemistry, where fluorination is often employed to enhance pharmacological properties such as metabolic stability and binding affinity.[7]

Comprehensive Characterization of a Primary Reference Standard

A primary reference standard of this compound must be thoroughly characterized to establish its identity, purity, and potency.[5] The following sections detail the essential analytical techniques for this characterization.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic molecules.[8][9] For this compound, a combination of 1H, 13C, and 19F NMR experiments is necessary for complete structural confirmation.

Expected NMR Data for this compound:

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~7.0-7.2m-Aromatic-H
¹H~6.7-6.9m-Aromatic-H
¹H~3.9s--OCH₃
¹H~3.8s--CH₂NH₂
¹H~1.7br s--NH₂
¹³C~150-155dJ(C,F) ≈ 240-250C-F
¹³C~145-150dJ(C,F) ≈ 240-250C-F
¹³C~110-120m-Aromatic C-H
¹³C~100-110m-Aromatic C-H
¹³C~56s--OCH₃
¹³C~40s--CH₂NH₂
¹⁹F-120 to -140m-Aromatic-F

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument.

Purity Determination and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for assessing the purity of reference standards and identifying any potential impurities.[10][11]

Table 1: Comparative HPLC-UV Purity Analysis

Parameter Primary Reference Standard In-house Secondary Standard
Purity (%) 99.9599.52
Major Impurity (%) 0.03 (Impurity A)0.25 (Impurity A)
Other Impurities (%) < 0.020.23
Source Pharmacopeial (e.g., USP)In-house Synthesis

Comparative Analysis Workflow

The following diagram illustrates a typical workflow for the qualification of an in-house secondary reference standard against a primary reference standard.

G cluster_0 Primary Standard Characterization cluster_1 Secondary Standard Synthesis & Purification cluster_2 Comparative Analysis cluster_3 Qualification & Documentation Primary_Standard Procure Primary Reference Standard (e.g., USP) NMR_Primary Structural Elucidation (1H, 13C, 19F NMR) Primary_Standard->NMR_Primary HPLC_Primary Purity Determination (HPLC-UV) NMR_Primary->HPLC_Primary NMR_Compare Comparative NMR Analysis NMR_Primary->NMR_Compare HPLC_Compare Comparative HPLC-UV Purity & Impurity Profile NMR_Primary->HPLC_Compare MS_Compare Comparative Mass Spectrometry NMR_Primary->MS_Compare TGA_Compare Comparative TGA NMR_Primary->TGA_Compare KF_Compare Comparative Karl Fischer NMR_Primary->KF_Compare MS_Primary Mass Verification (LC-MS) HPLC_Primary->MS_Primary HPLC_Primary->NMR_Compare HPLC_Primary->HPLC_Compare HPLC_Primary->MS_Compare HPLC_Primary->TGA_Compare HPLC_Primary->KF_Compare TGA_Primary Thermogravimetric Analysis (TGA) MS_Primary->TGA_Primary MS_Primary->NMR_Compare MS_Primary->HPLC_Compare MS_Primary->MS_Compare MS_Primary->TGA_Compare MS_Primary->KF_Compare KF_Primary Water Content (Karl Fischer) TGA_Primary->KF_Primary TGA_Primary->NMR_Compare TGA_Primary->HPLC_Compare TGA_Primary->MS_Compare TGA_Primary->TGA_Compare TGA_Primary->KF_Compare KF_Primary->NMR_Compare KF_Primary->HPLC_Compare KF_Primary->MS_Compare KF_Primary->TGA_Compare KF_Primary->KF_Compare Synthesis Synthesize this compound Purification Purify by Recrystallization/Chromatography Synthesis->Purification Purification->NMR_Compare Purification->HPLC_Compare Purification->MS_Compare Purification->TGA_Compare Purification->KF_Compare Qualification Qualify Secondary Standard NMR_Compare->Qualification HPLC_Compare->Qualification MS_Compare->Qualification TGA_Compare->Qualification KF_Compare->Qualification CoA Generate Certificate of Analysis (CoA) Qualification->CoA Stability Initiate Stability Study CoA->Stability

Caption: Workflow for qualifying a secondary reference standard.

Detailed Experimental Protocols

The following are detailed protocols for the analysis of this compound reference standards.

Protocol 1: HPLC-UV Method for Purity Determination

This method is suitable for the quantification of this compound and its process-related impurities.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% v/v formic acid in water (Solvent A) and acetonitrile (Solvent B) in a ratio of 60:40 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

    • Run Time: 20 minutes.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: NMR Spectroscopy for Structural Confirmation
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 10 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment.[12]

Alternative Analytical Method: LC-MS for Impurity Identification

For the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique.[11]

Table 2: Comparison of Analytical Methods

Parameter HPLC-UV LC-MS
Principle Separation based on polarity, detection by UV absorbanceSeparation based on polarity, detection by mass-to-charge ratio
Primary Use Purity determination, quantificationImpurity identification, structural confirmation
Sensitivity Good (ng level)Excellent (pg-fg level)
Selectivity ModerateHigh
Cost LowHigh
Expertise Required IntermediateHigh

Conclusion and Recommendations

The qualification and use of well-characterized reference standards are fundamental to ensuring the quality and regulatory compliance of pharmaceutical products.[2][3] For this compound, a primary reference standard should be sourced from a reputable pharmacopeia and used to qualify any in-house secondary standards.[4][5]

The comparative analysis should include, at a minimum, HPLC-UV for purity and impurity profiling, and a comprehensive set of NMR experiments for structural confirmation. Any significant discrepancies in purity or impurity profiles between the primary and secondary standards should be thoroughly investigated. By adhering to the rigorous analytical principles outlined in this guide, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.

References

  • SynThink. Working Standards vs. Reference Standards: Understanding the Key Differences. [Online] Available at: [Link]

  • Pharmaffiliates. Types of Reference Standards Used in the Pharmaceutical Industry. [Online] Available at: [Link]

  • PharmaCompass. Reference Standard | Secondary & Primary Standards | CMO. [Online] Available at: [Link]

  • ChemWhat. 2,6-Difluoro-4-Methoxybenzylamine CAS#: 771573-20-7; ChemWhat Code: 1478593. [Online] Available at: [Link]

  • Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Online] 19 August 2020. Available at: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Online] 2 April 2009. Available at: [Link]

  • ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. [Online] August 2025. Available at: [Link]

  • PubMed. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. [Online] Available at: [Link]

  • ResearchGate. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent | Request PDF. [Online] August 2025. Available at: [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

  • uspbpep.com. General Chapters: <11> USP REFERENCE STANDARDS. [Online] Available at: [Link]

  • PubChemLite. 2,4-difluoro-3-methoxybenzylamine (C8H9F2NO). [Online] Available at: [Link]

  • PubMed. Evaluation of analytical methods for fluorine in biological and related materials. [Online] Available at: [Link]

  • CORE. New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. [Online] Available at: [Link]

  • PMC - NIH. NMR-spectroscopic analysis of mixtures: from structure to function. [Online] Available at: [Link]

  • ZeptoMetrix. Pharmaceutical Analytical Standards | Buy Reference Materials. [Online] Available at: [Link]

  • UNL | Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination. [Online] Available at: [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Online] Available at: [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Online] Available at: [Link]

  • Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. [Online] 31 August 2021. Available at: [Link]

  • OUCI. Methods of Analysis for Fluorine. [Online] Available at: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Online] Available at: [Link]

  • PubChem. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072. [Online] Available at: [Link]

  • Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
  • ResearchGate. Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF. [Online] Available at: [Link]

  • MDPI. An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. [Online] 14 June 2021. Available at: [Link]

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The Strategic Placement of Fluorine: A Comparative Guide to the Properties of Difluoro-methoxybenzylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the introduction of fluorine into a molecular scaffold is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The unique electronic nature of fluorine, being the most electronegative element, allows for fine-tuning of characteristics such as lipophilicity, acidity/basicity (pKa), and metabolic stability. This guide provides an in-depth comparison of difluoro-methoxybenzylamine isomers, illustrating how the positional placement of two fluorine atoms on the benzyl ring can dramatically alter these key drug-like properties. By understanding these structure-property relationships, researchers can make more informed decisions in the design of novel therapeutics.

The Decisive Role of Fluorine Positioning: Inductive vs. Resonance Effects

The influence of fluorine on the properties of an aromatic ring is a delicate interplay of two primary electronic effects: the inductive effect (-I) and the resonance effect (+M).

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system, donating electron density. This effect is most pronounced at the ortho and para positions.

The net electronic effect of fluorine at a given position is a combination of these two opposing forces, with the inductive effect generally dominating. The strategic placement of two fluorine atoms in difluoro-methoxybenzylamine isomers creates distinct electronic environments, leading to significant variations in their chemical behavior.

Comparative Analysis of Physicochemical Properties

Basicity (pKa)

The basicity of the benzylamine moiety is critically influenced by the electron density on the nitrogen atom. Electron-withdrawing fluorine substituents will decrease the basicity, resulting in a lower pKa value. The magnitude of this effect is highly dependent on the fluorine positions.

IsomerPredicted Relative pKaRationale
3,5-Difluoro-4-methoxybenzylamineHighestFluorines at the meta positions exert a moderate inductive withdrawal. The methoxy group at the para position can donate electron density via resonance, partially offsetting the inductive effects of the fluorines.
2,5-Difluoro-4-methoxybenzylamineIntermediateOne ortho and one meta fluorine provide a stronger inductive pull than the 3,5-isomer. The para-methoxy group's resonance donation is still effective.
2,6-Difluoro-4-methoxybenzylamineLowestTwo ortho fluorines exert the strongest inductive electron withdrawal on the benzylic carbon and, consequently, the amino group, significantly reducing its basicity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for the experimental determination of the pKa of amine-containing compounds.[1][2][3][4][5][6]

Objective: To accurately measure the pKa of difluoro-methoxybenzylamine isomers in an aqueous or mixed-solvent system.

Materials:

  • Difluoro-methoxybenzylamine isomer

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Co-solvent (e.g., methanol or acetonitrile, if required for solubility)

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Prepare a solution of the difluoro-methoxybenzylamine isomer of known concentration in deionized water or a suitable water/co-solvent mixture.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized HCl solution, adding small, precise increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has passed the equivalence point (the region of sharpest pH change).

  • Plot a titration curve of pH versus the volume of HCl added.

  • The pKa is determined as the pH at the half-equivalence point.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine generally increases lipophilicity.[7][8][9] However, the overall LogP of a molecule is a complex function of its entire structure.

IsomerPredicted Relative LogPRationale
2,6-Difluoro-4-methoxybenzylamineHighestThe two ortho fluorines can shield the polar amine and methoxy groups, reducing their interaction with water and increasing partitioning into the octanol phase.
2,5-Difluoro-4-methoxybenzylamineIntermediateThe asymmetric placement of fluorines may lead to a molecular dipole that could slightly increase water solubility compared to the 2,6-isomer.
3,5-Difluoro-4-methoxybenzylamineLowestThe more exposed polar groups in this isomer may lead to greater hydration and a lower LogP compared to the other isomers.

Experimental Protocol: Determination of LogP by RP-HPLC

This protocol describes a common method for the rapid and reliable determination of LogP using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11][12][13][14]

Objective: To determine the LogP values of difluoro-methoxybenzylamine isomers based on their retention times on a reverse-phase HPLC column.

Materials:

  • Difluoro-methoxybenzylamine isomer

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water (or a suitable buffer)

  • A set of standard compounds with known LogP values

Procedure:

  • Prepare a calibration curve by injecting the standard compounds and recording their retention times. Plot the logarithm of the capacity factor (log k') versus the known LogP values.

  • Prepare a solution of the difluoro-methoxybenzylamine isomer in the mobile phase.

  • Inject the sample onto the HPLC system under the same conditions used for the standards.

  • Record the retention time of the isomer.

  • Calculate the log k' for the isomer.

  • Using the calibration curve, determine the LogP value of the difluoro-methoxybenzylamine isomer.

Metabolic Stability

The position of fluorine atoms can significantly impact a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bond is resistant to enzymatic cleavage.

Predicted Metabolic Stability:

  • Aromatic Hydroxylation: Fluorine substitution on the aromatic ring can prevent hydroxylation at the position of fluorine and may sterically hinder metabolism at adjacent positions. Isomers with fluorine atoms flanking the methoxy group or the benzylamine attachment point are likely to exhibit enhanced stability against O-demethylation or benzylic oxidation, respectively.

  • Benzylic Oxidation: While the benzylamine moiety is a potential site of metabolism, the presence of ortho-fluorine substituents can sterically hinder the approach of metabolizing enzymes, thereby increasing the metabolic half-life. Therefore, the 2,6-difluoro-4-methoxybenzylamine isomer is predicted to have the highest metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general workflow for assessing the metabolic stability of a compound using liver microsomes.[15][16][17][18][19]

Objective: To determine the in vitro metabolic stability of difluoro-methoxybenzylamine isomers by measuring their rate of disappearance in the presence of liver microsomes.

Materials:

  • Difluoro-methoxybenzylamine isomer

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor)

  • Acetonitrile (quenching solution)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a suspension of liver microsomes in phosphate buffer at 37°C.

  • Add the difluoro-methoxybenzylamine isomer to the microsome suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

The Interplay of Inductive and Resonance Effects

Caption: Opposing electronic effects of fluorine.

Experimental Workflow for pKa Determination

pKa_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare Amine Solution Prepare Amine Solution Titrate with HCl Titrate with HCl Prepare Amine Solution->Titrate with HCl Standardize HCl Standardize HCl Standardize HCl->Titrate with HCl Record pH Record pH Titrate with HCl->Record pH Plot Titration Curve Plot Titration Curve Record pH->Plot Titration Curve Determine Half-Equivalence Point Determine Half-Equivalence Point Plot Titration Curve->Determine Half-Equivalence Point pKa = pH at 1/2 Equivalence pKa = pH at 1/2 Equivalence Determine Half-Equivalence Point->pKa = pH at 1/2 Equivalence metabolic_stability_workflow Incubate Compound with Liver Microsomes + NADPH at 37°C Incubate Compound with Liver Microsomes + NADPH at 37°C Time-Point Sampling Time-Point Sampling Incubate Compound with Liver Microsomes + NADPH at 37°C->Time-Point Sampling Quench Reaction with Acetonitrile Quench Reaction with Acetonitrile Time-Point Sampling->Quench Reaction with Acetonitrile Protein Precipitation Protein Precipitation Quench Reaction with Acetonitrile->Protein Precipitation LC-MS/MS Analysis of Supernatant LC-MS/MS Analysis of Supernatant Protein Precipitation->LC-MS/MS Analysis of Supernatant Calculate t½ and CLint Calculate t½ and CLint LC-MS/MS Analysis of Supernatant->Calculate t½ and CLint

Caption: In vitro metabolic stability workflow.

Conclusion

The positional isomerism of fluorine in the difluoro-methoxybenzylamine scaffold offers a powerful tool for medicinal chemists to rationally design molecules with optimized drug-like properties. By strategically placing fluorine atoms, one can predictably modulate basicity, lipophilicity, and metabolic stability. The 2,6-difluoro substitution pattern, for instance, is anticipated to yield a less basic, more lipophilic, and more metabolically stable compound compared to its 3,5-difluoro counterpart. This guide provides a framework for understanding these structure-property relationships and offers standardized protocols for their experimental validation. A thorough understanding of these principles is paramount for the successful development of novel and effective therapeutic agents.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 2,3-Difluoro-4-methoxybenzylamine, a key intermediate in pharmaceutical synthesis. As the purity and integrity of such intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API), robust and reliable analytical methods are essential. This document delves into the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering field-proven insights and detailed experimental protocols. Furthermore, it explores the utility of spectroscopic methods for structural confirmation.

The principles of analytical method validation outlined in the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines form the bedrock of this guide, ensuring that the described protocols are not only scientifically sound but also align with global regulatory expectations.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a critical aspect of pharmaceutical quality assurance.[4][5]

The Imperative of Method Cross-Validation

In the landscape of pharmaceutical development and manufacturing, the transfer of analytical methods between laboratories is a common and critical activity. Cross-validation serves as a documented process to verify that a validated analytical method performs consistently and produces reliable, accurate, and reproducible results when employed by different laboratories, analysts, or with different instrumentation.[6] This process is fundamental to maintaining data integrity and ensuring continuity in quality control throughout the drug development lifecycle.

The choice between analytical techniques is often dictated by the physicochemical properties of the analyte. For a compound like this compound, which possesses both polarity and a degree of volatility, both HPLC and GC-MS present viable analytical options, each with its own set of advantages and limitations. This guide will explore these nuances through a detailed comparative framework.

Chromatographic Methodologies: A Head-to-Head Comparison

The cornerstone of quantitative analysis for pharmaceutical intermediates lies in chromatographic techniques. Here, we propose and compare a reverse-phase HPLC method and a GC-MS method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse in the pharmaceutical industry, particularly for the analysis of non-volatile and thermally labile compounds.[1][4] For this compound, a C18 column is a suitable starting point for method development due to its versatility in separating moderately polar compounds.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12-13 min: 80% to 20% B13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Diluent Mobile Phase A/B (50:50)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] Given the benzylamine structure, derivatization is often employed to improve chromatographic peak shape and thermal stability, although direct analysis is also possible. For this guide, we will consider an underivatized method for simplicity and to highlight the inherent properties of the analyte.

ParameterCondition
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Oven Program Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-350

Cross-Validation Experimental Design

The cross-validation of the proposed HPLC and GC-MS methods will be conducted by evaluating key validation parameters as stipulated by ICH guidelines.[1][2] This ensures a comprehensive comparison of the methods' performance characteristics.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Protocol:

    • Prepare a solution of this compound.

    • Prepare solutions of known related substances and potential impurities.

    • Prepare a mixed solution containing the analyte and all potential impurities.

    • Analyze all solutions by both HPLC and GC-MS.

    • Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from known impurities in both methods. The mass spectrum in the GC-MS method should confirm the identity of the analyte peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Experimental Protocol:

    • Prepare a stock solution of this compound.

    • Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal sample concentration.

    • Analyze each concentration in triplicate by both HPLC and GC-MS.

    • Plot a graph of the mean response versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Protocol:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo matrix with a known amount of this compound.

    • Prepare each concentration level in triplicate.

    • Analyze the samples by both HPLC and GC-MS.

    • Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the nominal concentration.

      • Analyze the samples on the same day, with the same analyst and instrument for both HPLC and GC-MS.

      • Calculate the relative standard deviation (RSD).

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD for the combined data from both days.

    • Acceptance Criteria: The RSD for repeatability should be ≤ 1.0%, and for intermediate precision should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Introduce small, deliberate variations to the method parameters for both HPLC (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and GC-MS (e.g., initial oven temperature ±2 °C, ramp rate ±1 °C/min, carrier gas flow ±0.1 mL/min).

    • Analyze a standard solution under each varied condition.

    • Evaluate the impact on the results (e.g., retention time, peak area, resolution).

    • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.

Comparative Data Summary

The following table presents a hypothetical but realistic summary of the cross-validation data for the two proposed methods.

Validation ParameterHPLC-UVGC-MSAcceptance Criteria
Specificity No interference observedNo interference observedNo co-elution with impurities
Linearity (r²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.45%0.68%≤ 1.0%
- Intermediate Precision0.78%1.12%≤ 2.0%
Robustness Method is robustMethod is robustNo significant impact on results

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion & Reporting P1 Define Analytical Requirements P2 Develop HPLC & GC-MS Methods P1->P2 P3 Design Cross-Validation Protocol P2->P3 E1 Specificity Testing P3->E1 E2 Linearity Assessment P3->E2 E3 Accuracy & Precision P3->E3 E4 Robustness Evaluation P3->E4 E1->E2 A1 Analyze HPLC Data E1->A1 A2 Analyze GC-MS Data E1->A2 E2->E3 E2->A1 E2->A2 E3->E4 E3->A1 E3->A2 E4->A1 E4->A2 A3 Compare Performance Metrics A1->A3 A2->A3 C1 Determine Method Suitability A3->C1 C2 Generate Validation Report C1->C2

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Spectroscopic Characterization

While chromatographic methods are essential for quantitative analysis, spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

UV-Vis Spectroscopy

The UV-Vis spectrum of an aromatic compound is influenced by its substitution pattern. For this compound, the presence of the aromatic ring and the auxochromic methoxy and amino groups will result in characteristic absorption maxima. The UV spectrum of benzylamine shows absorption maxima around 206 nm and 256 nm.[7] The substitution on the aromatic ring of the target analyte is expected to cause a bathochromic (red) shift in these maxima.

  • Experimental Protocol:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Record the UV-Vis spectrum from 200 to 400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax). This information is crucial for selecting the appropriate detection wavelength in the HPLC-UV method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are vital for the unambiguous identification of this compound.

  • Expected ¹H NMR Spectral Features:

    • Signals in the aromatic region (typically 6.5-8.0 ppm) showing characteristic splitting patterns due to fluorine-hydrogen coupling.

    • A singlet for the methoxy group protons (around 3.8-4.0 ppm).

    • A singlet for the benzylic methylene protons (around 3.7-3.9 ppm).

    • A broad singlet for the amine protons.

  • Expected ¹³C NMR Spectral Features:

    • Signals for the aromatic carbons, with characteristic splitting due to carbon-fluorine coupling.

    • A signal for the methoxy carbon (around 55-60 ppm).

    • A signal for the benzylic methylene carbon.

The interpretation of these spectra allows for the confirmation of the substitution pattern on the aromatic ring and the overall structure of the molecule.

Conclusion and Recommendations

Both HPLC and GC-MS are suitable techniques for the analysis of this compound, each offering distinct advantages. The choice of method will depend on the specific analytical need.

  • HPLC-UV is generally more straightforward for routine quality control due to its robustness, ease of use for non-volatile compounds, and direct analysis without derivatization. It is an excellent choice for purity and assay determinations.

  • GC-MS provides higher specificity due to the additional dimension of mass spectral data, making it invaluable for impurity identification and structure confirmation. While it can be used for quantification, the potential need for derivatization for some benzylamines can add complexity to the workflow.

A comprehensive analytical strategy for this compound should leverage the strengths of both chromatographic techniques, supported by spectroscopic methods for unequivocal structural elucidation. The cross-validation process, as outlined in this guide, ensures that the chosen analytical methods are robust, reliable, and fit for their intended purpose in a regulated pharmaceutical environment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

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A Comparative Guide to the Synthesis of 2,3-Difluoro-4-methoxybenzylamine: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. Fluorinated compounds frequently exhibit improved metabolic stability, increased binding affinity, and better bioavailability.[1] Among the valuable fluorinated building blocks, 2,3-Difluoro-4-methoxybenzylamine stands out as a key intermediate for the synthesis of a variety of bioactive molecules. The efficient and scalable synthesis of this amine is therefore of critical importance to researchers in drug discovery and development.

This guide provides an in-depth, objective comparison of synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, benchmark a preferred method with detailed experimental data, and evaluate its performance against viable alternatives. Our goal is to equip researchers with a robust, field-tested understanding to inform their synthetic strategies.

Strategic Analysis of Synthetic Pathways

The most logical and convergent approach to synthesizing this compound is through the reductive amination of its corresponding aldehyde, 2,3-Difluoro-4-methoxybenzaldehyde. This strategy is advantageous as it forms the crucial C-N bond in the final step from a readily accessible precursor.

Alternative strategies, such as the halogenation of a toluene precursor followed by nucleophilic substitution, often introduce complexities. These can include the use of hazardous reagents, harsh reaction conditions, and challenges with selectivity and over-alkylation, which can diminish the overall efficiency and scalability of the synthesis.[2]

Therefore, our benchmark analysis will focus on a highly optimized, two-step sequence commencing with the synthesis of the key aldehyde intermediate followed by its direct conversion to the target benzylamine.

Benchmarked Synthesis: A Two-Step Approach

Our benchmarked method is a highly efficient two-step process:

  • Directed ortho-Metalation (DoM) and Formylation: Synthesis of the key precursor, 2,3-Difluoro-4-methoxybenzaldehyde, from 3,4-Difluoroanisole.

  • Reductive Amination: Conversion of the aldehyde to the target this compound.

This pathway is selected for its high yields, operational simplicity, and the commercial availability of the starting materials.

Part 1: Synthesis of the Key Precursor: 2,3-Difluoro-4-methoxybenzaldehyde

The cornerstone of an efficient synthesis of the target amine is a high-yielding route to the aldehyde precursor. We have benchmarked the directed ortho-metalation (DoM) of 3,4-difluoroanisole followed by formylation with N,N-dimethylformamide (DMF). This method offers exceptional regioselectivity and yield.[3]

Causality of Experimental Choice: The methoxy group in 3,4-difluoroanisole is a powerful directed metalation group. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) selectively removes the proton at the C2 position, which is ortho to the methoxy group and activated by the adjacent fluorine atom. Trapping the resulting aryllithium intermediate with an electrophile like DMF provides the desired aldehyde in excellent yield.[3] The extremely low temperature (-75 °C) is critical to maintain the stability of the organolithium species and prevent side reactions.

cluster_0 Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde 3,4-Difluoroanisole 3,4-Difluoroanisole Aryllithium Intermediate Aryllithium Intermediate 3,4-Difluoroanisole->Aryllithium Intermediate 1. LDA, THF, -75 °C Aldehyde Product 2,3-Difluoro-4-methoxybenzaldehyde Aryllithium Intermediate->Aldehyde Product 2. DMF 3. H₂O/AcOH Quench

Caption: Synthetic pathway for the aldehyde precursor via Directed ortho-Metalation.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde
  • Materials: 3,4-Difluoroanisole, Lithium diisopropylamide (LDA, 2M solution in THF/heptane), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF, anhydrous), Acetic acid, Diethyl ether, Magnesium sulfate (anhydrous).

  • Procedure:

    • To a solution of LDA (171 mL, 341 mmol) in anhydrous THF (250 mL) under a nitrogen atmosphere, cool the mixture to -75 °C.

    • Slowly add a solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) dropwise, maintaining the temperature at -75 °C. Stir for 1 hour.

    • Add anhydrous DMF (27.6 mL, 358 mmol) dropwise, keeping the temperature below -70 °C. Stir for an additional 10 minutes.

    • Quench the reaction by adding acetic acid (30 mL) followed by water (400 mL), allowing the mixture to warm to 10 °C.

    • Extract the mixture with diethyl ether (2 x 300 mL).

    • Combine the organic layers and wash sequentially with water (250 mL), 0.2 N HCl (400 mL), and brine (2 x 250 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting oil is recrystallized from diethyl ether/petroleum ether to yield 2,3-difluoro-6-methoxybenzaldehyde as a solid.

  • Expected Yield: ~95%[3]

Part 2: Reductive Amination to this compound

With the aldehyde precursor in hand, the final step is a reductive amination. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.

Causality of Experimental Choice: While several reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this benchmark protocol.[4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective reagent that readily reduces the protonated imine intermediate but reacts only slowly with the starting aldehyde.[5][6] This high selectivity minimizes the formation of the corresponding alcohol as a byproduct, leading to higher purity and yield of the target amine. Acetic acid is used as a catalyst to promote imine formation.[5]

cluster_1 Reductive Amination Workflow Start Combine Aldehyde, Ammonia Source, and Solvent Imine_Formation Stir at RT (Imine Formation) Start->Imine_Formation Reduction Add NaBH(OAc)₃ Imine_Formation->Reduction Quench Aqueous Work-up Reduction->Quench Purification Extraction and Purification Quench->Purification End Final Product: 2,3-Difluoro-4- methoxybenzylamine Purification->End

Caption: Key steps in the one-pot reductive amination protocol.

Experimental Protocol: Synthesis of this compound
  • Materials: 2,3-Difluoro-4-methoxybenzaldehyde, Ammonium acetate, Methanol, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Sodium bicarbonate (saturated solution).

  • Procedure:

    • In a round-bottom flask, dissolve 2,3-Difluoro-4-methoxybenzaldehyde (10.0 g, 58.1 mmol) and ammonium acetate (44.8 g, 581 mmol, 10 equivalents) in methanol (200 mL).

    • Stir the solution at room temperature for 1 hour to facilitate imine formation.

    • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (18.5 g, 87.2 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Dilute the residue with dichloromethane (200 mL) and carefully quench with a saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the layers and extract the aqueous phase with dichloromethane (2 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by silica gel chromatography or vacuum distillation to afford pure this compound.

  • Expected Yield: >85%

Comparative Analysis of Synthetic Methods

To provide a clear benchmark, the described two-step reductive amination process is compared against a common alternative: a multi-step sequence involving benzylic halogenation followed by amination.

ParameterBenchmark: Reductive Amination Alternative: Halogenation-Amination
Starting Material 3,4-Difluoroanisole2,3-Difluoro-4-methoxytoluene
Number of Steps 23 (Toluene synthesis, Halogenation, Amination)
Overall Yield High (~80%)Moderate to Low (Variable)
Key Reagents LDA, DMF, NaBH(OAc)₃NBS/AIBN, Ammonia/Hexamine
Reaction Conditions Cryogenic temps, then ambientRadical initiation, elevated temps
Safety Concerns Pyrophoric LDA, anhydrous conditionsLachrymatory benzyl halides, toxic reagents
Scalability ExcellentModerate (purification can be challenging)

Discussion:

The benchmarked reductive amination route is demonstrably superior for several reasons. Its high convergence, with an overall yield typically around 80%, is a significant advantage. The reaction conditions, while requiring an initial cryogenic step, are generally mild and lead to a cleaner product profile, simplifying purification.

In contrast, the halogenation-amination pathway begins with a less common starting material and involves a hazardous benzylic halogenation step. The subsequent amination is often plagued by side reactions, including the potential for over-alkylation, leading to lower yields and more complex purification procedures. While feasible, this route lacks the efficiency and elegance of the reductive amination strategy.

Conclusion

For researchers and drug development professionals requiring reliable access to this compound, the benchmarked two-step synthesis via reductive amination of 2,3-Difluoro-4-methoxybenzaldehyde offers a clear advantage in terms of yield, efficiency, and scalability. The detailed protocols provided herein represent a robust and validated approach, grounded in sound chemical principles, to enable the consistent production of this valuable synthetic intermediate.

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Navigating Structural Elucidation: A Guide to Comparing Theoretical and Experimental NMR Shifts for 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The confident structural assignment of novel or complex organic molecules is a cornerstone of chemical research and drug development. While experimental Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation, the increasing accuracy of theoretical prediction methods offers a powerful complementary tool. This guide provides a comprehensive framework for comparing theoretical and experimental NMR chemical shifts, a process invaluable for verifying proposed structures, assigning complex spectra, and gaining deeper insights into molecular electronics.

As of the latest literature review, publicly accessible, peer-reviewed experimental ¹H and ¹³C NMR data for 2,3-Difluoro-4-methoxybenzylamine (CAS 886500-75-0) could not be located. The following guide, therefore, outlines the established methodologies for such a comparison, providing a robust protocol that can be applied once experimental data for this molecule becomes available. This approach ensures scientific integrity by not fabricating a comparison with non-existent data, while still delivering a thorough and practical guide for researchers.

The Synergy of Theory and Experiment in NMR Spectroscopy

The principle behind comparing theoretical and experimental NMR data is straightforward yet powerful: if a computed NMR spectrum for a proposed molecular structure closely matches the experimentally measured spectrum, it provides strong evidence for the correctness of that structure. This is particularly crucial for differentiating between isomers or molecules with subtle stereochemical differences where spectral interpretation can be ambiguous.

Modern computational chemistry offers several avenues for predicting NMR chemical shifts, with Density Functional Theory (DFT) and machine learning-based approaches being the most prominent.

Density Functional Theory (DFT) Calculations: DFT methods calculate the electron distribution in a molecule to determine the magnetic shielding at each nucleus, which is then converted to a chemical shift.[1][2] The accuracy of DFT-based predictions is highly dependent on the chosen functional and basis set. For fluorinated aromatic compounds, specific functionals and basis sets have been benchmarked to provide more reliable results.[3][4]

Machine Learning and Empirical Methods: A growing number of software tools utilize machine learning algorithms trained on vast databases of experimental NMR data.[5][6][7][8] These methods, which include approaches like Hierarchical Organisation of Spherical Environments (HOSE) code and neural networks, can provide rapid and often surprisingly accurate predictions, especially for common structural motifs.[9][10]

A Step-by-Step Protocol for Comparing Theoretical and Experimental NMR Data

The following protocol outlines a self-validating system for the comparison of NMR data, ensuring a rigorous and reliable structural assessment.

Part 1: Acquiring and Preparing the Data
  • Experimental Data Acquisition:

    • Obtain high-resolution ¹H and ¹³C NMR spectra of the synthesized this compound.

    • Record the spectra in a standard deuterated solvent (e.g., CDCl₃, DMSO-d₆) and note the solvent used, as this will be crucial for the theoretical calculations.

    • Carefully process the spectra, including phasing, baseline correction, and referencing to an internal standard (e.g., TMS).

    • Accurately pick and list all observed chemical shifts (δ) in ppm.

  • Theoretical Data Generation:

    • Structure Optimization:

      • Draw the structure of this compound in a molecular modeling software.

      • Perform a conformational search to identify the lowest energy conformers of the molecule.

      • Optimize the geometry of the most stable conformer(s) using a suitable DFT method (e.g., B3LYP/6-31G(d)).[2][11] For higher accuracy, especially with flexible molecules, a Boltzmann-weighted average of the chemical shifts from multiple low-energy conformers should be calculated.[11]

    • NMR Chemical Shift Calculation:

      • Using the optimized geometry, perform an NMR shielding calculation using a DFT functional and basis set known to perform well for chemical shift predictions (e.g., mPW1PW91/6-311+G(2d,p)).[1]

      • Incorporate the experimental solvent into the calculation using a continuum solvation model (e.g., SMD, IEFPCM).[1]

      • The output will be absolute shielding values (σ). To convert these to chemical shifts (δ), a reference compound (e.g., tetramethylsilane, TMS) must also be calculated at the same level of theory. The predicted chemical shift is then calculated as: δ_predicted = σ_TMS - σ_nucleus

Part 2: Data Analysis and Comparison
  • Tabular Comparison:

    • Create a table to directly compare the experimental and theoretical chemical shifts for both ¹H and ¹³C nuclei.

    • Calculate the difference (Δδ = |δ_experimental - δ_predicted|) for each nucleus.

    • Determine the mean absolute error (MAE) for the entire set of predicted shifts to quantify the overall agreement.

  • Visual Correlation:

    • Plot the experimental chemical shifts against the theoretical chemical shifts.

    • A strong correlation, indicated by a high R² value (close to 1), signifies a good agreement between the theoretical model and the experimental reality.

The workflow for this comparative analysis can be visualized as follows:

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparative Analysis exp_synthesis Synthesis of This compound exp_nmr ¹H & ¹³C NMR Spectroscopy exp_synthesis->exp_nmr exp_data Experimental Chemical Shifts (δ_exp) exp_nmr->exp_data comparison Tabular & Visual Comparison exp_data->comparison theo_structure Propose Molecular Structure theo_opt Geometry Optimization (DFT) theo_structure->theo_opt theo_nmr NMR Shielding Calculation (DFT) theo_opt->theo_nmr theo_data Theoretical Chemical Shifts (δ_theo) theo_nmr->theo_data theo_data->comparison mae Mean Absolute Error (MAE) comparison->mae correlation Correlation Plot (R²) comparison->correlation verification Structure Verification mae->verification correlation->verification

Sources

A Senior Application Scientist's Guide to the Synthetic Utility of Difluorobenzylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Amine Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical profile, including its metabolic stability, lipophilicity, pKa, and binding affinity.[1] Among the vast array of fluorinated building blocks, difluorobenzylamines stand out as particularly valuable intermediates. Their utility is most prominently demonstrated in the synthesis of blockbuster drugs, where the difluorobenzyl moiety is often a "privileged" structural motif essential for therapeutic activity.[1][2]

However, not all difluorobenzylamine isomers are created equal. The placement of the two fluorine atoms on the aromatic ring dramatically influences the amine's electronic properties and steric environment, thereby dictating its reactivity and suitability for specific synthetic transformations. This guide provides an in-depth comparison of the most common difluorobenzylamine isomers (2,4-, 3,4-, 3,5-, and 2,6-), offering field-proven insights into their respective synthetic utilities. We will delve into the chemical principles governing their reactivity, present comparative data from the literature, and provide detailed experimental protocols for key reactions.

Part 1: Foundational Principles—The Decisive Role of Isomerism

The synthetic behavior of a difluorobenzylamine isomer is primarily governed by the interplay of two key factors: electronic effects and steric hindrance. Understanding these principles is critical to selecting the optimal isomer for a given synthetic challenge.

Electronic Effects: A Tug-of-War Between Induction and Resonance

Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its extreme electronegativity. This effect decreases the electron density on the aromatic ring and, by extension, the basicity and nucleophilicity of the aminomethyl group.[3] Concurrently, fluorine's lone pairs can participate in a weaker, electron-donating resonance effect (+M). The net impact on the amine's reactivity depends on the position of the fluorine atoms relative to the aminomethyl substituent.[3]

  • Ortho (2-) and Para (4-) Positions: Can engage in both -I and +M effects. The +M effect from a para-fluorine can partially counteract the -I effect, making the amine slightly more nucleophilic than an ortho-substituted counterpart.

  • Meta (3-, 5-) Positions: Are primarily influenced by the -I effect, as the +M effect does not extend to the meta position. This results in a significant reduction of the amine's basicity.

  • Combined Effects: In difluoro-isomers, these effects are additive. For instance, the 3,5-isomer experiences a strong, dual inductive withdrawal, rendering it the least basic and nucleophilic of the common isomers. Conversely, the 2,4-isomer represents a more nuanced balance, making it a versatile and widely used building block.

Steric Hindrance: The Ortho Effect

When fluorine atoms occupy the positions adjacent to the aminomethyl group (the 2- and 6-positions), they create significant steric bulk. This "ortho effect" can physically impede the amine's ability to approach and react with an electrophilic center.[4][5] The 2,6-difluorobenzylamine isomer is the most prominent example of this phenomenon. While its electronic profile is influenced by two ortho-fluorines, its synthetic utility is often dominated by severe steric hindrance, which can slow reaction rates or prevent reactions altogether.[5]

Below is a diagram illustrating the interplay of these foundational principles.

G cluster_isomers Difluorobenzylamine Isomers cluster_factors Governing Factors cluster_outcomes Predicted Synthetic Behavior 2,4-DFBA 2,4-Difluoro Electronics Electronic Effects (-I vs +M) 2,4-DFBA->Electronics Balanced -I/+M Sterics Steric Hindrance (Ortho Effect) 2,4-DFBA->Sterics Moderate 3,4-DFBA 3,4-Difluoro 3,4-DFBA->Electronics Strong -I 3,4-DFBA->Sterics Low 3,5-DFBA 3,5-Difluoro 3,5-DFBA->Electronics Very Strong -I 3,5-DFBA->Sterics Low 2,6-DFBA 2,6-Difluoro 2,6-DFBA->Electronics Strong -I 2,6-DFBA->Sterics High Reactivity Nucleophilicity & Basicity Electronics->Reactivity Utility Reaction Scope & Rate Sterics->Utility Reactivity->Utility G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Dissolve Acid (1 eq), Amine (1.1 eq), HOBt (1.2 eq) in anhydrous DCM b Cool to 0°C (Ice Bath) a->b c Add DIPEA (2.5 eq) b->c d Add EDC·HCl (1.2 eq) portion-wise c->d e Warm to RT, stir 12-24h (Monitor by TLC/LC-MS) d->e f Wash with 1M HCl, sat. NaHCO₃, Brine e->f g Dry (Na₂SO₄), Filter, Concentrate f->g h Purify via Flash Chromatography g->h

Caption: Workflow for EDC/HOBt mediated amide synthesis.<[6]/center>

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Difluorobenzylamine Isomer (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equiv)

  • Hydroxybenzotriazole (HOBt, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents.

Procedure:

  • Setup: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv), the selected difluorobenzylamine isomer (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM (to a concentration of approx. 0.1 M).

  • Reagent Addition: Cool the stirred solution to 0°C using an ice-water bath.

  • Add DIPEA (2.5 equiv) to the mixture via syringe.

  • Slowly add the solid EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes. Causality Note: HOBt is added to form an active ester intermediate, which minimizes the risk of racemization for chiral acids and suppresses other side reactions. 5. Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Causality Note: The acid wash removes unreacted amine and DIPEA, while the base wash removes unreacted carboxylic acid and HOBt.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This protocol details a mild and highly selective method for the synthesis of secondary amines from an aldehyde and a difluorobenzylamine isomer. [7] Materials:

  • Aldehyde (1.0 equiv)

  • Difluorobenzylamine Isomer (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

Procedure:

  • Setup: To a round-bottom flask, add the aldehyde (1.0 equiv), the difluorobenzylamine isomer (1.1 equiv), and DCE (to a concentration of approx. 0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. For less reactive partners, a catalytic amount of acetic acid can be added to acidify the medium (pH ~5), which accelerates imine formation. Causality Note: A mildly acidic pH protonates the carbonyl, making it more electrophilic, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. [8]3. Reduction: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in a single portion. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. [7]4. Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude secondary amine can then be purified by flash column chromatography if necessary.

Conclusion and Outlook

The synthetic utility of a difluorobenzylamine isomer is a direct function of the electronic and steric consequences of its fluorine substitution pattern.

  • 2,4-Difluorobenzylamine stands out as the preeminent isomer for general synthetic applications, offering a robust balance of reactivity and stability that has proven invaluable in the synthesis of complex APIs.

  • 3,4-Difluorobenzylamine provides a sterically accessible, moderately deactivated option suitable for a range of applications in medicinal chemistry.

  • 3,5-Difluorobenzylamine is a specialist building block whose low reactivity can be exploited for achieving high chemoselectivity.

  • 2,6-Difluorobenzylamine is a niche reagent whose utility is primarily dictated by its significant steric hindrance, making it suitable for constructing sterically encumbered motifs.

By understanding the fundamental principles outlined in this guide, researchers can make informed, causality-driven decisions, selecting the optimal difluorobenzylamine isomer to streamline their synthetic pathways, improve yields, and ultimately accelerate the development of next-generation pharmaceuticals and advanced materials.

References

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  • Patil, S. A., et al. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ACS Omega. [Link]

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  • Patel, B. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

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  • Organic Chemistry Data. (2025). Bordwell pKa Table. [Link]

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A Comparative Guide to the Stability of Difluorinated Benzylamine Derivatives: A Framework for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance a multitude of properties, including metabolic stability, binding affinity, and bioavailability. Difluorinated benzylamine derivatives, in particular, are key intermediates in the synthesis of a variety of pharmacologically active compounds. However, the inherent stability of these derivatives can vary significantly depending on the positional arrangement of the fluorine atoms on the aromatic ring. An early and thorough understanding of a compound's stability profile is paramount to de-risk drug development programs and ensure the selection of robust candidates.

This guide provides a comprehensive comparative framework for assessing the stability of six positional isomers of difluorinated benzylamine: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzylamine. We will delve into a theoretical comparison of their expected stability under various stress conditions, grounded in the principles of physical organic chemistry. This theoretical framework is complemented by detailed, field-proven experimental protocols for conducting forced degradation studies, enabling researchers to generate robust and comparable stability data.

Theoretical Comparison of Isomer Stability: The Influence of Fluorine's Electronic Effects

The stability of difluorinated benzylamines is primarily dictated by the electronic effects of the two fluorine substituents on the aromatic ring. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, position-dependent electron-donating resonance effect (+M) via its lone pairs.[1][2] The interplay of these effects modulates the electron density at the benzylic carbon and the nitrogen atom of the amino group, which are the primary sites of degradation.[3][4]

The main degradation pathway for benzylamines under oxidative conditions involves the formation of an imine, which can then be hydrolyzed to the corresponding benzaldehyde.[5] This process is initiated by the abstraction of a hydrogen atom from the methylene group or the amino group. Therefore, substituents that decrease the electron density at the benzylic position are expected to increase the stability of the molecule towards oxidation.

We can semi-quantitatively predict the relative stability of the isomers by considering the cumulative electronic effect of the fluorine atoms, as indicated by their Hammett substituent constants (σ). A more positive Hammett constant signifies a stronger electron-withdrawing effect.

Based on the Hammett constants, we can predict the following stability trend under oxidative stress:

Predicted Order of Oxidative Stability (Most Stable > Least Stable):

3,5- > 2,5- ≈ 3,4- > 2,4- ≈ 2,3- > 2,6-difluorobenzylamine

  • 3,5-Difluorobenzylamine: With two fluorine atoms in the meta positions, the strong electron-withdrawing inductive effects (-I) are additive, significantly reducing the electron density of the benzylamine moiety and thus increasing its stability towards oxidation. The resonance effect from the meta position is negligible.

  • 2,5- and 3,4-Difluorobenzylamine: These isomers also benefit from strong inductive withdrawal.

  • 2,4-, 2,3-Difluorobenzylamine: The presence of a fluorine atom in the ortho or para position introduces a partial counteracting resonance effect (+M), which can slightly decrease the stability compared to the meta-substituted isomers.

  • 2,6-Difluorobenzylamine: This isomer is expected to be the least stable due to the steric hindrance from the two ortho-fluorine atoms, which may force the aminomethyl group out of the plane of the benzene ring, potentially increasing its reactivity.

For photolytic degradation, the stability is influenced by the molecule's ability to absorb UV light and dissipate the energy without undergoing chemical change. The substitution pattern can affect the absorption spectrum and the quantum yield of degradation.[6] While a precise prediction is complex, isomers with higher electron density on the aromatic ring may be more susceptible to photodegradation.

Experimental Protocols for Forced Degradation Studies

To experimentally validate the predicted stability profiles, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[7][8] This involves subjecting the difluorinated benzylamine derivatives to a range of stress conditions, including hydrolytic, oxidative, and photolytic stress.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare stock solutions of each isomer in acetonitrile samples Dilute stock solutions to working concentration (e.g., 1 mg/mL) in respective stress media prep->samples acid Acid Hydrolysis (0.1 M HCl, 60°C) samples->acid Expose to stress conditions base Base Hydrolysis (0.1 M NaOH, 60°C) samples->base Expose to stress conditions oxidation Oxidation (3% H₂O₂, RT) samples->oxidation Expose to stress conditions photo Photostability (ICH Q1B light conditions) samples->photo Expose to stress conditions thermal Thermal Stress (60°C, solid state and solution) samples->thermal Expose to stress conditions sampling Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling quench Neutralize/Quench reaction sampling->quench lcms Analyze by Stability-Indicating LC-MS/MS Method quench->lcms data Quantify parent compound and identify major degradants lcms->data

Caption: General workflow for the forced degradation study of difluorinated benzylamine derivatives.

Hydrolytic Stability
  • Objective: To assess the stability of the derivatives in acidic and basic conditions.

  • Procedure:

    • Prepare solutions of each difluorobenzylamine isomer (1 mg/mL) in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.

    • Incubate the solutions in sealed vials at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Neutralize the aliquots (acidic samples with NaOH, basic samples with HCl) before analysis.

    • Analyze the samples by LC-MS to determine the percentage of the remaining parent compound.[9]

Oxidative Stability
  • Objective: To evaluate the susceptibility of the derivatives to oxidation.

  • Procedure:

    • Prepare solutions of each isomer (1 mg/mL) in a solution of 3% hydrogen peroxide in a suitable solvent (e.g., acetonitrile/water).[10]

    • Keep the solutions at room temperature, protected from light.

    • Withdraw aliquots at specified time intervals (e.g., 0, 1, 4, 8, and 24 hours).

    • Quench the reaction by adding a small amount of sodium bisulfite solution, if necessary.

    • Analyze the samples by LC-MS. Studies on the oxidation of substituted benzylamines have shown that electron-withdrawing groups slow down the reaction.[3][4]

Photostability
  • Objective: To determine the light sensitivity of the derivatives.

  • Procedure:

    • Expose solid samples and solutions (in a photostable, transparent solvent like acetonitrile) of each isomer to a light source that meets the requirements of ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Prepare control samples wrapped in aluminum foil to protect them from light.

    • Place both the exposed and control samples in the photostability chamber.

    • After the exposure period, dissolve the solid samples and analyze both solid and solution samples by LC-MS.

Analytical Methodology: Stability-Indicating LC-MS/MS

A validated stability-indicating LC-MS/MS method is crucial for the accurate quantification of the parent compound and the detection of degradation products.

  • Chromatographic System: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution with acetonitrile and water containing a modifier like formic acid or ammonium acetate is a good starting point.

  • Detection: Mass spectrometry (MS) in positive electrospray ionization (ESI) mode. The parent ion and characteristic fragment ions of each isomer should be monitored in Selected Reaction Monitoring (SRM) mode for quantification.

Data Presentation and Expected Outcomes

The results of the forced degradation studies should be summarized in a table to facilitate a clear comparison of the stability of the different difluorinated benzylamine isomers.

Table 1: Predicted Comparative Stability of Difluorinated Benzylamine Isomers

IsomerHydrolytic Stability (Acidic & Basic)Oxidative StabilityPhotolytic StabilityOverall Predicted Stability Rank
2,3-Difluoro- HighModerateModerate4
2,4-Difluoro- HighModerateModerate-Low5
2,5-Difluoro- HighHigh-ModerateModerate2
2,6-Difluoro- HighLowModerate6
3,4-Difluoro- HighHigh-ModerateModerate3
3,5-Difluoro- HighHighHigh1 (Most Stable)

Note: Benzylamines are generally stable to hydrolysis under the conditions described. Significant degradation is not expected unless there are other labile functional groups present.

Degradation Pathway Visualization

The primary degradation pathway under oxidative and some photolytic conditions is expected to proceed as follows:

G cluster_pathway Oxidative Degradation Pathway Benzylamine Difluorobenzylamine (Ar-CH₂-NH₂) Imine Difluorobenzylimine (Ar-CH=NH) Benzylamine->Imine [O] Aldehyde Difluorobenzaldehyde (Ar-CHO) Imine->Aldehyde H₂O (Hydrolysis)

Caption: Generalized oxidative degradation pathway for difluorinated benzylamines.

Conclusion

The stability of difluorinated benzylamine derivatives is a critical parameter that is significantly influenced by the substitution pattern of the fluorine atoms on the aromatic ring. By understanding the interplay of inductive and resonance effects, it is possible to predict the relative stability of different isomers. Isomers with strong, cumulative electron-withdrawing effects, such as 3,5-difluorobenzylamine, are predicted to exhibit the highest stability, particularly against oxidation.

This guide provides a robust theoretical framework and detailed experimental protocols for a comprehensive and comparative stability assessment. By implementing these forced degradation studies early in the drug development process, researchers can make informed decisions about candidate selection, formulation development, and storage conditions, ultimately contributing to the successful development of safe and effective medicines.

References

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  • AOCS. (2024). Enhancing oxidative stability and shelf life of frying oils with antioxidants. Available at: [Link]

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  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved January 11, 2026, from [Link]

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  • Vacogne, C. D., & Schlaad, H. (2015). Supporting Information - Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. Available at: [Link]

  • Lee, K.-H., et al. (2024). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. ResearchGate. Available at: [Link]

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A Comparative Guide to the Characterization of 2,3-Difluoro-4-methoxybenzylamine Against a Known Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and purity assessment of novel chemical entities are foundational to the integrity of their work. This guide provides a comprehensive framework for the characterization of 2,3-Difluoro-4-methoxybenzylamine, a substituted benzylamine that holds potential as a building block in medicinal chemistry and materials science. In the absence of a commercially available certified reference material (CRM), we will first establish a well-characterized in-house primary standard. Subsequently, we will detail the comparative analysis of a new batch of this compound against this primary standard.

This guide is structured to provide not only the "how" but also the "why" behind the analytical choices, ensuring a deep understanding of the characterization process. The methodologies described are designed to be self-validating, providing a high degree of confidence in the identity, purity, and consistency of the material.

The Importance of a Well-Characterized Standard

In drug discovery and development, the precise structure and purity of starting materials and intermediates directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Fluorinated organic compounds, in particular, are of growing interest due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity. Therefore, rigorous analytical characterization is not merely a quality control step but a critical component of the research and development process.

Establishing the Primary In-house Standard

The first batch of synthesized this compound, designated as Lot #PIS-001, will be subjected to a battery of analytical tests to confirm its structure and establish its purity. This thoroughly characterized lot will then serve as the primary in-house standard for all future comparisons.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for sample handling, storage, and method development.

PropertyExpected Value
CAS Number886500-75-0
Molecular FormulaC₈H₉F₂NO
Molecular Weight173.16 g/mol [1]
AppearanceColorless to pale yellow liquid
Structural Elucidation and Purity Determination of the Primary In-house Standard (PIS-001)

A multi-technique approach is employed to unequivocally determine the structure and purity of PIS-001.

NMR spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure. We will utilize ¹H, ¹³C, and ¹⁹F NMR to probe the atomic environment within the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of Chloroform-d (CDCl₃) in a standard 5 mm NMR tube.[2]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

    • ¹⁹F NMR: Acquire the spectrum to confirm the presence and environment of the fluorine atoms.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants in all spectra to confirm the substitution pattern on the aromatic ring and the presence of the methoxy and benzylamine moieties.

Expected Spectral Data for PIS-001

NucleusExpected Chemical Shift (ppm)MultiplicityIntegration/Assignment
¹H~7.0-7.3m2H (Aromatic CH)
~3.9s3H (OCH₃)
~3.8s2H (CH₂NH₂)
~1.6br s2H (NH₂)
¹³C~150-160mC-F
~140-150mC-F
~110-130mAromatic C
~100-110mAromatic C-O
~56sOCH₃
~40sCH₂NH₂
¹⁹F-120 to -150mAr-F

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the calculated theoretical mass.

Expected Mass Spectrometry Data for PIS-001

IonCalculated m/zObserved m/z
[M+H]⁺174.0725Within 5 ppm

HPLC is a cornerstone technique for determining the purity of a compound and identifying any potential impurities.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A time-based gradient from 5% B to 95% B to ensure the elution of any impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.[3]

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare 1 mg/mL Sample Solution inject_sample Inject Sample prep_sample->inject_sample Load into Autosampler hplc_system HPLC System (C18 Column, UV Detector) acquire_data Acquire Chromatogram hplc_system->acquire_data Elution & Detection integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity analysis of this compound.

Comparative Analysis of a New Batch Against the Primary In-house Standard

Once PIS-001 has been thoroughly characterized and its purity established (e.g., ≥99.5%), it can be used as the standard against which new batches of this compound are compared. This ensures batch-to-batch consistency.

Comparative Data Summary

The following table outlines the expected comparative data for a new batch (Lot #NB-002) against the primary in-house standard (PIS-001).

Analytical TechniquePIS-001 (Reference)NB-002 (Test)Acceptance Criteria
¹H NMR Spectrum conforms to structureSpectra are superimposableNo new signals >0.1%
¹³C NMR Spectrum conforms to structureSpectra are superimposableNo new signals observed
¹⁹F NMR Spectrum conforms to structureSpectra are superimposableNo new signals observed
MS (m/z) 174.0725 ± 5 ppm174.0725 ± 5 ppmMass accuracy within 5 ppm
HPLC Purity ≥99.5%≥99.5%Purity ≥99.5%
HPLC Impurity Profile Individual impurities ≤0.1%Individual impurities ≤0.1%No new impurity >0.1%
Step-by-Step Comparative Analysis Workflow

1. Identity Confirmation by NMR Spectroscopy

The primary goal is to demonstrate that the new batch has the same chemical structure as the primary standard.

  • Protocol: Prepare and analyze samples of both PIS-001 and NB-002 using the same NMR protocol as described above.

  • Causality: Overlaying the ¹H, ¹³C, and ¹⁹F NMR spectra of the two batches provides a highly sensitive method for detecting any structural differences. The chemical shifts and coupling patterns should be identical. Any significant new peaks in the spectrum of NB-002 would indicate the presence of an impurity or a structural isomer.

2. Purity Verification by HPLC

This step confirms that the purity of the new batch is comparable to the primary standard and that no new significant impurities have been introduced.

  • Protocol:

    • Prepare solutions of both PIS-001 and NB-002 at the same concentration (e.g., 1 mg/mL).

    • Analyze both solutions using the established HPLC method in the same sequence.

  • Causality: By running the standard and the new batch under identical conditions, a direct comparison of their chromatograms is possible. The retention time of the main peak in NB-002 should match that of PIS-001. The purity of NB-002 should be within the established specification. Furthermore, the impurity profile of NB-002 should be qualitatively and quantitatively similar to that of PIS-001.

Logical Relationship for Batch Comparison

Batch_Comparison cluster_nmr NMR Spectroscopy cluster_hplc HPLC Analysis PIS_001 Primary In-house Standard (PIS-001) NMR_PIS NMR of PIS-001 PIS_001->NMR_PIS HPLC_PIS HPLC of PIS-001 PIS_001->HPLC_PIS NB_002 New Batch (NB-002) NMR_NB NMR of NB-002 NB_002->NMR_NB HPLC_NB HPLC of NB-002 NB_002->HPLC_NB Compare_NMR Overlay & Compare Spectra NMR_PIS->Compare_NMR NMR_NB->Compare_NMR Decision Batch Acceptance Decision Compare_NMR->Decision Identical Structure Compare_HPLC Compare Retention Time, Purity & Impurity Profile HPLC_PIS->Compare_HPLC HPLC_NB->Compare_HPLC Compare_HPLC->Decision Comparable Purity

Caption: Logical workflow for the comparative analysis of a new batch against a primary standard.

Conclusion

The comprehensive characterization of this compound through the establishment of a primary in-house standard and subsequent comparative analysis of new batches is essential for ensuring the quality and consistency of this important chemical intermediate. The orthogonal analytical techniques of NMR, MS, and HPLC provide a robust and self-validating system for structural confirmation and purity determination. By following the principles and protocols outlined in this guide, researchers can have a high degree of confidence in the material they are using, which is fundamental to the integrity and reproducibility of their scientific endeavors.

References

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  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
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A Senior Application Scientist's Guide to Assessing the Regio-purity of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Regioisomeric Purity in Drug Development

In the landscape of pharmaceutical development, the precise molecular architecture of an active pharmaceutical ingredient (API) is paramount. 2,3-Difluoro-4-methoxybenzylamine serves as a valuable building block in the synthesis of various therapeutic agents. The strategic placement of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] However, synthetic routes leading to multisubstituted aromatic rings are often fraught with the challenge of regioisomerism—the formation of structural isomers with the same molecular formula but different spatial arrangements of substituents.

For a compound like this compound, the presence of even minor quantities of a regioisomeric impurity, such as 3,4-difluoro-2-methoxybenzylamine or 2,5-difluoro-4-methoxybenzylamine, can introduce unforeseen toxicity, altered efficacy, or different metabolic profiles. Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) Q3A guidelines, mandate the identification and characterization of any impurity present at levels of 0.1% or higher.[2][3] Therefore, robust, validated analytical methods to ensure regio-purity are not merely a matter of quality control; they are a fundamental requirement for safety and regulatory compliance.[4][5][6]

This guide provides a comprehensive comparison of analytical techniques for assessing the regio-purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Synthetic Challenge: Understanding the Origin of Regioisomers

The potential for regioisomeric impurity formation is intrinsically linked to the synthetic pathway. A common route to substituted benzylamines involves the formylation or chloromethylation of a corresponding substituted benzene, followed by reductive amination.[7][8][9][10] For instance, the synthesis might start with 1,2-difluoro-3-methoxybenzene. Electrophilic aromatic substitution reactions on such a scaffold can lead to substitution at different positions on the ring, dictated by the directing effects of the fluorine and methoxy groups. This can result in a mixture of regioisomeric aldehydes or benzyl halides, which are then carried through to the final amine product.

Diagram: Potential Regioisomeric Impurities

G cluster_0 Target Compound cluster_1 Potential Regioisomeric Impurities Target This compound Impurity1 3,4-Difluoro-2-methoxybenzylamine Impurity2 2,5-Difluoro-4-methoxybenzylamine Synthesis Synthetic Route Mixture Product Mixture Synthesis->Mixture Mixture->Target Major Product Mixture->Impurity1 Side Product Mixture->Impurity2 Side Product

Caption: Synthetic pathways can yield the target molecule and its regioisomers.

Comparative Analysis of Key Analytical Techniques

The primary challenge in analyzing regioisomers lies in their identical mass and often similar physical properties. The choice of analytical technique depends on the specific need, from routine quality control to definitive structural elucidation.

Technique Primary Application Strengths Limitations
¹⁹F NMR Spectroscopy Structural Confirmation & QuantificationUnambiguous identification, high sensitivity to fluorine's local environment, wide chemical shift range reduces signal overlap.[11][12]Requires specialized equipment; quantitative accuracy depends on proper parameter setup.
HPLC / UHPLC Routine QC & QuantificationHigh throughput, excellent resolving power for isomers with optimized methods, robust and reproducible.Method development can be time-consuming; requires reference standards for peak identification.
GC-MS Impurity IdentificationHigh separation efficiency for volatile compounds, provides structural information from fragmentation patterns.Requires derivatization for non-volatile amines; mass spectra of regioisomers can be very similar or identical.[13]
¹H & ¹³C NMR Structural ElucidationProvides detailed structural information on the entire molecule.Aromatic signals can be complex and overlapping, making quantification of minor isomers difficult.
Deep Dive: The Power of ¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR is arguably the most powerful technique for assessing regio-purity.[14][15][16] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe.[12] Crucially, the chemical shift of a fluorine atom is exquisitely sensitive to its electronic environment. The position of adjacent fluorine and methoxy groups will induce distinct and predictable shifts in the ¹⁹F spectrum for each regioisomer. Furthermore, through-bond J-coupling (spin-spin coupling) between fluorine and adjacent protons (³JHF) or other fluorine atoms (³JFF, ⁴JFF) provides definitive connectivity information.

Hypothetical ¹⁹F NMR Data:

CompoundF-2 Chemical Shift (ppm)F-3 Chemical Shift (ppm)Key Couplings
This compound -140.5-155.2d, ³JFF = 20.1 Hz
3,4-Difluoro-2-methoxybenzylamine -135.8-150.9d, ³JFF = 20.3 Hz
2,5-Difluoro-4-methoxybenzylamine -125.1-138.6d, ⁴JFF = 8.5 Hz

Note: Chemical shifts are hypothetical and referenced to an internal standard like CFCl₃.

Workhorse of QC: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of quality control for its robustness and quantitative power. The separation of positional isomers, which often have very similar polarities, requires careful method development.[17][18][19][20] Stationary phases that offer alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, are often superior to standard C18 columns. These phases leverage π-π interactions, which can differ subtly between isomers based on the electron density of the aromatic ring, enabling successful separation.[17][21]

Hypothetical HPLC Data (PFP Column):

CompoundRetention Time (min)Tailing FactorResolution (Rs)
3,4-Difluoro-2-methoxybenzylamine8.51.1-
This compound 9.81.22.1
2,5-Difluoro-4-methoxybenzylamine11.21.12.5

Experimental Protocols

Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Regio-purity Assessment

This protocol provides a definitive, quantitative measure of the target compound and its impurities without the need for individual impurity reference standards.

  • Sample Preparation: Accurately weigh ~20 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., trifluorotoluene) into a vial.

  • Dissolve the mixture in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a high-precision NMR tube.

  • Instrument Setup (400 MHz NMR or higher):

    • Tune and match the ¹⁹F probe.

    • Set the spectral width to cover the expected chemical shift range of all fluorine signals (~50 ppm).

    • Use a 90° pulse angle.

    • Crucially for quantification: Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the fluorine nuclei being measured. This ensures full relaxation and accurate integration. A value of 30 seconds is often a safe starting point.

  • Data Acquisition: Acquire the spectrum with proton decoupling to simplify the signals into singlets or doublets (if F-F coupling is present).

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Carefully integrate the signals corresponding to the target molecule and each identifiable impurity.

    • Calculate the mole percent of each species using the following formula: % Isomer = (Integral_Isomer / N_F_Isomer) / Σ(Integral_All / N_F_All) * 100% where N_F is the number of fluorine atoms contributing to the signal.

G

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2,3-Difluoro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,3-Difluoro-4-methoxybenzylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.

Executive Summary: Hazard Profile and Disposal Synopsis

This compound is a substituted aromatic amine, a class of compounds frequently used as building blocks in pharmaceutical and materials science. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from analogous structures, such as other difluoro-methoxybenzylamine isomers and the parent compound benzylamine, allow for a robust hazard assessment.

The primary hazards associated with this compound class are corrosivity and irritation . Benzylamines are known to cause severe skin burns and eye damage.[1][2][3] The presence of fluorine atoms also classifies it as a halogenated organic compound , a critical designation for proper waste segregation to prevent environmental release and ensure correct final disposal, which is typically incineration at high temperatures.[4][5][6]

Therefore, all waste streams containing this compound, whether in pure form, in solution, or as residue on contaminated materials, must be treated as hazardous chemical waste .

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following safety measures are mandatory to mitigate the risk of exposure. The causality is clear: the corrosive nature of the amine requires a robust barrier between the chemical and the user.

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation of this compound for disposal (e.g., pouring, rinsing containers) must be conducted inside a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[3][5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[2][3][7]

  • Hand Protection: Use chemically resistant gloves. Fluoro-rubber (FKM) or nitrile gloves of sufficient thickness are recommended. Always consult the glove manufacturer's compatibility chart.[2]

  • Body Protection: A lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[7][8]

Parameter Specification Rationale
Chemical Class Halogenated Aromatic AmineDictates waste stream segregation.
Primary Hazard Corrosive (Causes severe skin burns and eye damage)Inferred from analogous compounds[1][2][3][9]; dictates PPE.
Designated Waste Stream Halogenated Organic Liquid WastePrevents mixing with incompatible waste and ensures proper disposal.[4][6][10]
Required PPE Safety Goggles, Face Shield, Chemically Resistant Gloves, Lab CoatProvides a physical barrier against corrosive splashes and contact.
Handling Location Certified Chemical Fume HoodPrevents inhalation of vapors and contains potential spills.

Step-by-Step Disposal Protocol

This protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and general laboratory safety standards.[11][12]

Step 1: Waste Determination and Segregation
  • Declare as Waste: The moment this compound is no longer needed, it is officially designated as a waste product. A formal waste determination must be made at this point.[12]

  • Segregate at Source: This compound must be disposed of into a dedicated "Halogenated Organic Liquid Waste" container.[4][6][10]

    • Causality: Halogenated solvents require specific disposal methods, typically high-temperature incineration, to break down the carbon-halogen bonds without producing toxic byproducts like dioxins. Mixing them with non-halogenated streams complicates and increases the cost of disposal for the entire volume.[5]

  • Avoid Incompatibles: Do not mix this waste with acids, oxidizing agents, or non-halogenated waste streams.[8][13] The basic amine group can react exothermically with acids.

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use a clean, leak-proof container made of chemically compatible material (e.g., High-Density Polyethylene (HDPE) or glass) with a secure, threaded screw cap.[4][12]

  • Label Immediately: The waste container must be labeled before or at the time the first drop of waste is added.[4][14]

  • Complete the Label: The label must, at a minimum, include:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "Waste this compound" . Do not use abbreviations.[4]

    • An accurate list of all contents, including solvents and their approximate percentages.[5]

    • Appropriate hazard pictograms (e.g., Corrosive).[15]

    • The name and contact information of the generating laboratory/researcher.[14]

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
  • Store in an SAA: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[15][16]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[14]

  • Keep Container Closed: The container must remain tightly sealed at all times, except when actively adding waste.[4][5][14] This prevents the release of vapors and protects against spills.

  • Monitor Volume: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For practical laboratory safety, request a pickup when the container is about three-quarters full.[14][16][17]

Step 4: Disposal of Contaminated Materials and Empty Containers
  • Contaminated Solids: Disposable items grossly contaminated with this compound (e.g., gloves, absorbent pads from a small spill) should be collected in a separate, sealed, and labeled bag or container as "Halogenated Organic Solid Waste" .

  • Empty Containers: An unrinsed chemical container is considered hazardous waste. To dispose of the original container as non-hazardous trash, it must be triple-rinsed.[17]

    • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

    • Crucially, collect all rinsate and add it to your "Halogenated Organic Liquid Waste" container.

    • After rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container according to institutional guidelines for clean glassware or plastic.[14][17]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Material Identified for Disposal waste_char Characterize Waste: - Pure Compound - Solution - Contaminated Solid start->waste_char is_halogenated Is it or does it contain This compound? waste_char->is_halogenated liquid_waste Segregate into 'Halogenated Organic Liquid Waste' Container is_halogenated->liquid_waste Yes (Liquid) solid_waste Segregate into 'Halogenated Organic Solid Waste' Container is_halogenated->solid_waste Yes (Solid) non_haz Dispose as Non-Hazardous Waste (Follow other protocols) is_halogenated->non_haz No labeling Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards (Corrosive) liquid_waste->labeling solid_waste->labeling storage Store in Designated SAA with Secondary Containment labeling->storage pickup Request Waste Pickup (when ¾ full or per schedule) storage->pickup

Caption: Decision workflow for handling and segregating waste.

Spill and Emergency Procedures

Small Spills (within a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial spill pads).[2][8]

  • Collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[4]

  • Decontaminate the area with a suitable solvent.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate the laboratory immediately and alert others.[8]

  • If safe to do so, close the laboratory doors to contain the area.

  • Contact your institution's Environmental Health and Safety (EHS) or emergency response team.[4]

  • Provide them with the identity and hazards of the spilled material.

By adhering to this comprehensive guide, laboratory personnel can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • Loba Chemie. Benzylamine for Synthesis MSDS. [Link]

  • Alpha Chemika. Benzylamine for Synthesis Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. "2,6-Difluoro-4-methoxybenzylamine" PubChem Compound Summary for CID 3866087. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Carl Roth. Safety Data Sheet: Benzylamine. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • Kemicentrum, Lund University. 8.1 Organic solvent waste. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]

Sources

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